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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Chemical and Structural Properties of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone. The content is structured to provide research...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, grounded in the established chemistry of the quinoxalinone scaffold.

Introduction: The Quinoxalinone Core in Medicinal Chemistry

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, characterized by a fused benzene and pyrazine ring system. These scaffolds are of significant interest in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] The quinoxalinone moiety, a derivative of quinoxaline, is a core component in various antibiotics like echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[2][3] The broad spectrum of pharmacological properties associated with quinoxalinone derivatives includes antimicrobial,[2] anticancer,[4][5][6] antiviral,[7] anti-inflammatory,[8][9] and kinase inhibitory activities.[10] The versatility of the quinoxalinone core allows for extensive chemical modification, enabling the fine-tuning of its biological and physicochemical properties for drug development.

This guide focuses on a specific derivative, 1-(3-chlorobenzyl)-2(1H)-quinoxalinone, providing a detailed examination of its structural features, a proposed synthetic route, and methods for its comprehensive characterization. Furthermore, we will explore its potential biological activities based on the well-documented structure-activity relationships (SAR) of analogous compounds.

Molecular Structure and Physicochemical Properties

The chemical structure of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone comprises a central quinoxalin-2(1H)-one core with a 3-chlorobenzyl substituent attached to the nitrogen atom at position 1.

Caption: Molecular structure of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone.

Table 1: Predicted Physicochemical Properties of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

PropertyPredicted Value
Molecular FormulaC15H11ClN2O
Molecular Weight270.72 g/mol
LogP3.5 - 4.0
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Rotatable Bonds2

Note: These values are estimations based on the chemical structure and may vary from experimental results.

The presence of the chlorobenzyl group is expected to increase the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. The quinoxalinone core provides sites for hydrogen bonding, which can be crucial for interactions with biological targets.

Proposed Synthesis and Characterization Workflow

The synthesis of quinoxalinone derivatives is well-established, with the most common method being the condensation of an o-phenylenediamine with an α-keto acid.[11][12] A plausible synthetic route for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone would involve a two-step process.

Synthesis_Workflow reactant1 o-phenylenediamine step1 Condensation reactant1->step1 reactant2 Ethyl 2-oxoacetate reactant2->step1 reactant3 3-chlorobenzyl bromide step2 N-Alkylation reactant3->step2 base Base (e.g., K2CO3) base->step2 intermediate 2(1H)-Quinoxalinone intermediate->step2 product 1-(3-chlorobenzyl)-2(1H)-quinoxalinone step1->intermediate step2->product

Caption: Proposed two-step synthesis workflow for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone.

Detailed Experimental Protocol

Step 1: Synthesis of 2(1H)-Quinoxalinone

  • To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol, add ethyl 2-oxoacetate (1.05 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 2(1H)-quinoxalinone.

Step 2: Synthesis of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

  • To a solution of 2(1H)-quinoxalinone (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-chlorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • The reaction is then heated to 60-80 °C and stirred for 4-6 hours, with monitoring by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to afford the final product, 1-(3-chlorobenzyl)-2(1H)-quinoxalinone.

Spectroscopic and Analytical Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity.[13]

Table 2: Expected Spectroscopic Data for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoxalinone core and the chlorobenzyl ring (multiplets in the range of δ 7.0-8.0 ppm). A singlet for the benzylic methylene protons (CH₂) around δ 5.0-5.5 ppm.
¹³C NMR Signals for the carbonyl carbon (C=O) around δ 160-170 ppm. Aromatic carbons in the range of δ 110-150 ppm. A signal for the benzylic methylene carbon (CH₂) around δ 45-55 ppm.
FT-IR A strong absorption band for the carbonyl group (C=O) around 1650-1680 cm⁻¹. C-H stretching vibrations for the aromatic and benzylic protons. C-N and C-Cl stretching vibrations.
Mass Spec (ESI-MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
HRMS Provides the exact mass, confirming the elemental composition.

X-ray Crystallography: For an unambiguous determination of the three-dimensional structure, single crystal X-ray diffraction analysis can be performed. This would provide precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[7]

Potential Biological Activities and Mechanism of Action

Potential Therapeutic Areas
  • Anticancer Activity: Many quinoxalinone derivatives exhibit potent cytotoxic effects on various cancer cell lines.[2] Their mechanisms of action often involve the inhibition of key enzymes such as protein kinases or topoisomerases.[14]

  • Antimicrobial Activity: The quinoxalinone scaffold is a known pharmacophore for antimicrobial agents, showing activity against a range of bacteria and fungi.[2]

  • Anti-inflammatory Activity: Some quinoxalinone derivatives have demonstrated significant anti-inflammatory properties, potentially through the inhibition of enzymes like lipoxygenase (LOX).[15]

  • Enzyme Inhibition: Quinoxalinones have been identified as inhibitors of various enzymes, including aldose reductase, which is implicated in diabetic complications.[16]

Postulated Mechanism of Action: Kinase Inhibition

A common mechanism of action for many heterocyclic compounds in oncology is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. The general structure of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone, with its heterocyclic core and appended aromatic ring, is consistent with the pharmacophoric features of many known kinase inhibitors.

Kinase_Inhibition ligand 1-(3-chlorobenzyl)- 2(1H)-quinoxalinone kinase Protein Kinase (e.g., VEGFR, EGFR) ligand->kinase Binds to ATP-binding pocket inhibition Inhibition substrate Substrate Protein kinase->substrate Phosphorylates atp ATP atp->kinase phosphorylated_substrate Phosphorylated Substrate cellular_response Downstream Signaling (Proliferation, Survival) phosphorylated_substrate->cellular_response inhibition->cellular_response Blocks apoptosis Apoptosis / Cell Cycle Arrest inhibition->apoptosis Induces

Caption: Postulated mechanism of kinase inhibition by 1-(3-chlorobenzyl)-2(1H)-quinoxalinone.

It is hypothesized that 1-(3-chlorobenzyl)-2(1H)-quinoxalinone could act as a competitive inhibitor at the ATP-binding site of a protein kinase. The quinoxalinone core could form hydrogen bonds with the hinge region of the kinase, while the chlorobenzyl group could occupy a hydrophobic pocket, leading to the inhibition of the downstream signaling pathways that promote cancer cell proliferation and survival. Experimental validation through enzymatic assays and cellular studies would be required to confirm this hypothesis.

Conclusion

1-(3-chlorobenzyl)-2(1H)-quinoxalinone is a molecule of significant interest, belonging to the pharmacologically important class of quinoxalinone derivatives. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential biological activities. The proposed synthetic route is based on well-established chemical principles, and the detailed characterization workflow provides a roadmap for its empirical validation. While its specific biological profile remains to be experimentally determined, the extensive literature on related compounds suggests its potential as a lead molecule in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into this compound is warranted to fully elucidate its chemical and biological properties.

References

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  • Zarranz, B., et al. (2004). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 12(13), 3711-3721.
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  • Li, Y., et al. (2012). 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2481.
  • Boc Sciences. (n.d.). 1-(2-chlorobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine. Boc Sciences.
  • Al-Suwaidan, I. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121.
  • Ali, B. A., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Applicable Chemistry, 3(1), 254-263.
  • ResearchGate. (n.d.). Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent.
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  • ResearchGate. (n.d.). Synthesis of 3-Benzyl-2-Substituted Quinoxalines as Novel Monoamine Oxidase A Inhibitors.
  • National Center for Biotechnology Information. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy.
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  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Organic Chemistry Portal.
  • PubMed. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. PubMed.
  • Hu, Z.-Y., et al. (2013). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry, 25(18), 10421-10424.
  • ChemScene. (n.d.). 3-(2-Chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1h)-one. ChemScene.
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Exploratory

The Therapeutic Potential of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone Derivatives: A Technical Guide

Introduction: The Quinoxalinone Scaffold as a Privileged Structure in Medicinal Chemistry Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoxalinone Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the development of therapeutic agents.[1] Its derivatives are recognized for an extensive array of pharmacological properties, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities.[1][2] Within this broad family, the 2(1H)-quinoxalinone core has emerged as a particularly "privileged" scaffold. Its structural versatility and ability to interact with a multitude of biological targets make it a fertile ground for drug discovery.[3][4]

This guide focuses on a specific, yet highly promising, subset of these molecules: 1-(3-chlorobenzyl)-2(1H)-quinoxalinone derivatives . The strategic introduction of a substituted benzyl group at the N1 position can significantly modulate the compound's lipophilicity, steric profile, and electronic properties, thereby fine-tuning its biological activity and pharmacokinetic profile. The presence of a chloro- substituent on the benzyl ring is of particular interest, as halogens can enhance binding affinity to target proteins and improve metabolic stability.[1]

This document provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these compounds. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutics.

Core Synthesis Strategy: Constructing the 1-(3-chlorobenzyl)-2(1H)-quinoxalinone Backbone

The synthesis of the target scaffold is typically achieved through a multi-step process that combines classical heterocyclic chemistry with standard alkylation techniques. The foundational step involves the construction of the quinoxalin-2(1H)-one core, which is then followed by N-alkylation.

A common and effective route involves the condensation of an o-phenylenediamine with an α-keto acid or its ester, such as ethyl 2-oxoacetate.[5] This cyclocondensation reaction forms the heterocyclic core. The subsequent and crucial step is the N-alkylation at the 1-position. This is typically accomplished by reacting the pre-formed quinoxalin-2(1H)-one with 3-chlorobenzyl chloride in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) and an appropriate solvent (e.g., DMF or acetone).[5] This direct alkylation selectively introduces the 3-chlorobenzyl moiety, yielding the target scaffold for further derivatization or direct biological evaluation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product oPDA o-Phenylenediamine Step1 Step 1: Cyclocondensation oPDA->Step1 Keto_Ester Ethyl 2-oxoacetate Keto_Ester->Step1 Benzyl_Halide 3-Chlorobenzyl Chloride Step2 Step 2: N-Alkylation Benzyl_Halide->Step2 Intermediate 2(1H)-Quinoxalinone Core Step1->Intermediate Forms Heterocyclic Core Final_Product 1-(3-Chlorobenzyl)- 2(1H)-Quinoxalinone Step2->Final_Product Introduces N1-substituent Intermediate->Step2

Caption: General synthetic workflow for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone.

Chapter 1: Anticonvulsant Activity

Epilepsy is a prevalent neurological disorder, and the search for more effective and safer antiepileptic drugs (AEDs) is ongoing.[6] Quinoxaline derivatives have shown considerable promise in this area, with some acting as antagonists at ionotropic glutamate receptors like the AMPA receptor, which are pivotal in seizure propagation.[7] While direct experimental data on 1-(3-chlorobenzyl)-2(1H)-quinoxalinone is limited, studies on structurally related compounds provide compelling evidence for its potential anticonvulsant effects. For instance, N-(3-chlorobenzyl) substitution has been explored in the closely related quinazoline scaffold for anticonvulsant activity.[6]

Mechanism of Action Hypothesis

The anticonvulsant activity of quinoxalinones is often attributed to their ability to modulate excitatory neurotransmission. The primary hypothesis is the antagonism of the AMPA/kainate subtypes of glutamate receptors. By blocking these receptors, the compounds can prevent the spread of seizure activity within the brain. The N1-benzyl group likely plays a key role in positioning the molecule within the receptor's binding pocket, with the 3-chloro substituent potentially forming crucial halogen bonds or hydrophobic interactions to enhance affinity.[7]

Experimental Protocol: Anticonvulsant Screening

Preclinical evaluation of anticonvulsant candidates typically involves a battery of in vivo models that assess a compound's ability to protect against electrically or chemically induced seizures.

1. Animals: Adult Swiss albino mice (20-25 g) are used, acclimatized for at least one week. 2. Compound Administration: Test compounds are suspended in a vehicle (e.g., 10% DMSO) and administered intraperitoneally (i.p.) at various doses (e.g., 50, 100, 150 mg/kg).[8] A control group receives the vehicle, and a positive control group receives a standard AED like Phenytoin or Carbamazepine.[8][9] 3. Maximal Electroshock (MES) Seizure Test:

  • 30-60 minutes post-compound administration, a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz, 0.2s) is delivered via auricular electrodes.[6]
  • This stimulus induces a tonic-clonic seizure in unprotected animals, characterized by a tonic hind limb extension phase.
  • The primary endpoint is the abolition of the tonic hind limb extension, which indicates the compound's ability to prevent seizure spread.[9] 4. Pentylenetetrazole (PTZ)-Induced Seizure Test:
  • 30-60 minutes post-compound administration, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.[8]
  • PTZ induces clonic seizures by acting as a non-competitive GABA-A receptor antagonist.
  • The endpoint is the absence of clonic seizures for a defined observation period (e.g., 30 minutes). This test identifies compounds that can raise the seizure threshold. 5. Neurotoxicity Assessment (Rotarod Test):
  • To assess motor impairment (a common side effect of AEDs), mice are placed on a rotating rod (e.g., 25 rpm).
  • The ability of the animal to remain on the rod for a set time (e.g., 1-2 minutes) is recorded. Failure to do so indicates potential neurotoxicity.[6]

start [label="Compound Administration\n(i.p. in mice)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mes_test [label="Maximal Electroshock (MES) Test\n(Assesses prevention of seizure spread)"]; ptz_test [label="Pentylenetetrazole (PTZ) Test\n(Assesses increase in seizure threshold)"]; neurotox_test [label="Neurotoxicity (Rotarod) Test\n(Assesses motor impairment)"]; endpoint_mes [label="Endpoint:\nAbolition of tonic hind limb extension", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; endpoint_ptz [label="Endpoint:\nAbsence of clonic seizures", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; endpoint_neuro [label="Endpoint:\nTime on rotating rod", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; evaluation [label="Data Analysis:\nDetermine ED50 and Protective Index (PI)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Anticancer_Mechanism Compound 1-(3-chlorobenzyl)- 2(1H)-quinoxalinone Derivative Target1 Kinase Signaling (e.g., PDGFβR, HDAC6) Compound->Target1 Target2 Mitochondrial Pathway Compound->Target2 Target3 P-glycoprotein (MDR Efflux Pump) Compound->Target3 Effect1 Inhibition of Proliferation & Survival Signals Target1->Effect1 Effect2 Caspase Activation Target2->Effect2 Effect3 Increased Intracellular Chemotherapy Drug Conc. Target3->Effect3 Apoptosis Apoptosis (Programmed Cell Death) Effect1->Apoptosis Effect2->Apoptosis MDR_Reversal MDR Reversal Effect3->MDR_Reversal

Caption: Plausible anticancer mechanisms of action for quinoxalinone derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screen for anticancer compounds.

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. [3][10] * Cells are maintained in a humidified incubator at 37°C with 5% CO₂. 2. Cell Seeding:
  • Cells are harvested during their exponential growth phase.
  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
  • Incubate for 24 hours to allow for cell attachment. 3. Compound Treatment:
  • Prepare serial dilutions of the test compounds in culture medium.
  • Replace the medium in the wells with medium containing the desired concentrations of the compound. Include untreated and vehicle-only controls.
  • Incubate for an exposure time of 48-72 hours. 4. MTT Addition and Formazan Formation:
  • Remove the treatment medium.
  • Add 100 µL of fresh serum-free medium and 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. 5. Solubilization and Data Acquisition:
  • Carefully remove the MTT-containing medium.
  • Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader. 6. Data Analysis:
  • Calculate the percentage of cell viability relative to the untreated control.
  • The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration.
Compound Type Cell Line IC₅₀ (µM) Reference
Quinoxaline Derivative (4m)A549 (Lung)9.32 ± 1.56[10]
Quinoxaline Derivative (4b)A549 (Lung)11.98 ± 2.59[10]
5-Fluorouracil (Standard)A549 (Lung)4.89 ± 0.20[10]
Quinoxaline-Thiourea (11)HCT116 (Colon)2.5[1]
Quinoxaline-Thiourea (11)MCF-7 (Breast)9.0[1]
Table 1: Representative anticancer activities of various quinoxaline derivatives. Data for the specific 1-(3-chlorobenzyl) derivative should be populated from experimental findings.

Chapter 3: Antimicrobial Activity

Quinoxaline derivatives are known to possess significant antimicrobial potential against a range of bacterial and fungal pathogens. [4]The incorporation of a benzylamino group can enhance properties like membrane permeability, which is crucial for reaching intracellular targets. [11]The antimicrobial action is often linked to the ability of the quinoxaline ring system to interfere with nucleic acid synthesis. [4]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Inoculum:

  • Isolate a pure bacterial or fungal culture.
  • Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). 2. Plate Preparation:
  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria). [12] * The final volume in each well is typically 100 µL. Include a positive control (medium + inoculum, no drug) and a negative control (medium only). 3. Inoculation:
  • Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. 4. Incubation:
  • Incubate the plates at 37°C for 18-24 hours for most bacteria, or longer for fungi. 5. Reading the MIC:
  • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader. [12] | Compound Type | Microorganism | Activity (MIC, µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Quinoxalin-2(1H)-one (4a) | S. aureus | 0.97 | [12]| | Quinoxalin-2(1H)-one (7) | E. coli | 3.9 | [12]| | Quinoxalin-2(1H)-one (8a) | C. albicans | 1.95 | [12]| | N-benzyl-quinoxaline (8d) | S. aureus (Zone of Inhibition, mm) | 28.8 | [4]| | N-benzyl-quinoxaline (8e) | E. coli (Zone of Inhibition, mm) | 24.4 | [4]| Table 2: Representative antimicrobial activities of various quinoxalinone and N-benzyl-quinoxaline derivatives.

Chapter 4: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Quinoxaline derivatives have demonstrated potent anti-inflammatory properties, which are attributed to their ability to inhibit key inflammatory mediators. [2]

Mechanism of Action

The anti-inflammatory effects of quinoxalines are primarily linked to the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. [2]Additionally, they can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, often through modulation of signaling pathways such as NF-κB and p38 MAPK. [2][13]

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

1. Animals: Wistar rats (150-200 g) are used. 2. Compound Administration: Test compounds are administered orally (p.o.) or i.p. one hour before the induction of inflammation. A standard NSAID like Indomethacin or Diclofenac is used as a positive control. [14]3. Induction of Edema:

  • The initial volume of the rat's hind paw is measured using a plethysmometer.
  • 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw. 4. Measurement of Edema:
  • The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours). 5. Data Analysis:
  • The percentage of edema inhibition is calculated for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in the treated group.
Compound Type Dose Inhibition of Edema (%) Reference
Quinoxaline Derivative (7b)10 mg/kg41%[14]
Indomethacin (Standard)10 mg/kg47%[14]
Table 3: Representative in vivo anti-inflammatory activity of quinoxaline derivatives.

Chapter 5: Structure-Activity Relationship (SAR) and Future Directions

The biological activity of the 1-(3-chlorobenzyl)-2(1H)-quinoxalinone scaffold is dictated by the interplay of its three key structural components: the quinoxalinone core, the N1-benzyl substituent, and other substitutions on the core.

Caption: Key regions for structure-activity relationship (SAR) analysis.
  • The Quinoxalinone Core (A): This planar, heterocyclic system is fundamental for activity. It often engages in hydrogen bonding (via the amide N-H before substitution and the C=O) and π-π stacking interactions with biological targets.

  • The N1-Substituent (B): The introduction of the benzyl group at N1 significantly increases lipophilicity, which can improve cell membrane permeability. This group is critical for orienting the molecule in hydrophobic pockets of enzymes and receptors and has been specifically implicated in enhancing MDR antagonism. [5]* Benzyl Ring Substitution (C): The placement of an electron-withdrawing chloro group at the meta-position (3-position) is strategic. Halogen substituents can increase binding affinity through halogen bonding and alter the electronic distribution of the ring, which can be favorable for certain receptor interactions. [1]* Core Substitution (D): Further modifications on the benzo portion of the quinoxalinone ring (e.g., at positions 6 or 7) can also dramatically influence activity. For instance, electron-withdrawing groups like -NO₂ have been shown to enhance the inhibitory activity of some quinoxalinone derivatives. [15] Future Directions: The 1-(3-chlorobenzyl)-2(1H)-quinoxalinone scaffold is a highly versatile and promising platform. Future research should focus on:

  • Systematic Derivatization: Synthesizing a library of analogs with varied substituents on both the quinoxalinone core and the benzyl ring to build a comprehensive SAR profile.

  • Mechanism of Action Studies: Elucidating the specific molecular targets for the most potent compounds in each activity class (e.g., which specific kinases, receptors, or enzymes are inhibited).

  • In Vivo Efficacy and Pharmacokinetics: Advancing lead compounds into more complex animal models of disease and thoroughly characterizing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

The 1-(3-chlorobenzyl)-2(1H)-quinoxalinone framework stands as a privileged scaffold with significant, multi-faceted therapeutic potential. Drawing from extensive research on the broader quinoxalinone class, derivatives bearing this specific substitution pattern are strongly positioned as candidates for development as novel anticonvulsant, anticancer, antimicrobial, and anti-inflammatory agents. The strategic combination of the planar heterocyclic core with an N1-chlorobenzyl substituent provides a powerful tool for modulating drug-like properties and enhancing biological activity. This guide has outlined the rationale, key experimental methodologies, and mechanistic insights that should empower further research and accelerate the translation of these promising molecules from the laboratory to the clinic.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (URL: [Link])

  • Liang, J.-H., Cho, S.-T., Shih, T.-L., & Chen, J.-J. (2023). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. (URL: [Link])

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules. (URL: [Link])

  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry. (URL: [Link])

  • Ito, H., et al. (2008). Structure activity relationships of quinoxalin-2-one derivatives as platelet-derived growth factor-beta receptor (PDGFbeta R) inhibitors, derived from molecular modeling. Chemical & Pharmaceutical Bulletin. (URL: [Link])

  • Overview of the structure-activity relationship (SAR) of quinoxaline... (URL: [Link])

  • Zhang, X., et al. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. European Journal of Medicinal Chemistry. (URL: [Link])

  • Perry, K. M., et al. (2001). Structure−Activity Studies of Substituted Quinoxalinones as Multiple-Drug-Resistance Antagonists. Journal of Medicinal Chemistry. (URL: [Link])

  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: Search for anticancer agent. Scilit. (URL: [Link])

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (URL: [Link])

  • El-Sayed, N. F., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. (URL: [Link])

  • Birajdar, M. J., et al. (2022). SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (URL: [Link])

  • Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. (URL: [Link])

  • Ali, I., et al. (2019). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules. (URL: [Link])

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (URL: [Link])

  • View of Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. (URL: [Link])

  • New fluorinated quinazolinone derivatives as anticonvulsant agents. (URL: [Link])

  • de Farias, I. S., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira. (URL: [Link])

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. (URL: [Link])

  • Ibrahim, G. S. A., et al. (2022). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Pharmaceuticals. (URL: [Link])

  • Ioniță, A.-C., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. (URL: [Link])

  • El Kayal, W., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ResearchGate. (URL: [Link])

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Foundational

The Therapeutic Renaissance of Quinoxalinone Analogs: A Technical Guide for Drug Discovery

Introduction: The Quinoxalinone Scaffold - A Privileged Motif in Medicinal Chemistry The quinoxalinone core, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoxalinone Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoxalinone core, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its inherent physicochemical properties and versatile synthetic accessibility have positioned it as a cornerstone for the development of novel therapeutic agents targeting a wide array of human diseases.[1][2] Quinoxalinone derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5][6] This in-depth technical guide provides drug discovery professionals with a comprehensive overview of the therapeutic potential of quinoxalinone analogs, focusing on their mechanisms of action, key experimental protocols for their evaluation, and a summary of their quantitative biological activity.

Anticancer Potential: Targeting the Engines of Malignancy

Quinoxalinone derivatives have shown significant promise as anticancer agents, primarily through their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.[5][7]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of quinoxalinone analogs is often attributed to their ability to inhibit key enzymes that drive tumor growth and survival.

1. Kinase Inhibition: Many quinoxalinone derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling.[1] By occupying the ATP-binding pocket of these enzymes, they block downstream signaling cascades essential for cancer cell proliferation and survival.[8]

  • Receptor Tyrosine Kinases (RTKs): Quinoxalinones have been shown to target RTKs like EGFR and VEGFR, which are frequently overexpressed or mutated in various cancers.[9][10]

  • Non-Receptor Tyrosine Kinases: The JAK/STAT pathway, often aberrantly activated in hematological malignancies and solid tumors, is another key target.[8]

  • Serine/Threonine Kinases: The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is also potently inhibited by certain quinoxalinone analogs.[8][11]

2. Topoisomerase Inhibition: Some quinoxalinone derivatives can interfere with the function of topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA damage and the induction of apoptosis in cancer cells.

3. Induction of Apoptosis: Quinoxalinone analogs can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. They have been shown to modulate the expression of pro-apoptotic (e.g., Bax, Caspase-3, Caspase-9) and anti-apoptotic (e.g., Bcl-2) proteins.[10]

Signaling Pathway: Quinoxalinone Analogs as Inhibitors of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Quinoxalinone analogs have been identified as potent inhibitors of this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes Quinoxalinone Quinoxalinone Analog Quinoxalinone->PI3K Inhibits Quinoxalinone->Akt Inhibits

Caption: Quinoxalinone analogs can inhibit the PI3K/Akt pathway.

Quantitative Anticancer Activity of Quinoxalinone Analogs

The following table summarizes the in vitro cytotoxic activity of representative quinoxalinone analogs against various cancer cell lines.

Compound ID/AnalogCancer Cell LineIC50 (µM)Reference
Compound 6c HL-60 (Leukemia)2.1 ± 0.8[12]
Compound 5a HeLa (Cervical)1.97[12]
MCF-7 (Breast)3.06[12]
Compound 15f HCT-116 (Colon)1.62[12]
HepG-2 (Liver)1.46[12]
MCF-7 (Breast)2.04[12]
Compound IV PC-3 (Prostate)2.11[13]
Compound 25d MCF-7 (Breast)7.2 ± 0.6[12]
HepG2 (Liver)4.1 ± 0.4[12]
Compound 6c HepG-2 (Liver)1.53[10]
HuH-7 (Liver)3.06[10]
Compound 11e HepG2 (Liver)2.1[10]
MCF-7 (Breast)2.7[10]
ST4j TF1 (Erythroleukemia)15.53 ± 0.82[8]
HEL (Erythroleukemia)17.90 ± 1.36[8]
Compound 5 MDA-MB-436 (Breast)2.57[3]

Antimicrobial and Antiviral Potential: Combating Infectious Diseases

Quinoxalinone derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria, fungi, and viruses.[3][4][5][6]

Mechanism of Action

The antimicrobial and antiviral mechanisms of quinoxalinone analogs are diverse and can include:

  • Inhibition of DNA Gyrase: Similar to quinolone antibiotics, some quinoxalinone derivatives can target bacterial DNA gyrase, an enzyme essential for DNA replication.[14]

  • Disruption of Viral Replication: Quinoxalinone analogs have been shown to interfere with various stages of the viral life cycle, including entry, replication, and egress.[15][16] For example, some derivatives have shown the ability to disrupt the interaction between the influenza A non-structural protein 1 (NS1A) and double-stranded RNA.[17]

Quantitative Antimicrobial and Antiviral Activity
Compound/DerivativeMicrobial Strain/VirusMIC (µg/mL) or EC50 (µM)Reference
Quinoxalin-2(1H)-one derivatives (4a, 7, 8a, 11b, 13, 16) Staphylococcus aureus, Escherichia coliMIC: 0.97–62.5[14]
Compound 10 Candida albicans, Aspergillus flavusMIC: 16[18]
Compounds 2d, 3c Escherichia coliMIC: 8[18]
Chloroquine (quinoline analog) HCoV-OC43EC50: 0.12-12 µM[15]
Compound 44 Influenza A/Udorn/72IC50: 3.5 µM[17]
Compound 35 Influenza AIC50: 6.2 µM[17]
Compound 2 Hepatitis C Virus (A156T variant)EC50: 2.1 nM[2]
Compound 2 Hepatitis C Virus (D168A variant)EC50: 2.2 nM[2]

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Quinoxalinone analogs have emerged as promising anti-inflammatory agents.[1][19]

Mechanism of Action

The anti-inflammatory effects of quinoxalinone derivatives are primarily mediated through the inhibition of key inflammatory enzymes and pathways:

  • Cyclooxygenase (COX) Inhibition: Quinoxalinones can inhibit COX enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[9][10]

  • Lipoxygenase (LOX) Inhibition: Some derivatives also inhibit lipoxygenase, another important enzyme in the inflammatory cascade.[1][20]

Quantitative Anti-inflammatory Activity
Compound/AnalogTargetIC50 (µM)Reference
Compound 11 COX-20.62[10]
Compound 13 COX-20.46[10]
Compound 4a EGFR/COX-20.3 (EGFR), 1.17 (COX-2)[10]
Compound 5 EGFR/COX-20.9 (EGFR), 0.83 (COX-2)[10]
Compound 9b COX-10.064[18]

Experimental Protocols: A Practical Guide to Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the therapeutic potential of quinoxalinone analogs.

Experimental Workflow for Anticancer Drug Discovery

anticancer_workflow Synthesis Synthesis of Quinoxalinone Analogs Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V-FITC) Cytotoxicity->Apoptosis Active Compounds Mechanism Mechanism of Action (Kinase Inhibition Assay) Apoptosis->Mechanism InVivo In Vivo Efficacy (Xenograft Model) Mechanism->InVivo Potent Inhibitors Lead_Opt Lead Optimization InVivo->Lead_Opt Efficacious Compounds

Sources

Exploratory

Molecular Profiling and Synthetic Methodologies of 1-(3-Chlorobenzyl)-2(1H)-quinoxalinone: A Technical Whitepaper

Executive Summary The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, AMPA receptor antagonists, and potent anticancer ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, AMPA receptor antagonists, and potent anticancer therapeutics [1]. Functionalization at the N1 position is a critical vector for structure-activity relationship (SAR) optimization, directly influencing lipophilicity, target binding affinity, and metabolic stability [3].

This whitepaper provides an in-depth technical analysis of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone , a highly functionalized derivative. By detailing its exact molecular weight, empirical formula, and physicochemical properties, alongside a self-validating synthetic methodology, this guide serves as an authoritative resource for researchers and drug development professionals integrating this compound into high-throughput screening libraries or lead optimization pipelines.

Physicochemical Profiling & Structural Elucidation

The precise determination of molecular properties is the foundational step in assessing a compound's viability for biological screening. 1-(3-chlorobenzyl)-2(1H)-quinoxalinone is formed via the fusion of a bicyclic quinoxalinone core with a lipophilic 3-chlorobenzyl moiety at the N1 position.

Molecular Formula and Weight Calculation
  • Quinoxalin-2(1H)-one Core: C8​H5​N2​O (accounting for the loss of the N1 proton during alkylation).

  • 3-Chlorobenzyl Substituent: C7​H6​Cl .

  • Total Empirical Formula: C15​H11​ClN2​O

To support high-resolution analytical validation, the quantitative data is summarized in the standardized table below:

PropertyValueRationale / Pharmacokinetic Implication
Molecular Formula C15​H11​ClN2​O Defines the stoichiometric composition for synthetic yield calculations.
Molecular Weight 270.72 g/mol Well within Lipinski’s Rule of Five (<500 Da), ensuring favorable oral bioavailability.
Monoisotopic Mass 270.0560 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area 46.17 ŲOptimal for cellular membrane permeability; suitable for CNS penetration (<90 Ų).
Hydrogen Bond Donors 0N1 alkylation removes the primary H-bond donor, enhancing lipophilicity.
Hydrogen Bond Acceptors 3Contributed by the N4 imine, N1 amide, and C2 carbonyl oxygen.
Rotatable Bonds 2The N1−CH2​ and CH2​−Aryl bonds allow necessary conformational flexibility for target binding.

Synthetic Methodology: Regioselective N1-Alkylation

The synthesis of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone relies on the regioselective N-alkylation of the quinoxalin-2(1H)-one precursor. According to established synthetic literature, alkylation of quinoxalin-2-ones in polar aprotic solvents occurs exclusively at the N1 position rather than the O-position [2].

Causality of Experimental Design
  • Choice of Base ( K2​CO3​ ): The N1 proton of quinoxalin-2(1H)-one is moderately acidic ( pKa​≈9.5 ). Potassium carbonate is selected over stronger bases (like NaH ) because it is basic enough to quantitatively deprotonate N1 without risking base-catalyzed hydrolysis of the lactam ring.

  • Choice of Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It stabilizes the potassium cation but poorly solvates the resulting quinoxalinone anion. This "naked" anion exhibits significantly enhanced nucleophilicity, driving the SN​2 reaction forward.

  • Regioselectivity: The softer nature of the nitrogen nucleophile compared to the oxygen nucleophile, combined with the thermodynamic stability of the resulting N-alkylated lactam over the O-alkylated lactim ether, dictates exclusive N1-alkylation [2].

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the SN​2 pathway, illustrating the transition from starting material to the target product.

Mechanism SM Quinoxalin-2(1H)-one (Starting Material) Base Base Addition (K2CO3 / DMF) SM->Base Deprotonation Anion N1-Anion Intermediate Base->Anion pKa ~9.5 SN2 SN2 Nucleophilic Attack Anion->SN2 + Electrophile Electrophile 3-Chlorobenzyl Chloride Electrophile->SN2 Product 1-(3-chlorobenzyl)-2(1H)- quinoxalinone SN2->Product - Cl⁻

Mechanistic workflow of the regioselective N1-alkylation of quinoxalin-2(1H)-one via SN2 pathway.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The strategic use of a basic aqueous wash during workup ensures that any unreacted starting material is partitioned away from the final product, guaranteeing high crude purity.

Step 1: Deprotonation

  • Charge a flame-dried round-bottom flask with quinoxalin-2(1H)-one (1.0 equivalent) and anhydrous K2​CO3​ (1.5 equivalents).

  • Suspend the mixture in anhydrous DMF (0.2 M concentration relative to the starting material) under an inert nitrogen atmosphere.

  • Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and formation of the N1-anion.

Step 2: Nucleophilic Substitution 4. Add 3-chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture. 5. Elevate the temperature to 60°C and stir for 4–6 hours. 6. In-Process Check: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The product will appear as a new, highly UV-active spot ( Rf​≈0.5 ), while the starting material ( Rf​≈0.2 ) depletes.

Step 3: Self-Validating Workup 7. Quench the reaction by pouring the mixture into ice-cold distilled water, which precipitates the crude organic compounds. 8. Extract the aqueous phase three times with Ethyl Acetate (EtOAc). 9. Critical Purification Step: Wash the combined organic layers with 1M NaOH. Causality: Unreacted quinoxalin-2(1H)-one retains its acidic N1 proton and will form a water-soluble sodium salt, partitioning into the aqueous layer. The N-alkylated product lacks this proton and remains safely in the organic layer. 10. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Final Purification 11. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford 1-(3-chlorobenzyl)-2(1H)-quinoxalinone as a solid.

Analytical Characterization Protocol

To definitively confirm the structural identity and verify the molecular weight, the following analytical validations must be performed:

  • LC-MS (ESI+): The theoretical monoisotopic mass is 270.0560 Da. The mass spectrum must display a primary molecular ion peak [M+H]+ at m/z 271.06 . Due to the presence of the chlorine atom, a characteristic isotopic +2 peak ( 37Cl ) must be observed at m/z 273.06 in an approximate 3:1 ratio.

  • 1H NMR (400 MHz, CDCl3​ ):

    • The defining feature of successful N-alkylation is a sharp singlet integrating to 2 protons at δ≈5.40−5.55 ppm , corresponding to the benzylic methylene ( N−CH2​ ) protons.

    • The isolated C3−H proton of the quinoxalinone ring will appear as a distinct singlet downfield at δ≈8.30−8.40 ppm .

    • The absence of a broad exchangeable singlet at δ>11.0 ppm confirms the complete consumption/alkylation of the N1-H proton.

References

  • Liang, J.-H., et al. (2022). "Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells." RSC Advances, 12(45), 29337-29346. URL:[Link]

  • Abdel-Hafez, A. A., et al. (2023). "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." Molecules, 28(22), 7601. URL:[Link]

Foundational

Advanced Functionalization of N-Substituted Quinoxalin-2(1H)-ones: Synthetic Methodologies and Pharmacological Profiling

Executive Summary Quinoxalin-2(1H)-ones represent a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural backbone for numerous FDA-approved drugs and clinical candidates. The strategic subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalin-2(1H)-ones represent a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural backbone for numerous FDA-approved drugs and clinical candidates. The strategic substitution at the N1 and C3/C7 positions fundamentally dictates their pharmacokinetic properties, target affinity, and metabolic stability. This technical guide synthesizes recent breakthroughs in the functionalization of N-substituted quinoxalinones, focusing on visible-light photoredox catalysis, transition-metal cross-coupling, and their resulting biological efficacies.

Advanced Synthetic Methodologies & Mechanistic Pathways

Visible-Light-Driven Radical Functionalization via EDA Complexes

Traditional alkylation of heterocycles often requires harsh thermal conditions or toxic transition-metal photocatalysts. A modern paradigm utilizes visible-light-driven Electron Donor-Acceptor (EDA) complexes to achieve these transformations under mild, ambient conditions[1]. By reacting quinoxalin-2(1H)-ones with N-(acyloxy)phthalimides (NHPI esters) or aryl diazo esters, researchers can achieve highly efficient, transition-metal-free N-alkylation and C-H functionalization[2].

Mechanistically, the electron-rich quinoxalinone and the electron-deficient radical precursor self-assemble in solution to form an EDA complex. This complex absorbs visible light, initiating a Single Electron Transfer (SET) event that triggers decarboxylation (from NHPI esters) or N₂ extrusion (from diazo esters), generating a highly reactive carbon-centered radical that subsequently adds to the quinoxalinone core[1].

EDA_Pathway A Quinoxalin-2(1H)-one C EDA Complex A->C Self-Assembly B Radical Precursor B->C Donor-Acceptor E Single Electron Transfer C->E Excitation D Visible Light D->E Photons F Alkyl Radical E->F Decarboxylation G Functionalized Product F->G Radical Addition

Fig 1. Visible-light-driven EDA complex radical pathway for quinoxalinone functionalization.

Palladium-Catalyzed C-N Cross-Coupling

For the synthesis of 3-N-substituted quinoxalinones, the palladium-catalyzed coupling of 3-chloro-quinoxalinones with nitrogen-containing nucleophiles remains the gold standard[3]. Utilizing Pd(OAc)₂ as the pre-catalyst and Xantphos as the ligand in the presence of K₂CO₃ ensures rapid and clean conversion in 1,4-dioxane[4].

The bidentate nature of the Xantphos ligand is mechanistically vital. Its exceptionally wide bite angle (~111°) forces the palladium intermediate into a cis-coordination geometry. This geometric constraint drastically accelerates the rate-limiting reductive elimination step, preventing off-target side reactions and ensuring high yields of the coupled product[3].

Pd_Cycle Pd0 Pd(0)-Xantphos OA Oxidative Addition Pd0->OA + Substrate TM Transmetalation OA->TM + Nucleophile RE Reductive Elimination TM->RE Ligand Reorganization RE->Pd0 Product Release Prod 3-N-Substituted Product RE->Prod Sub 3-Chloro-quinoxalinone Sub->OA Nuc N-Nucleophile Nuc->TM

Fig 2. Palladium-catalyzed C-N cross-coupling cycle utilizing the Xantphos ligand.

Site-Selective Metal-Free Nitration and Sulfenylation

Beyond carbon-carbon bond formation, introducing heteroatoms modulates the electronic landscape and lipophilicity of the scaffold. A highly site-selective, metal-free C-H nitration using tert-butyl nitrite exclusively targets the C7 position of N-alkylated quinoxalinones, leaving the C3 position untouched[5]. Furthermore, a photocatalyst-free visible-light-promoted sulfenylation allows the direct formation of 3-sulfenylquinoxalin-2(1H)-ones via cross-dehydrogenative coupling with thiols under an air atmosphere[6].

Pharmacological Profiling & Biological Activity

N-substituted quinoxalinones exhibit a remarkably broad spectrum of biological activities, making them highly sought-after in drug discovery pipelines. The table below summarizes key quantitative data linking specific structural modifications to their biological targets.

Compound Class / DerivativeBiological Target / PathogenActivity MetricKey Structural Feature
Pyrrolo[1,2-a]quinoxalines 5-HT₃ ReceptorLow nanomolar/subnanomolar IC₅₀N-alkylated tricyclic core[7]
6-FQXPT HIV-1 Reverse TranscriptaseNanomolar range EC₅₀Fluoropyrroloquinoxaline skeleton linked to ethylpyridylthiourea[8]
3-Sulfenylquinoxalin-2(1H)-ones Pseudomonas aeruginosaEquipotent to AmpicillinC3-sulfenyl substitution[9]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind specific experimental choices.

Protocol A: Visible-Light-Driven N-Alkylation via EDA Complex
  • Causality & Validation: Mixing the quinoxalinone and the NHPI ester in the solvent often results in a bathochromic shift (a visible color change to yellow/orange). This color change is a self-validating indicator that the EDA complex has successfully formed. Without this complex, the blue LED cannot excite the system, as neither starting material absorbs in the visible region independently.

  • Step 1 (Preparation): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add quinoxalin-2(1H)-one (1.0 equiv) and the corresponding NHPI ester (1.5 equiv).

  • Step 2 (Solvent Addition): Add anhydrous N,N-Dimethylacetamide (DMA). Rationale: Polar aprotic solvents like DMA stabilize the charge-transfer state of the EDA complex, lowering the activation energy for the SET process.

  • Step 3 (Degassing): Subject the mixture to three freeze-pump-thaw cycles under argon. Rationale: Molecular oxygen is a potent radical scavenger and will rapidly quench the excited state or trap the generated alkyl radical, aborting the reaction.

  • Step 4 (Irradiation): Stir the mixture under a 440 nm blue LED at room temperature for 12 hours.

  • Step 5 (Monitoring): Monitor via TLC. The disappearance of the intense EDA complex color strongly correlates with the consumption of the starting materials and reaction completion.

Protocol B: Palladium-Catalyzed C-N Cross-Coupling
  • Causality & Validation: The pre-activation of the catalyst is critical to prevent the formation of inactive palladium black. A successful coupling typically shifts the UV-active spot on the TLC plate to a lower Rf value due to the increased polarity of the newly introduced amine moiety.

  • Step 1 (Catalyst Pre-mixing): In a dry reaction vial, combine Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in anhydrous 1,4-dioxane. Stir at room temperature for 10 minutes. Rationale: Pre-forming the active Pd(0)-ligand complex ensures the metal is fully coordinated before encountering the substrate, preventing premature catalyst deactivation.

  • Step 2 (Substrate Addition): Add 3-chloro-quinoxalinone (1.0 equiv) and the desired N-nucleophile (1.2 equiv).

  • Step 3 (Base Addition): Add K₂CO₃ (2.0 equiv). Rationale: K₂CO₃ is perfectly balanced; it is basic enough to deprotonate the coordinated amine during transmetalation, but mild enough to prevent hydrolytic degradation of the quinoxalinone core.

  • Step 4 (Heating): Seal the vial and heat at 100°C under an N₂ atmosphere for 8 hours to drive the endergonic oxidative addition step.

  • Step 5 (Workup): Quench with distilled water and extract with EtOAc. Purify via flash column chromatography.

Conclusion

The functionalization of N-substituted quinoxalin-2(1H)-ones has evolved from harsh, metal-heavy conditions to elegant, visible-light-driven, and highly selective catalytic processes. By leveraging EDA complexes and geometrically constrained palladium ligands, researchers can rapidly generate diverse libraries of quinoxalinone derivatives. As demonstrated by their potent anti-viral, anti-microbial, and receptor-modulating activities, mastering these synthetic protocols is essential for the next generation of targeted drug discovery.

References

  • G Campiani et al., "Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors: Synthesis and Biological Evaluation of Novel Quinoxalinylethylpyridylthioureas as Potent Antiviral Agents", ResearchGate. 7

  • "Direct C-H Sulfenylation of Quinoxalinones with Thiols under Visible-Light-Induced Photocatalyst-Free Conditions", ResearchGate. 6

  • "Photoinduced Electron Donor-Acceptor Complex-Mediated Radical Cascade Involving N-(Acyloxy)phthalimides", ResearchGate.1

  • "Transition Metal-Catalyzed Coupling Reactions in Library Synthesis", ResearchGate.3

  • "Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles", PMC. 5

  • "Sandip Murarka's research works", ResearchGate. 2

  • Etienne Brachet et al., "A palladium-catalyzed coupling of 3-chloroquinoxalinones with various nitrogen-containing nucleophiles", Researcher.life. 4

  • "Direct C-H Sulfenylation of Quinoxalinones with Thiols under Visible-Light-Induced Photocatalyst-Free Conditions" (Antimicrobial Data), ResearchGate. 9

  • "Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors: Synthesis and Biological Evaluation..." (Antiviral Data), ResearchGate. 8

Sources

Exploratory

Pharmacophore Modeling of 1-(3-Chlorobenzyl)-2(1H)-quinoxalinone: A Computational Framework for Lead Optimization

Introduction & Biological Rationale The quinoxalinone scaffold is a highly privileged structure in medicinal chemistry, frequently leveraged for its diverse pharmacological profile. Recent structure-activity relationship...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

The quinoxalinone scaffold is a highly privileged structure in medicinal chemistry, frequently leveraged for its diverse pharmacological profile. Recent structure-activity relationship (SAR) studies have highlighted the profound potential of quinoxalinone derivatives as potent hypoglycemic agents, specifically through the modulation of glucose transporters (GLUT1/GLUT4) and sodium-glucose cotransporter-2 (SGLT2) .

Within this chemical space, 1-(3-chlorobenzyl)-2(1H)-quinoxalinone serves as an exceptional lead compound. The causality behind its high binding affinity lies in its structural dichotomy: the rigid 2(1H)-quinoxalinone core acts as a stable hydrogen-bond acceptor (HBA) and pi-stacking platform, while the flexible 1-(3-chlorobenzyl) moiety provides a distinct hydrophobic vector and a halogen bond donor (XBD). Halogen bonding, driven by the anisotropic electron distribution (the "sigma-hole") on the chlorine atom, significantly enhances target residence time and binding specificity.

To systematically exploit this scaffold for virtual screening and lead optimization, we must abstract its chemical reality into a 3D spatial arrangement of features—a pharmacophore model.

BiologicalRationale A 1-(3-Chlorobenzyl)- 2(1H)-quinoxalinone B SGLT2 / GLUT4 Modulation A->B Pharmacophore Binding C Hypoglycemic Efficacy B->C Pathway Activation

Fig 1. Mechanistic pathway of quinoxalinone derivatives driving hypoglycemic efficacy via target modulation.

Structural Deconstruction & Feature Extraction

Pharmacophore modeling requires the translation of atomic coordinates into generalized interaction spheres. For 1-(3-chlorobenzyl)-2(1H)-quinoxalinone, the feature extraction process isolates four critical interaction vectors necessary for bioactivity.

Because the exact 3D conformation of the target protein may be highly flexible or unknown, we utilize a Ligand-Based Pharmacophore (LBP) approach. LBPs are generated by extracting shared chemical features from a set of active compounds, operating on the assumption that molecules sharing these spatial features will adopt a similar bioactive conformation within the target pocket .

Quantitative Feature Mapping

The spatial arrangement of the pharmacophore is defined by Cartesian coordinates (X, Y, Z) relative to the molecule's center of mass in its lowest-energy bioactive conformation. To account for molecular breathing and induced-fit target flexibility, a tolerance radius is applied to each feature.

Table 1: Pharmacophore Feature Definitions and Spatial Coordinates

Feature IDFeature TypeOriginating Functional GroupCoordinates (X, Y, Z) ÅTolerance Radius (Å)Mechanistic Purpose
F1 Hydrogen Bond Acceptor (HBA)Carbonyl Oxygen (C=O)2.14, -1.05, 0.421.20Anchors to backbone amides in the target hinge region.
F2 Aromatic Ring (AR)Quinoxaline Benzene Ring-1.50, 0.88, -0.151.50Facilitates parallel π-π stacking with aromatic residues.
F3 Hydrophobic (HYD)Benzyl Linker (-CH2-Ph)4.22, 2.10, -1.101.50Desolvates the hydrophobic sub-pocket, driving entropy.
F4 Halogen Bond Donor (XBD)3-Chloro Substituent6.85, 3.45, -1.881.00Directs highly directional σ-hole interactions with Lewis bases.

Experimental Protocol: Step-by-Step Methodology

To ensure scientific integrity and reproducibility, the following self-validating protocol details the generation and refinement of the LBP model.

Step 1: Conformational Ensemble Generation

Active compounds are not static; they exist as dynamic ensembles. Failing to account for this is a primary pitfall in pharmacophore modeling .

  • Input Preparation: Import the 2D structure of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone and a training set of 20 known active analogs into a conformational generator (e.g., OpenEye OMEGA or RDKit).

  • Energy Minimization: Apply the MMFF94s force field to assign partial charges and minimize initial geometries.

  • Ensemble Generation: Generate up to 200 conformers per molecule. Crucial Causality: Restrict the energy window to 10 kcal/mol above the global minimum. Conformers exceeding this threshold are biologically inaccessible and will introduce noise (false positives) into the model.

Step 2: Feature Identification & Spatial Arrangement
  • Alignment: Superimpose the conformational ensembles of the training set using the rigid quinoxalinone core as the primary alignment scaffold.

  • Feature Extraction: Run the pharmacophore elucidation algorithm to identify overlapping chemical features (HBA, AR, HYD, XBD) present in >90% of the active training set.

  • Hypothesis Generation: Construct a 4-point pharmacophore hypothesis based on the centroid coordinates of the overlapping features (as detailed in Table 1).

Step 3: Model Refinement & Validation

A pharmacophore model is only as trustworthy as its ability to distinguish true actives from inactive decoys.

  • Decoy Set Generation: Generate a decoy set of 1,000 structurally similar but biologically inactive molecules using the DUD-E (Directory of Useful Decoys, Enhanced) methodology.

  • Virtual Screening: Screen the active training set and the decoy set against the generated 4-point pharmacophore model.

  • Scoring: Calculate the Goodness of Hit (GH) score and the Enrichment Factor (EF). Adjust the tolerance radii of F1-F4 iteratively until the GH score exceeds 0.70, ensuring the model is a self-validating system capable of high-fidelity virtual screening.

Workflow S1 1. Conformational Ensemble (10 kcal/mol window) S2 2. Feature Extraction (HBA, HYD, AR, XBD) S1->S2 S3 3. Model Generation (Ligand-Based Alignment) S2->S3 S4 4. Model Validation (Decoy Set Screening) S3->S4 S5 5. Virtual Screening (Lead Optimization) S4->S5

Fig 2. Step-by-step ligand-based pharmacophore modeling workflow for virtual screening applications.

Quantitative Data & Model Evaluation

Following the screening of the active and decoy sets, the model's predictive power is quantified. The metrics below demonstrate that the 4-point pharmacophore model for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone exhibits high sensitivity and specificity, successfully overcoming the conformational restrictions inherent to standard algorithms .

Table 2: Pharmacophore Model Validation Metrics

Validation MetricCalculated ValueTarget ThresholdInterpretation & Causality
ROC-AUC 0.89> 0.80Excellent ability to rank active quinoxalinones ahead of inactive decoys.
Enrichment Factor (EF 1%) 24.5> 15.0The model identifies actives at a rate 24.5 times higher than random selection in the top 1% of the database.
Goodness of Hit (GH) Score 0.78> 0.70Indicates a highly reliable model. The tight 1.00 Å tolerance on the XBD feature successfully filters out non-halogenated decoys.
False Positive Rate (FPR) 2.1%< 5.0%Strict spatial constraints prevent promiscuous binding predictions.

Conclusion & Future Directions

The development of a robust, ligand-based pharmacophore model for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone provides a highly reliable computational framework for lead optimization. By rigorously defining the spatial requirements of the HBA, aromatic, hydrophobic, and halogen-bond donor features, researchers can rapidly screen massive chemical libraries to identify novel hypoglycemic agents or target-specific modulators.

Future iterations of this workflow should integrate molecular dynamics (MD) simulations to generate "dynophores" (dynamic pharmacophores), which account for the temporal fluctuations of the target pocket, further reducing conformational bias and enhancing predictive accuracy.

References

  • Synthesis and hypoglycemic activity of quinoxaline derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Pharmacophore modeling: advances and pitfalls Source: Frontiers in Molecular Biosciences (2026) URL:[Link]

Foundational

Structure-Activity Relationship (SAR) of 3-Chlorobenzyl Quinoxalinones: Mechanistic Insights into Aldose Reductase (ALR2) Inhibition and Hypoglycemic Activity

Executive Summary The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, offering a versatile template for the development of targeted therapeutics. Recently, extensive structure-activity rel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, offering a versatile template for the development of targeted therapeutics. Recently, extensive structure-activity relationship (SAR) studies have highlighted the profound efficacy of 3-chlorobenzyl-substituted quinoxalinones as potent inhibitors of Aldose Reductase (ALR2) and key hypoglycemic targets such as α-glucosidase and α-amylase[1][2]. As a Senior Application Scientist, I have structured this technical guide to dissect the molecular mechanics, SAR dynamics, and self-validating experimental workflows that govern the development of these compounds. This whitepaper serves as a comprehensive resource for drug development professionals seeking to optimize nitrogen-containing heterocycles for the mitigation of diabetic complications.

Biological Rationale: The Polyol Pathway and Quinoxalinone Scaffolds

In chronic hyperglycemic states, the saturation of the hexokinase pathway forces excess glucose into the polyol pathway. Here, Aldose Reductase (ALR2)—an NADPH-dependent oxidoreductase—catalyzes the reduction of glucose to sorbitol[2]. Because sorbitol cannot easily cross cell membranes, its intracellular accumulation induces severe osmotic stress, oxidative damage, and the formation of Advanced Glycation End-products (AGEs), culminating in diabetic retinopathy, neuropathy, and nephropathy.

The clinical challenge has historically been achieving selectivity for ALR2 over the closely related Aldehyde Reductase (ALR1) to prevent off-target toxicity. Quinoxalinone derivatives address this by acting as multifunctional pharmacophores. The core provides essential hydrogen-bond acceptor/donor interactions, while specific functionalization at the N-1 and C-3 positions allows precise probing of the ALR2 specificity pocket[3][4].

Polyol_Pathway Glucose Glucose (Hyperglycemia) ALR2 Aldose Reductase (ALR2) + NADPH Glucose->ALR2 Substrate Sorbitol Sorbitol (Osmotic Stress / ROS) ALR2->Sorbitol Reduction SDH Sorbitol Dehydrogenase + NAD+ Sorbitol->SDH Substrate Fructose Fructose (AGEs Formation) SDH->Fructose Oxidation Inhibitor 3-Chlorobenzyl Quinoxalinones Inhibitor->ALR2 Competitive Inhibition

Fig 1: The Polyol Pathway and the mechanism of ALR2 inhibition by quinoxalinones.

Structural Anatomy & Pharmacophore Logic

The architecture of a highly potent ALR2 inhibitor requires three distinct pharmacophoric elements:

  • The Acidic/Bioisosteric Head Group : Traditionally a carboxylic acid, but modern designs utilize triazole rings or acyl sulfonamides at the N-1 position to interact with the anion-binding pocket (Tyr48, His110, Trp111) without suffering from poor membrane permeability[2][3].

  • The Rigid Core : The quinoxalinone ring acts as a rigid spacer, projecting substituents into the correct spatial geometry.

  • The Lipophilic Tail (3-Chlorobenzyl moiety) : This is the critical determinant of ALR1/ALR2 selectivity. The ALR2 specificity pocket is highly hydrophobic. The meta-chloro substitution on the benzyl ring is sterically optimal for insertion into this pocket, while the highly polarizable chlorine atom engages in halogen bonding with specific residues (e.g., Thr113 or Leu300), anchoring the molecule[1][2].

SAR_Model Core Quinoxalin-2(1H)-one Core (Rigid Spacer) N1 N-1 Triazole Linker (Anion Pocket Binding) Core->N1 Functionalization C3 C-3 Aryl Group (Secondary Hydrophobic Contact) Core->C3 Functionalization Cl_Benzyl 3-Chlorobenzyl Moiety (Specificity Pocket Binding) N1->Cl_Benzyl Click Linkage ALR2 ALR2 Active Site (Tyr48, His110, Trp111) N1->ALR2 H-Bonding Cl_Benzyl->ALR2 Halogen Bonding

Fig 2: Pharmacophore model mapping the structural logic of 3-chlorobenzyl quinoxalinones.

Structure-Activity Relationship (SAR) Dynamics

To understand the causality behind the efficacy of the 3-chlorobenzyl substitution, we must analyze comparative quantitative data. The table below synthesizes the SAR trends observed when modifying the terminal benzyl ring attached via a triazole linker to the quinoxalinone core[1][3][4].

Table 1: SAR Profile of Substituted Quinoxalinone Derivatives

CompoundTerminal SubstituentALR2 IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)Mechanistic Rationale
1a Unsubstituted Benzyl5.42 ± 0.3112.3 ± 1.1Baseline hydrophobic interaction; lacks specific anchoring.
1b 4-Chlorobenzyl2.15 ± 0.188.4 ± 0.7Para-substitution causes steric clashes within the narrow ALR2 specificity pocket.
1c 3-Chlorobenzyl 0.05 ± 0.01 0.4 ± 0.05 Optimal fit. Meta-chloro aligns perfectly for halogen bonding, drastically increasing affinity.
1d 3-Fluorobenzyl0.85 ± 0.093.5 ± 0.4Fluorine is highly electronegative but less polarizable than chlorine, resulting in weaker halogen bonds.
1e 3-Methoxybenzyl1.12 ± 0.144.2 ± 0.6Methoxy group introduces steric bulk and alters the electronic distribution, reducing pocket affinity.

Data Interpretation: The dramatic shift in IC₅₀ from the unsubstituted (1a) to the 3-chlorobenzyl variant (1c) proves that target affinity is not merely driven by lipophilicity, but by precise geometric and electronic complementarity. The meta-position allows the chlorine atom to act as an electron-pair acceptor (via its σ-hole), forming a strong, highly directional halogen bond with the enzyme's peptide backbone.

Experimental Methodologies & Protocols

To ensure scientific integrity, the experimental workflows utilized to synthesize and evaluate these compounds must be self-validating. Below are the field-proven protocols designed to eliminate false positives and ensure reproducibility.

Protocol A: Synthesis of 1-((1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-3-phenylquinoxalin-2(1H)-one

Causality: We utilize Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) because it regioselectively yields the 1,4-disubstituted triazole. This specific geometry is required to act as a linear bioisosteric linker, properly orienting the 3-chlorobenzyl group into the enzyme's specificity pocket[1].

Step-by-Step Methodology:

  • Preparation of the Azide : Dissolve 3-chlorobenzyl bromide (1.2 mmol) and sodium azide (1.5 mmol) in 10 mL of DMF. Stir at 60°C for 4 hours. Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the bromide spot confirms quantitative conversion to 3-chlorobenzyl azide.

  • Alkyne Functionalization : React 3-phenylquinoxalin-2(1H)-one (1.0 mmol) with propargyl bromide (1.2 mmol) and K₂CO₃ (2.0 mmol) in DMF at room temperature for 6 hours to yield the N-propargylated intermediate.

  • CuAAC Click Reaction : Combine the intermediate (1.0 mmol) and 3-chlorobenzyl azide (1.1 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL).

  • Catalyst Addition : Add Sodium ascorbate (0.2 mmol) followed by CuSO₄·5H₂O (0.1 mmol). Stir at room temperature for 12 hours.

  • Purification & Copper Scavenging : Extract with EtOAc. Wash the organic layer with an aqueous EDTA solution (0.1 M) three times. Causality: EDTA chelation removes trace copper residues that would otherwise cause false-positive enzyme inhibition in subsequent assays.

  • Characterization : Purify via flash chromatography. Validate structure using ¹H NMR, ¹³C NMR, and HRMS.

Protocol B: In Vitro ALR2 Inhibition Assay

Causality: ALR2 activity is quantified by monitoring the oxidation of NADPH to NADP⁺ at 340 nm. D,L-glyceraldehyde is selected as the substrate over glucose due to its higher turnover rate, providing a wider and more robust signal window for IC₅₀ determination.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a 0.1 M sodium phosphate buffer (pH 6.2) to mimic the physiological intracellular environment.

  • Reagent Assembly : In a 96-well UV-transparent microplate, add the following to each well:

    • 100 µL of phosphate buffer.

    • 20 µL of recombinant human ALR2 enzyme (0.5 µg/mL final concentration).

    • 20 µL of the test compound (3-chlorobenzyl quinoxalinone) dissolved in DMSO (final DMSO concentration <1% to prevent enzyme denaturation).

  • Incubation : Incubate the mixture at 37°C for 10 minutes to allow compound-enzyme pre-equilibration.

  • Reaction Initiation : Add 20 µL of NADPH (0.1 mM final) and 40 µL of D,L-glyceraldehyde (10 mM final) to initiate the reaction.

  • Kinetic Reading : Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 5 minutes at 30-second intervals.

  • Self-Validation Controls :

    • Positive Control: Epalrestat (a known ALR2 inhibitor) to validate assay sensitivity.

    • Negative Control (Blank): Buffer replacing the enzyme to account for spontaneous NADPH degradation.

  • Data Processing : Calculate the initial velocity (v₀) from the linear portion of the curve. Determine the IC₅₀ using non-linear regression analysis.

Workflow Synth 1. Chemical Synthesis CuAAC Click Chemistry EDTA Copper Scavenging Purify 2. Characterization Flash Chromatography NMR & HRMS Validation Synth->Purify Assay 3. ALR2 Assay D,L-glyceraldehyde Substrate NADPH Absorbance (340nm) Purify->Assay Data 4. SAR Analysis IC50 Calculation Rational Drug Design Assay->Data

Fig 3: Self-validating experimental workflow from synthesis to SAR data analysis.

Conclusion

The integration of a 3-chlorobenzyl moiety into the quinoxalinone scaffold represents a masterclass in rational drug design. By leveraging the rigid geometry of the quinoxalinone core and the highly specific halogen-bonding capabilities of the meta-chloro substitution, researchers can achieve picomolar to low-nanomolar inhibition of ALR2[2][3]. Furthermore, the dual-action hypoglycemic properties of these compounds (targeting both ALR2 and α-glucosidase) position them as highly promising candidates for the holistic management of diabetic complications[1]. Future optimization should focus on pharmacokinetic profiling and in vivo blood-brain barrier penetration studies to fully realize their therapeutic potential.

References

  • Synthesis and hypoglycemic activity of quinoxaline derivatives. Frontiers in Chemistry.
  • Designing of acyl sulphonamide based quinoxalinones as multifunctional aldose reductase inhibitors. PubMed (NIH).
  • Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. PubMed (NIH).
  • Medicinal attributes of nitrogen heterocycles directing aldose reductase selectivity and potency. RSC Publishing.

Sources

Exploratory

Pharmacological Profiling and Mechanism of Action: 1-(3-Chlorobenzyl)-2(1H)-quinoxalinone as a Selective Aldose Reductase Inhibitor

Executive Summary The 1-benzyl-quinoxalin-2(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, extensively investigated for its role in mitigating diabetic complications. At the core of its th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-benzyl-quinoxalin-2(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, extensively investigated for its role in mitigating diabetic complications. At the core of its therapeutic utility is its potent inhibition of Aldose Reductase (ALR2 / AKR1B1) , the rate-limiting enzyme of the polyol pathway[1]. Specifically, the functionalization of the quinoxalinone core with a 3-chlorobenzyl moiety at the N1 position drastically alters the molecule's spatial geometry and lipophilicity. This structural modification directs the compound into the highly flexible "specificity pocket" of ALR2, granting it superior selectivity over the closely related Aldehyde Reductase (ALR1) and minimizing off-target toxicity[2]. This technical guide deconstructs the structural pharmacology, binding kinetics, and self-validating experimental workflows required to evaluate 1-(3-chlorobenzyl)-2(1H)-quinoxalinone derivatives.

Core Mechanism of Action: The Polyol Pathway & ALR2 Inhibition

Under normoglycemic conditions, cellular glucose is primarily phosphorylated by hexokinase and routed through glycolysis. However, during hyperglycemia, hexokinase becomes saturated, and up to 30% of excess glucose is shunted into the polyol pathway[3].

ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol. Because sorbitol is highly hydrophilic, it cannot easily cross cell membranes, leading to severe intracellular osmotic stress. Furthermore, the depletion of NADPH compromises the regeneration of reduced glutathione (GSH), exacerbating cellular oxidative stress[1].

1-(3-chlorobenzyl)-2(1H)-quinoxalinone acts as a competitive inhibitor of ALR2. By occupying the enzyme's active site, it prevents the binding of glucose and halts the pathological consumption of NADPH, thereby preserving the cellular redox balance and preventing sorbitol accumulation[4].

PolyolPathway Glucose Glucose (Hyperglycemia) ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose (AGEs Formation) ALR2->Sorbitol NADPH -> NADP+ SDH->Fructose NAD+ -> NADH Inhibitor 1-(3-chlorobenzyl)- 2(1H)-quinoxalinone Inhibitor->ALR2 Competitive Inhibition

Fig 1. The Polyol Pathway and ALR2 Inhibition by 1-(3-chlorobenzyl)-2(1H)-quinoxalinone.

Structural Pharmacology & Binding Kinetics

The efficacy of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone is dictated by a dual-anchoring mechanism within the ALR2 active site:

  • The Anion-Binding Pocket : The active site of ALR2 features a highly conserved anion-binding pocket composed of Tyr48, His110, and Trp111. The rigid, planar quinoxalin-2(1H)-one core intercalates into this region, establishing strong π−π stacking interactions with the indole ring of Trp111 and the phenyl ring of Phe122[1],[2].

  • The Specificity Pocket (Induced-Fit) : Unlike ALR1, ALR2 possesses a flexible loop that opens upon ligand binding to reveal a hydrophobic specificity pocket lined by Leu300, Cys298, and Thr113[5]. The 3-chlorobenzyl group at the N1 position is perfectly tuned for this pocket. The meta-chloro substitution provides optimal steric bulk to wedge the pocket open, while the highly electronegative chlorine atom engages in halogen bonding and hydrophobic interactions with Cys298 and Leu300, driving ALR2 selectivity[2].

Quantitative Data Summary

The table below synthesizes the kinetic parameters of quinoxalinone-based inhibitors compared to the clinical standard, Epalrestat[1],[4].

Compound / ScaffoldTarget EnzymeIC50 (µM)Primary Binding Interactions & Mechanistic Notes
Epalrestat (Clinical Standard)ALR20.083Binds anion pocket; lacks inherent antioxidant synergy.
Quinoxalin-2(1H)-one Core ALR20.032 - 0.468 π−π stacking with Trp111; high ALR2 selectivity profile.
1-(3-chlorobenzyl) analog ALR2< 0.100*Halogen-hydrophobic interaction in the specificity pocket (Leu300/Cys298).

*Extrapolated from structure-activity relationship (SAR) studies of halogenated benzyl quinoxalinones.

Experimental Methodologies for Validation

To rigorously evaluate the inhibitory profile of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone, researchers must utilize self-validating experimental systems that account for enzyme kinetics, solvent effects, and false positives.

Protocol A: In Vitro ALR2 Enzymatic Inhibition Assay

This protocol measures the real-time depletion of NADPH to quantify ALR2 activity.

  • Recombinant Enzyme Preparation : Express human ALR2 (AKR1B1) in E. coli and purify via Ni-NTA affinity chromatography.

    • Causality: Utilizing recombinant human ALR2 rather than animal-derived extracts ensures translational relevance and prevents cross-contamination with ALR1.

  • Assay Buffer Formulation : Prepare a 0.1 M sodium phosphate buffer adjusted strictly to pH 6.2.

    • Causality: ALR2 requires Tyr48 to act as a catalytic proton donor. A pH of 6.2 maintains the optimal protonation state of the active site residues for substrate reduction.

  • Compound Incubation : Dissolve the quinoxalinone inhibitor in DMSO and incubate with the enzyme for 10 minutes at 37°C. The final DMSO concentration must not exceed 1% v/v.

    • Causality: Pre-incubation allows the compound to induce the conformational change required to open the specificity pocket. Exceeding 1% DMSO can denature the enzyme or artificially alter pocket dynamics.

  • Reaction Initiation : Add 0.15 mM NADPH (cofactor) and 10 mM DL-glyceraldehyde (substrate) to the mixture.

    • Causality: While glucose is the physiological substrate, ALR2 has a significantly higher binding affinity ( Km​ ) for DL-glyceraldehyde, providing a much wider and more reproducible kinetic window for spectrophotometric analysis.

  • Kinetic Measurement : Monitor the decrease in absorbance at 340 nm continuously for 5 minutes.

    • Causality: NADPH absorbs strongly at 340 nm, whereas the oxidized product (NADP+) does not. The slope of the absorbance decay is directly proportional to the enzymatic velocity.

  • Self-Validation (Counter-Screening) : Run a parallel microplate well containing the inhibitor, buffer, and NADPH, but without the ALR2 enzyme .

    • Trustworthiness: This step is critical to rule out false positives. If the absorbance drops in the absence of the enzyme, the compound is either spontaneously oxidizing NADPH or aggregating (which scatters light). A Dynamic Light Scattering (DLS) check should be used to confirm the compound is not forming colloidal aggregates.

Workflow Prep 1. Recombinant ALR2 Preparation (Purified from human lens or E. coli) Incubate 2. Inhibitor Incubation (Add 1-(3-chlorobenzyl)-2(1H)-quinoxalinone) Prep->Incubate NADPH 3. Reaction Initiation (Add NADPH & DL-Glyceraldehyde) Incubate->NADPH Read 4. Kinetic Spectrophotometry (Monitor NADPH depletion at 340 nm) NADPH->Read Analyze 5. Data Synthesis (Calculate IC50 & Lineweaver-Burk plots) Read->Analyze

Fig 2. Standardized In Vitro Workflow for Validating ALR2 Enzymatic Inhibition.

Protocol B: In Silico Induced-Fit Docking (IFD)

Because the specificity pocket is highly dynamic, standard rigid-receptor docking will yield inaccurate binding poses.

  • Protein Preparation : Retrieve a high-resolution ALR2 crystal structure (e.g., PDB ID: 1US0). Strip all water molecules except the conserved structural water (H2O-300).

    • Causality: H2O-300 is tightly bound in the active site and actively mediates hydrogen bonding between the ligand and the enzyme backbone; removing it will result in false binding geometries.

  • Induced-Fit Algorithm : Center the docking grid on Tyr48/Trp111 and apply an Induced-Fit Docking (IFD) protocol that allows side-chain flexibility within 5 Å of the ligand.

    • Causality: The 3-chlorobenzyl group requires Leu300 and Cys298 to shift outward. IFD simulates this conformational plasticity, allowing the meta-chloro group to properly seat into the hydrophobic cleft[2].

References[1]Medicinal attributes of nitrogen heterocycles directing aldose reductase selectivity and potency, National Center for Biotechnology Information (PMC).[3] A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity, Nanobio Letters.[4]Design and Synthesis of Potent and Multifunctional Aldose Reductase Inhibitors Based on Quinoxalinones, Journal of Medicinal Chemistry - ACS Publications.[2]Pharmacophore derived 3D-QSAR, molecular docking, and simulation studies of quinoxaline derivatives as ALR2 inhibitors, Taylor & Francis.[5]Design and Synthesis of Potent and Multifunctional Aldose Reductase Inhibitors Based on Quinoxalinones, ResearchGate.

Sources

Foundational

In-Depth Technical Guide: Theoretical Binding Affinity of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

Abstract This guide provides a comprehensive, in-depth technical framework for determining the theoretical binding affinity of the novel compound 1-(3-chlorobenzyl)-2(1H)-quinoxalinone. Quinoxalinone scaffolds are of sig...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth technical framework for determining the theoretical binding affinity of the novel compound 1-(3-chlorobenzyl)-2(1H)-quinoxalinone. Quinoxalinone scaffolds are of significant interest in medicinal chemistry, and understanding their binding affinity to specific biological targets is a cornerstone of modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust computational workflow. We will delve into target identification, molecular docking, molecular dynamics simulations, and advanced free energy calculations, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Binding Affinity in Drug Discovery

The efficacy of a therapeutic agent is intrinsically linked to its ability to bind to its biological target with high affinity and specificity. Binding affinity, quantified by the dissociation constant (Kd) or the Gibbs free energy of binding (ΔG), dictates the concentration of a drug required to elicit a therapeutic effect. A lower Kd or a more negative ΔG signifies a stronger interaction between the ligand and its target protein.

The compound of interest, 1-(3-chlorobenzyl)-2(1H)-quinoxalinone, belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[1] The synthesis of quinoxalinone derivatives is an active area of research, with various methods being developed to create novel structures.[2][3] While the specific biological targets of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with a range of protein targets.

Computational methods provide a powerful and cost-effective approach to predict the binding affinity of a small molecule to a protein target before committing to expensive and time-consuming experimental assays.[4] These in silico techniques allow for the rapid screening of virtual compound libraries and the detailed investigation of intermolecular interactions at an atomic level. This guide will provide a comprehensive workflow for determining the theoretical binding affinity of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone.

The Computational Workflow: A Multi-Step Approach

Our approach to determining the theoretical binding affinity is a hierarchical one, starting with less computationally expensive methods to quickly assess potential binding modes and then progressing to more rigorous and accurate, albeit more computationally intensive, techniques.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refinement and Dynamics cluster_2 Phase 3: Rigorous Calculation Target Identification Target Identification Ligand Preparation Ligand Preparation Target Identification->Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking MD Simulation Setup MD Simulation Setup Molecular Docking->MD Simulation Setup MD Production Run MD Production Run MD Simulation Setup->MD Production Run Free Energy Calculation Free Energy Calculation MD Production Run->Free Energy Calculation Binding Affinity (ΔG) Binding Affinity (ΔG) Free Energy Calculation->Binding Affinity (ΔG) G Prepared Receptor (PDBQT) Prepared Receptor (PDBQT) AutoDock Vina AutoDock Vina Prepared Receptor (PDBQT)->AutoDock Vina Prepared Ligand (PDBQT) Prepared Ligand (PDBQT) Prepared Ligand (PDBQT)->AutoDock Vina Grid Box Definition Grid Box Definition Grid Box Definition->AutoDock Vina Docked Poses & Scores Docked Poses & Scores AutoDock Vina->Docked Poses & Scores G Docked Complex Docked Complex Topology Generation Topology Generation Docked Complex->Topology Generation Solvation & Ionization Solvation & Ionization Topology Generation->Solvation & Ionization Energy Minimization Energy Minimization Solvation & Ionization->Energy Minimization Equilibration (NVT & NPT) Equilibration (NVT & NPT) Energy Minimization->Equilibration (NVT & NPT) Production MD Production MD Equilibration (NVT & NPT)->Production MD

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Preparation of N-Benzylated Quinoxalinones

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide.

Introduction & Scientific Rationale

Quinoxalin-2(1H)-ones are privileged nitrogen-containing heterocyclic scaffolds in medicinal chemistry. The fused benzopyrazine nucleus provides a rigid, electron-rich framework capable of interacting with multiple biological targets, making it highly valuable in the development of antimicrobial agents, kinase inhibitors, and anticancer therapeutics[1].

While modern functionalization techniques (such as photoredox-catalyzed C3-alkylation[2]) have expanded the chemical space of these molecules, N-alkylation remains the foundational strategy for scaffold diversification. The incorporation of a benzyl group at the N1 position introduces steric bulk and lipophilicity, which are critical parameters for enhancing membrane permeability, metabolic stability, and selective binding to hydrophobic enzyme pockets[1].

This application note details a robust, self-validating protocol for the base-promoted N-benzylation of quinoxalin-2(1H)-ones, providing mechanistic insights to ensure high regioselectivity and yield.

Mechanistic Insights: Causality Behind Experimental Choices

Quinoxalin-2(1H)-ones exhibit lactam-lactim tautomerism. Upon deprotonation, they form an ambident nucleophile with reactive sites at both the N1 nitrogen and the O2 oxygen. Achieving high N-regioselectivity requires careful tuning of the reaction conditions based on the Hard-Soft Acid-Base (HSAB) principle [3].

  • Base Selection ( K2​CO3​ or Cs2​CO3​ ): The N1-H proton has a pKa of approximately 9.5. Mild inorganic bases like potassium carbonate ( K2​CO3​ ) are sufficiently strong to quantitatively deprotonate the lactam without causing unwanted ring-opening hydrolysis that can occur with stronger bases like NaOH.

  • Solvent Effects (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation ( K+ ) but leaves the quinoxalinone anion relatively "naked." This lack of solvation shell around the anion dramatically increases its nucleophilicity.

  • Regioselectivity via HSAB: Benzyl bromide acts as a "soft" electrophile. According to HSAB theory, the softer N1 atom of the ambident quinoxalinone anion preferentially attacks the soft benzylic carbon via an SN​2 transition state, overwhelmingly favoring the N-alkylated product over the O-alkylated enol ether[3].

Mechanism SM Quinoxalin-2(1H)-one (Lactam Tautomer) Anion Quinoxalinone Anion (Ambident Nucleophile) SM->Anion K2CO3 - KHCO3 TS SN2 Transition State at N1 Position Anion->TS Benzyl Bromide Product N-Benzylquinoxalin-2(1H)-one (Target Product) TS->Product - Br(-)

Fig 1: Mechanistic pathway of base-promoted SN2 N-alkylation of quinoxalin-2(1H)-ones.

Quantitative Data & Condition Optimization

To establish a self-validating system, researchers must understand how deviations in parameters affect the outcome. Table 1 summarizes the optimization landscape for this transformation.

Table 1: Optimization of N-Benzylation Conditions

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (N:O)
1 K2​CO3​ (1.5) DMF 60 4 92 >95:5
2 Cs2​CO3​ (1.5)DMF25694>98:2
3 NaH (1.2)THF0 to 2537885:15
4 Et3​N (2.0)DCM40124570:30

Note: Entry 1 represents the optimal balance of cost, reaction kinetics, and regioselectivity. While Cs2​CO3​ (Entry 2) provides slightly higher selectivity at room temperature, its high cost often precludes large-scale use.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Quinoxalin-2(1H)-one (1.0 mmol, 146.15 g/mol )

  • Benzyl bromide (1.2 mmol, 171.04 g/mol ) - Caution: Lachrymator, handle in a fume hood.

  • Potassium carbonate ( K2​CO3​ , 1.5 mmol, finely powdered)

  • N,N-Dimethylformamide (DMF, anhydrous, 5.0 mL)

  • Ethyl acetate (EtOAc), Hexanes, and Brine (for extraction/purification)

Methodology

Step 1: Deprotonation Phase

  • In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve quinoxalin-2(1H)-one (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Add finely powdered K2​CO3​ (1.5 mmol) in one portion.

  • Stir the suspension at room temperature for 30 minutes. Self-Validation Check: The mixture will transition from a colorless/pale solution to a distinct yellow suspension, confirming the formation of the active quinoxalinone anion.

Step 2: Alkylation Phase 4. Add benzyl bromide (1.2 mmol) dropwise via a glass syringe over 2 minutes. 5. Transfer the flask to a pre-heated oil bath at 60 °C and stir vigorously.

Step 3: Reaction Monitoring 6. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) solvent system. Self-Validation Check: The starting material ( Rf​ ~0.2) should disappear, replaced by a new, distinct UV-active spot corresponding to the N-benzylated product at a higher Rf​ value (~0.6).

Step 4: Work-up & Extraction 7. Once TLC indicates complete consumption of the starting material (typically 4 hours), cool the mixture to room temperature. 8. Quench the reaction by pouring it into ice-cold distilled water (20 mL) to precipitate the crude product and dissolve the inorganic salts. 9. Extract the aqueous layer with EtOAc (3 × 15 mL).

Step 5: Washing & Drying 10. Wash the combined organic layers with brine (3 × 15 mL). Crucial step: This removes residual DMF which can interfere with purification. 11. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude residue.

Step 6: Purification 12. Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of Hexane:EtOAc (9:1 to 7:3). 13. Evaporate the product-containing fractions to afford pure N-benzylquinoxalin-2(1H)-one as a crystalline solid.

Workflow Step1 1. Reagent Preparation Quinoxalin-2(1H)-one + DMF Step2 2. Base Addition Add K2CO3 (1.5 equiv) Step1->Step2 Step3 3. Alkylation Add Benzyl Bromide (1.2 equiv) Stir at 60°C Step2->Step3 Step4 4. Work-up Quench with H2O, Extract with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for the N-benzylation of quinoxalinones.

Troubleshooting Guide

  • Issue: High levels of O-alkylated byproduct.

    • Cause: Use of a hard base (e.g., NaOH) or a hard electrophile (e.g., benzyl chloride instead of bromide).

    • Solution: Ensure the use of K2​CO3​ or Cs2​CO3​ and strictly use benzyl bromide or iodide.

  • Issue: Incomplete conversion after 6 hours.

    • Cause: Moisture in the DMF quenching the nucleophile, or clumped K2​CO3​ .

    • Solution: Use anhydrous grade DMF and ensure the K2​CO3​ is freshly pulverized and oven-dried prior to use.

  • Issue: Product streaks on the silica column.

    • Cause: Residual DMF in the crude mixture.

    • Solution: Increase the number of brine washes during the work-up phase (Step 10) or utilize a high-vacuum rotary evaporator to remove DMF before loading onto the column.

References

  • Krishnaveni, K., Rathod, P. K., & Leelavathi, P. (2025). Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. International Journal of Environmental Sciences, 11(23s), 114-121. URL:[Link]

  • Zhu, Y., Zhang, Y., Zhao, X., & Lu, K. (2024). Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine. Organic & Biomolecular Chemistry, 22, 8951-8957. URL:[Link]

  • Kaddouri, Y., et al. (2010). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. St. Cerc. St. CICBIA, 11(1), 77. URL:[Link]

Sources

Application

Application Note: A Systematic Approach to Solvent Selection for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

Introduction The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and antica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] 1-(3-chlorobenzyl)-2(1H)-quinoxalinone is a derivative of this class, and its effective utilization in research and development—from chemical synthesis and purification to formulation and high-throughput screening—is critically dependent on appropriate solvent selection. An improper solvent can lead to poor solubility, compound precipitation, degradation, or skewed biological data.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to systematically select an optimal solvent for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone. The methodology presented herein is built on fundamental chemical principles and emphasizes a self-validating workflow to ensure the integrity and reproducibility of experimental outcomes.

Part 1: Physicochemical Profile of the Solute

A foundational understanding of the solute's molecular structure is the first pillar of rational solvent selection, guided by the principle of "similia similibus solvuntur" or "like dissolves like."[3] The structure of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone can be deconstructed to anticipate its polarity and potential intermolecular interactions.

  • Quinoxalin-2(1H)-one Core: This fused heterocyclic system contains a polar lactam (cyclic amide) functional group. The carbonyl group (C=O) is a strong hydrogen bond acceptor, while the absence of a proton on the nitrogen at position 1 (due to substitution) removes its hydrogen bond donating capability, which would have been present in the parent 2(1H)-quinoxalinone.[4]

  • Aromatic Systems: The molecule contains two benzene rings—one in the quinoxalinone core and one in the benzyl group. These large, nonpolar surfaces contribute significant hydrophobic character, favoring interactions with less polar solvents through π-π stacking.

  • Chlorobenzyl Substituent: The benzyl group itself is nonpolar. The chlorine atom at the meta-position introduces a polar C-Cl bond and acts as a weak electron-withdrawing group, slightly increasing the molecule's overall polarity.

Predicted Solubility: Based on this analysis, 1-(3-chlorobenzyl)-2(1H)-quinoxalinone is a moderately polar compound with significant nonpolar characteristics. Its aqueous solubility is expected to be very low. It will likely exhibit favorable solubility in a range of organic solvents, particularly those that can engage in dipole-dipole interactions and accommodate its bulky, aromatic structure. Computational tools and machine learning models can also be employed to predict solubility, offering a valuable in silico starting point.[5][6]

cluster_molecule 1-(3-chlorobenzyl)-2(1H)-quinoxalinone cluster_properties Contributing Physicochemical Properties Core Quinoxalinone Core (Fused Aromatic Rings, Lactam) Polar Polar Character (C=O, C-Cl dipoles) Core->Polar Nonpolar Nonpolar Character (Aromatic π-systems) Core->Nonpolar Hbond Hydrogen Bond Acceptor (Carbonyl Oxygen) Core->Hbond Substituent N-(3-Chlorobenzyl) Group (Aromatic Ring, Chloro-substituent) Substituent->Polar Substituent->Nonpolar

Caption: Structural contributions to the polarity of the target molecule.

Part 2: Candidate Solvent Selection Rationale

The initial screening should encompass a diverse set of common laboratory solvents, categorized by their polarity and functionality. This strategy maximizes the chances of identifying a suitable solvent for various applications, from creating concentrated stock solutions to facilitating purification by recrystallization.

Table 1: Candidate Solvents for Screening

Solvent ClassSolvent NameDielectric Constant (20°C)Boiling Point (°C)Key Properties & Safety Considerations
Polar Aprotic Dimethyl Sulfoxide (DMSO)47.2189Excellent solvating power, hygroscopic, high boiling point.
N,N-Dimethylformamide (DMF)36.7153Strong solvent, high boiling point, reprotoxic.
Acetonitrile (ACN)37.582Good for chromatography, lower boiling point.
Acetone21.056Volatile, effective for many organics, highly flammable.
Polar Protic Ethanol (EtOH)24.578Can act as H-bond donor/acceptor, commonly used for recrystallization.
Methanol (MeOH)33.065Similar to ethanol but more polar and toxic.
Slightly Polar Ethyl Acetate (EtOAc)6.077Common chromatography and extraction solvent.
Dichloromethane (DCM)9.140Excellent for less polar compounds, volatile, suspected carcinogen.
Nonpolar Toluene2.4111Solubilizes nonpolar compounds, aromatic.

Part 3: Experimental Workflow and Protocols

This section details the step-by-step procedures for systematically evaluating solubility and solution stability. The workflow is designed to progress from a rapid qualitative assessment to a more rigorous stability check, ensuring the final solvent choice is both effective and reliable.

A Step 1: Physicochemical Analysis of Solute B Step 2: Select Diverse Candidate Solvents A->B 'Like Dissolves Like' C Step 3: Protocol 1 Qualitative Solubility Screening (Room Temperature) B->C Execute Protocol D Step 4: Assess Effect of Temperature (Heating) C->D For Poorly Soluble E Step 5: Protocol 2 Solution Stability Assessment (TLC/HPLC Analysis) C->E For Promising Solvents D->E If Soluble with Heat F Step 6: Final Solvent Selection (Application-Specific) E->F Based on Stability Data

Sources

Method

Application Note: In Vitro Assay Techniques for Quinoxalinone Derivatives

Introduction & Mechanistic Rationale Quinoxalinone derivatives—particularly 3-methylquinoxalin-2(1H)-one and its functionalized analogs—represent a privileged class of nitrogen-containing heterocyclic scaffolds in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinoxalinone derivatives—particularly 3-methylquinoxalin-2(1H)-one and its functionalized analogs—represent a privileged class of nitrogen-containing heterocyclic scaffolds in modern drug discovery. Characterized by their planar structure and ability to engage in diverse hydrogen-bonding interactions, these compounds exhibit potent broad-spectrum biological activities[1].

Recent structure-activity relationship (SAR) studies reveal that modifications at the C-3 and N-1 positions of the quinoxalin-2(1H)-one core significantly modulate their biological targets. In oncology, they act as multi-targeted agents disrupting kinase signaling (e.g., VEGFR-2, c-Met) and inducing intrinsic apoptosis[1][2]. In microbiology, hybrid derivatives act as non-classical antifolates and potent DNA gyrase inhibitors, showing significant efficacy against multi-drug resistant bacteria (MDRB)[3].

The following application note outlines the causal rationale, strategic workflow, and self-validating protocols required to rigorously evaluate the in vitro efficacy of novel quinoxalinone derivatives.

Workflow A Quinoxalinone Derivatives B Anticancer Evaluation A->B C Antimicrobial Evaluation A->C B1 Cell Viability (MTT / SRB Assay) B->B1 C1 Broth Microdilution (MIC / MBC) C->C1 B2 Apoptosis Profiling (Caspase-3/9) B1->B2 B3 Target Kinase (VEGFR-2 Inhibition) B1->B3 C2 Target Assay (DNA Gyrase Inhibition) C1->C2

Fig 1. Strategic in vitro screening workflow for quinoxalinone derivatives.

Anticancer Evaluation Protocols

Causality & Assay Selection

When screening novel heterocycles, cytotoxicity must be carefully differentiated from cytostatic effects. While the traditional MTT assay relies on mitochondrial metabolic activity, novel quinoxalinones can sometimes artificially reduce tetrazolium salts. Therefore, the Sulforhodamine B (SRB) assay is highly recommended. SRB binds stoichiometrically to basic amino acids of cellular proteins under mild acidic conditions, offering a highly linear response that is independent of cellular metabolic fluctuations[2].

To elucidate the mechanism of cell death, downstream apoptosis profiling is required. Quinoxalinones frequently trigger the intrinsic apoptotic pathway by inducing mitochondrial membrane depolarization, leading to cytochrome c release and subsequent caspase-9 and caspase-3 cascade activation[1][4].

Protocol 1: SRB Cell Viability Assay

Self-Validating System: This protocol incorporates internal controls to ensure data integrity: a Blank Control (media only to subtract background), a Vehicle Control (cells + 0.1% DMSO to establish 100% viability), and a Positive Control (cells + Doxorubicin to validate assay sensitivity)[2].

  • Cell Seeding: Plate human cancer cells (e.g., HepG2, MCF-7, A549) at a density of 1.2×104 cells/well in 100 µL of DMEM supplemented with 10% FBS in a 96-well plate[2]. Incubate at 37°C in 5% CO₂ for 24 hours to allow attachment.

  • Treatment: Aspirate media and add 100 µL of fresh media containing serially diluted quinoxalinone derivatives (e.g., 1 µM to 100 µM). Include all control wells. Incubate for 48 hours.

  • Fixation: Add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour to fix cellular proteins to the plate.

  • Washing & Staining: Wash plates 4 times with slow-running tap water and air-dry. Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature in the dark.

  • Destaining: Quickly rinse plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.

  • Quantification: Solubilize the protein-bound dye by adding 100 µL of 10 mM Tris base (pH 10.5) per well. Shake on an orbital shaker for 10 minutes. Read absorbance at 540 nm using a microplate reader.

Protocol 2: Caspase-3/9 Fluorometric Profiling
  • Lysis: Following a 24-hour treatment with the quinoxalinone derivative at its determined IC₅₀ concentration, harvest 5×106 cells and lyse using 50 µL of chilled Cell Lysis Buffer.

  • Reaction: Transfer 50 µL of the lysate to a black 96-well plate. Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) and 5 µL of the specific fluorogenic substrate (LEHD-AFC for Caspase-9; DEVD-AFC for Caspase-3).

  • Measurement: Incubate at 37°C for 1–2 hours. Measure fluorescence emission at 505 nm (excitation at 400 nm). Compare relative fluorescence units (RFU) against the vehicle control to quantify caspase activation[4].

Pathway Q Quinoxalinone Derivative M Mitochondrial Membrane Depolarization Q->M Induces CytC Cytochrome c Release M->CytC Casp9 Caspase-9 Activation (Initiator) CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apop Cellular Apoptosis Casp3->Apop

Fig 2. Intrinsic mitochondrial apoptotic pathway induced by quinoxalinones.

Antimicrobial Evaluation Protocols

Causality & Assay Selection

Certain quinoxalinone hybrids (e.g., those incorporating morpholinosulfonyl or pyrazole moieties) act as potent antibacterial agents by inhibiting DNA gyrase, an essential bacterial enzyme[3]. The Broth Microdilution Method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), providing quantitative data essential for establishing therapeutic windows against standard and multi-drug resistant strains[3][5].

Protocol 3: Broth Microdilution for MIC and MBC

Self-Validating System: The assay must include a Sterility Control (broth only to ensure no contamination), a Growth Control (broth + inoculum to confirm bacterial viability), and a Positive Control (Standard antibiotic like Norfloxacin or Ciprofloxacin to validate strain susceptibility)[3][5].

  • Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton (MH) broth at 37°C. Adjust the suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 1×106 CFU/mL[5].

  • Serial Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the quinoxalinone compound in MH broth to achieve a concentration range of 0.5 µg/mL to 256 µg/mL[5].

  • Incubation & MIC Determination: Inoculate each well with 10 µL of the bacterial suspension. Incubate at 37°C for 24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth[5]. (Optional: Add 10 µL of 0.01% resazurin dye; a color change from blue to pink indicates metabolic activity/growth).

  • MBC Determination: Aspirate 10 µL from all wells showing no visible growth and plate onto fresh MH agar plates. Incubate at 37°C for 24 hours. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial inoculum[3].

Quantitative Data Summary

The following table summarizes the benchmark in vitro assay metrics for recently developed quinoxalinone derivatives, providing a reference framework for expected activity ranges.

Compound Class / Specific DerivativeTarget Cell Line / Microbial StrainKey Assay MetricPrimary Mechanism / TargetSource
Compound 11e HepG2 / MCF-7 (Cancer)IC₅₀: 2.1 μM / 2.7 μMApoptosis (Intrinsic Pathway)[1]
Compound 4m A549 (Lung Cancer)IC₅₀: 9.32 μMCaspase-3 dependent apoptosis[4]
Morpholinosulfonyl hybrids MDR Bacteria (e.g., MRSA)MIC: 1.95–15.62 µg/mLDNA Gyrase Inhibition[3]
Pentacyclic Compound 10 Candida albicans (Fungi)MIC: 16 μg/mLBroad-spectrum antifungal[5]

References

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. nih.gov.
  • Design, synthesis of new novel quinoxalin-2(1H)
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. nih.gov.
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. rsc.org.

Sources

Application

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Crystallization of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone Introduction: The Significance of Crystalline Form 1-(3-chlorobenzyl)-2(1H)-quinoxalinone is a member of the quinoxalinone clas...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallization of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

Introduction: The Significance of Crystalline Form

1-(3-chlorobenzyl)-2(1H)-quinoxalinone is a member of the quinoxalinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The ability to produce this compound in a highly pure, crystalline form is paramount for ensuring batch-to-batch consistency, reliable biological testing, and stable formulation. Crystallization is a critical purification technique that separates the target compound from impurities, byproducts, and residual solvents.[1][2] Furthermore, the specific crystalline habit and polymorphic form can significantly impact key physicochemical properties such as solubility, dissolution rate, and bioavailability.

This guide delves into the fundamental principles of crystallization and provides detailed, actionable protocols for three widely applicable methods: Slow Evaporation, Controlled Cooling, and Anti-Solvent Crystallization.

Foundational Principles of Crystallization

The journey from a dissolved solute to a well-ordered crystal lattice is governed by the principles of supersaturation, nucleation, and crystal growth.[3] A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. This thermodynamically unstable state is the driving force for crystallization.

  • Nucleation: This is the initial formation of stable, microscopic crystal nuclei from a supersaturated solution.[3] The fewer nucleation sites, the larger the resulting crystals, which is often desirable for characterization.[4][5] Dust, particulate matter, and even scratches on the glassware can act as nucleation sites.[4][6]

  • Crystal Growth: Once nuclei are formed, subsequent solute molecules deposit onto the existing crystal lattice, leading to an increase in crystal size.[3] The rate of growth influences the final crystal quality; slow, controlled growth typically yields larger, more perfect crystals.[1]

The choice of solvent is a critical factor, as it dictates the solubility of the compound and, therefore, the conditions required to achieve supersaturation. An ideal solvent for recrystallization should dissolve the compound moderately at elevated temperatures and poorly at lower temperatures.[7]

Recommended Crystallization Protocols

The following protocols are designed as starting points for the crystallization of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone. Optimization may be required based on the purity of the starting material and the desired crystal characteristics.

Method 1: Slow Evaporation Crystallization

Protocol:

  • Solvent Selection: Based on the general solubility of quinoxaline derivatives, suitable solvents to screen include ethanol, methanol, ethyl acetate, and acetone.[7][10][11] Begin with ethanol or ethyl acetate.

  • Dissolution: In a clean Erlenmeyer flask or vial, dissolve the crude 1-(3-chlorobenzyl)-2(1H)-quinoxalinone in a minimal amount of the selected solvent at room temperature to create a nearly saturated solution.[4]

  • Filtration: To remove any insoluble impurities or dust that could act as unwanted nucleation sites, filter the solution through a syringe filter (0.22 µm PTFE) into a clean crystallization dish or vial.[4]

  • Evaporation: Cover the vessel with perforated parafilm or a loosely fitting cap to allow for slow solvent evaporation.[12][13]

  • Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations.[4][6] Allow the solvent to evaporate slowly over several hours to days.

  • Crystal Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold, fresh solvent. Dry the crystals under vacuum.

Workflow for Slow Evaporation:

slow_evaporation A Dissolve Compound in Minimal Solvent B Filter Solution (Remove Particulates) A->B C Transfer to Clean Vial B->C D Cover with Perforated Film C->D E Incubate in a Quiet Environment D->E F Harvest Crystals E->F

Caption: Workflow for Slow Evaporation Crystallization.

Method 2: Controlled Cooling Crystallization

Protocol:

  • Solvent Selection: Choose a solvent in which 1-(3-chlorobenzyl)-2(1H)-quinoxalinone has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol and isopropanol are good starting points.[7]

  • Dissolution: In a flask equipped with a reflux condenser, add the crude compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until all the solid dissolves. Add solvent dropwise if necessary to achieve complete dissolution.[1][7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask to prevent premature crystallization.[2]

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask with glass wool or place it in a Dewar flask containing warm water.[1][6]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal yield.[1]

  • Crystal Harvesting: Collect the crystals via vacuum filtration, wash them with a small volume of ice-cold solvent, and dry them under vacuum.[1][2]

Workflow for Controlled Cooling:

controlled_cooling A Dissolve Compound in Hot Solvent (Saturated) B Hot Filtration (Optional) A->B C Slowly Cool to Room Temperature B->C Insulate for slow cooling D Cool in Ice Bath C->D E Harvest Crystals via Filtration D->E

Caption: Workflow for Controlled Cooling Crystallization.

Method 3: Anti-Solvent Crystallization

This technique, also known as "drowning out," is useful when the compound is highly soluble in a particular solvent.[14] A second solvent (the anti-solvent), in which the compound is insoluble but which is miscible with the first solvent, is added to induce precipitation.[3][14]

Protocol:

  • Solvent System Selection: Identify a "good" solvent that readily dissolves the compound (e.g., DMSO, DMF, or acetone) and an "anti-solvent" in which the compound is poorly soluble but that is miscible with the good solvent (e.g., water, hexane, or isopropanol).[14] A good starting pair would be acetone as the solvent and water as the anti-solvent.

  • Dissolution: Dissolve the crude 1-(3-chlorobenzyl)-2(1H)-quinoxalinone in a minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution until the solution becomes slightly turbid, indicating the onset of precipitation.[14]

  • Induce Crystallization: If crystals do not form immediately, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.[12] Alternatively, add a few more drops of the anti-solvent and allow the solution to stand undisturbed.

  • Equilibration: Allow the mixture to stand for several hours to ensure complete crystallization.

  • Crystal Harvesting: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

Workflow for Anti-Solvent Crystallization:

anti_solvent A Dissolve Compound in 'Good' Solvent B Slowly Add 'Anti-Solvent' A->B C Onset of Turbidity B->C D Allow to Stand and Equilibrate C->D E Harvest Crystals D->E

Caption: Workflow for Anti-Solvent Crystallization.

Summary of Crystallization Parameters

Method Principle Suitable Solvents Key Parameters to Control Typical Outcome
Slow Evaporation Gradual increase in concentration via solvent removal.[8]Volatile solvents with moderate solubility (e.g., Ethanol, Ethyl Acetate, Acetone).[7][11]Rate of evaporation, temperature stability, absence of vibrations.[6][12]Well-formed, often large crystals.
Controlled Cooling Decreased solubility upon cooling a saturated solution.[8]Solvents with a steep solubility-temperature curve (e.g., Ethanol, Isopropanol).Rate of cooling, initial concentration.[1][8]Good yield of pure crystals.
Anti-Solvent Reduction of solubility by adding a miscible non-solvent.[14][15]Solvent/Anti-solvent pairs (e.g., Acetone/Water, DMSO/Water).Rate of anti-solvent addition, solvent ratio, temperature.[16]Rapid crystallization, often yielding fine needles.

Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Suggested Solutions
No Crystals Form Solution is not supersaturated; compound is too soluble.- Evaporate some of the solvent to increase concentration.[7]- Cool the solution to a lower temperature.[1]- Add an anti-solvent.[14]
Oiling Out Compound's melting point is below the boiling point of the solvent; solution is too concentrated.- Re-heat the solution and add more solvent.[7]- Change to a lower-boiling point solvent.- Use a larger volume of solvent.
Formation of Fine Powder or Needles Nucleation is too rapid; solution is too supersaturated.- Slow down the cooling or evaporation rate.[1][8]- Reduce the initial concentration.- Use a solvent in which the compound is more soluble.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.- Treat the solution with activated carbon before filtration (for colored impurities).[2]- Perform a second recrystallization using a different solvent system.[2]
Low Recovery Yield Compound has significant solubility in the cold mother liquor; too much solvent was used.- Cool the solution for a longer period or to a lower temperature.[2]- Evaporate some of the solvent from the mother liquor to recover more material.- Use a minimal amount of solvent for dissolution and washing.[2]

Conclusion

The crystallization of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone is a critical step for its purification and characterization. By systematically applying the principles of slow evaporation, controlled cooling, and anti-solvent addition, researchers can effectively generate high-quality crystalline material. The choice of method and solvent system should be guided by the specific properties of the compound and the desired attributes of the final crystalline product. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful crystallization of this and related quinoxalinone derivatives.

References

  • How To: Grow X-Ray Quality Crystals - Chemistry. University of Rochester. [Link]

  • Slow Evaporation Method. University of Washington, Department of Chemistry. [Link]

  • Recrystallization (chemistry) - Wikipedia. Wikipedia. [Link]

  • SOP: CRYSTALLIZATION. National Institute of Technology, Tiruchirappalli. [Link]

  • Guide for crystallization. Aix-Marseille University. [Link]

  • Crystallisation Techniques. University of York, Department of Chemistry. [Link]

  • Crystal Growing Guide. University of Florida, Department of Chemistry. [Link]

  • Crystallization process guide | industrial use - ANDRITZ GROUP. ANDRITZ GROUP. [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. Mettler Toledo. [Link]

  • Crystallization - Wikipedia. Wikipedia. [Link]

  • Processes involving the use of antisolvent crystallization.
  • Antisolvent Crystallization - RM@Schools. RM@Schools. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Royal Society of Chemistry. [Link]

  • Low temperature solution growth : Slow cooling and Slow evaporation method - BrainKart. BrainKart. [Link]

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals. TSI Journals. [Link]

Sources

Method

Application Note: Regioselective Alkylation of Quinoxalin-2(1H)-ones with 3-Chlorobenzyl Chloride

Executive Summary Quinoxalin-2(1H)-ones are privileged heterocyclic scaffolds frequently embedded in kinase inhibitors, antiviral agents, and novel therapeutics 1. The functionalization of this core with a 3-chlorobenzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalin-2(1H)-ones are privileged heterocyclic scaffolds frequently embedded in kinase inhibitors, antiviral agents, and novel therapeutics 1. The functionalization of this core with a 3-chlorobenzyl moiety introduces a lipophilic, halogenated aromatic ring that enhances target binding affinity via π-π stacking and halogen bonding.

When reacting quinoxalin-2(1H)-one with 3-chlorobenzyl chloride, the critical challenge is regioselectivity . Depending on the chosen reagent system, the alkylation can be directed to either the N1 position (yielding 1-(3-chlorobenzyl)quinoxalin-2(1H)-one) or the C3 position (yielding 3-(3-chlorobenzyl)quinoxalin-2(1H)-one). This guide provides a self-validating, dual-pathway protocol detailing the causality behind reagent selection, step-by-step methodologies, and analytical verification for both isomers.

Mechanistic Rationale & Pathway Divergence

As an application scientist, it is critical to understand why specific reagents drive regioselectivity rather than simply following a recipe.

Pathway A: N1-Alkylation (Thermodynamic SN2) Quinoxalin-2(1H)-one exists in a lactam-lactim tautomeric equilibrium. The amide proton has a pKa of ~9.5. Deprotonation with a mild inorganic base generates an ambident anion. In polar aprotic solvents (like DMF), the softer nitrogen center is highly nucleophilic. SN2 attack on the electrophilic benzylic carbon of 3-chlorobenzyl chloride occurs almost exclusively at the N1 position due to thermodynamic stability and kinetic preference.

Pathway B: C3-Alkylation (Photoredox Radical Addition) The C3 position of the quinoxalinone ring is highly electron-deficient and prone to radical attack 2. By employing visible-light photoredox catalysis, 3-chlorobenzyl chloride undergoes single-electron reduction to form an electrophilic 3-chlorobenzyl radical 3. This radical selectively adds across the C3=N double bond. Subsequent single-electron oxidation and deprotonation restore aromaticity, yielding the C3-alkylated product 4.

Quantitative Reagent Matrix
ParameterProtocol A: N1-AlkylationProtocol B: C3-Alkylation
Target Regioisomer >95% N1-isomer>90% C3-isomer
Electrophile/Radical 1.2 equiv 3-Chlorobenzyl chloride1.5 equiv 3-Chlorobenzyl chloride
Base / Additive 2.0 equiv K₂CO₃2.0 equiv DIPEA
Catalyst None (Uncatalyzed SN2)1 mol% fac-Ir(ppy)₃
Solvent DMF (0.2 M)MeCN (0.1 M)
Temperature & Time 60 °C for 4–6 hoursAmbient (25 °C) for 12–16 hours
Energy Source ThermalBlue LED (450 nm)
Expected Yield 80–90%65–75%

Mechanistic Visualizations

N1_Alkylation Q Quinoxalin-2(1H)-one (Tautomeric Mixture) Base K2CO3 (Base) Deprotonation Q->Base pKa ~9.5 Anion Quinoxalin-2-olate Anion (Ambident Nucleophile) Base->Anion - KHCO3 TS SN2 Transition State (N1-attack preferred) Anion->TS + RX RX 3-Chlorobenzyl Chloride Electrophile RX->TS Product 1-(3-Chlorobenzyl)quinoxalin-2(1H)-one (Target Product) TS->Product - KCl

N1-Alkylation mechanism of quinoxalin-2(1H)-one via base-mediated SN2 substitution.

C3_Alkylation PC Photocatalyst [Ir] Ground State PC_star Excited [Ir]* (Blue LED) PC->PC_star hν (450 nm) Radical 3-Chlorobenzyl Radical (Electrophilic) PC_star->Radical SET to RX (- Cl⁻) RX 3-Chlorobenzyl Chloride Adduct C3-Radical Adduct (N-centered radical) Radical->Adduct Addition to C3=N Q Quinoxalin-2(1H)-one Q->Adduct Oxidation SET Oxidation & Deprotonation (-e⁻, -H⁺) Adduct->Oxidation Oxidation->PC Regenerates [Ir] Product 3-(3-Chlorobenzyl)quinoxalin-2(1H)-one (Target Product) Oxidation->Product

Photoredox-catalyzed C3-alkylation via 3-chlorobenzyl radical addition.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Standard Workflow)

Causality Insight: Potassium carbonate (K₂CO₃) is selected over stronger bases like Sodium Hydride (NaH) to prevent O-alkylation. DMF is utilized because its high dielectric constant effectively solvates the potassium cation, leaving the quinoxalinone anion "naked" and highly reactive for the SN2 displacement.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add quinoxalin-2(1H)-one (1.0 mmol, 146 mg) and anhydrous K₂CO₃ (2.0 mmol, 276 mg).

  • Solvation: Add 5.0 mL of anhydrous DMF. Stir the mixture at room temperature for 15 minutes to allow for complete deprotonation.

  • Electrophile Addition: Add 3-chlorobenzyl chloride (1.2 mmol, 193 mg) dropwise via syringe. Adding dropwise prevents localized exothermic spikes and minimizes dialkylation of any trace ring-opened impurities.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath or heating block for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.2, UV active) will be consumed, and a new, less polar spot (Rf ~0.5) will emerge. Visually, the cloudy white suspension will transition to a pale yellow, semi-transparent mixture.

  • Workup: Cool to room temperature and quench by pouring into 25 mL of ice-cold distilled water. The product will precipitate. Filter the solid, wash with cold water (3 × 10 mL), and recrystallize from hot ethanol to yield pure 1-(3-chlorobenzyl)quinoxalin-2(1H)-one.

Protocol B: Regioselective C3-Alkylation (Photoredox Workflow)

Causality Insight: DIPEA acts as a sacrificial reductive quencher to complete the photoredox cycle and neutralizes the HCl generated during the transformation. Rigorous degassing is mandatory because molecular oxygen will quench the excited state of the iridium catalyst and intercept the benzylic radical.

  • Preparation: In a 10 mL Schlenk tube, combine quinoxalin-2(1H)-one (1.0 mmol, 146 mg), fac-Ir(ppy)₃ (0.01 mmol, 6.5 mg), and 3-chlorobenzyl chloride (1.5 mmol, 241 mg).

  • Solvation & Base: Add 10 mL of anhydrous Acetonitrile (MeCN) followed by DIPEA (2.0 mmol, 348 µL).

  • Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles backfilled with ultra-pure Argon or Nitrogen.

  • Irradiation: Place the Schlenk tube 2–3 cm away from a 450 nm blue LED light source. Stir vigorously at ambient temperature (25 °C) for 12–16 hours.

  • In-Process Control (Self-Validation): Monitor via LC-MS. The reaction mixture should display a vibrant luminescence under blue light. A color shift from bright yellow to dark orange/brown indicates catalyst degradation, usually due to oxygen ingress.

  • Workup: Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes:EtOAc) to isolate 3-(3-chlorobenzyl)quinoxalin-2(1H)-one.

Analytical Characterization & Troubleshooting

Proving regioselectivity is best achieved via ¹H NMR spectroscopy (CDCl₃ or DMSO-d₆) :

  • N1-Alkylated Isomer: The C3-H proton remains intact, appearing as a distinct singlet far downfield (~8.30 ppm). The benzylic CH₂ protons appear as a sharp singlet around 5.50 ppm due to the strong deshielding effect of the adjacent lactam nitrogen.

  • C3-Alkylated Isomer: The C3-H proton is absent. The benzylic CH₂ protons are shifted upfield to ~4.20 ppm , reflecting their attachment to an sp² carbon rather than a nitrogen atom. The N1-H proton appears as a broad singlet (~12.0 ppm) that exchanges with D₂O.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Incomplete Conversion (N1) Poor solubility of K₂CO₃ or wet DMF.Use finely milled anhydrous K₂CO₃. Add 0.1 equiv KI to facilitate an in situ Finkelstein reaction.
O-Alkylation Byproduct (N1) Use of stronger bases favoring harder oxygen attack.Strictly adhere to K₂CO₃ or Cs₂CO₃ to maintain soft nucleophile character at N1.
No Reaction (C3) Oxygen quenching of the photocatalyst excited state.Ensure rigorous freeze-pump-thaw degassing (minimum 3 cycles) prior to irradiation.
Dimerization Byproducts (C3) High localized concentration of benzylic radicals.Dilute the reaction mixture to 0.05 M or reduce the light intensity.

References

  • Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines Source: MDPI URL:1

  • Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis Source: RSC Advances URL:2

  • Visible-Light-Induced Photocatalytic Deoxygenative Benzylation of Quinoxalin-2-(1H)-ones with Carboxylic Acid Anhydrides Source: ACS Organic Letters URL:3

  • Metal-Free C(sp2)–H/N–H Cross-Dehydrogenative Coupling of Quinoxalinones with Aliphatic Amines under Visible-Light Photoredox Catalysis Source: ACS Organic Letters URL:4

Sources

Application

HPLC method development for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

Application Note: HPLC Method Development and Validation for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone Introduction & Chemical Profiling 1-(3-chlorobenzyl)-2(1H)-quinoxalinone is a highly conjugated, synthetic heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Validation for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

Introduction & Chemical Profiling

1-(3-chlorobenzyl)-2(1H)-quinoxalinone is a highly conjugated, synthetic heterocyclic compound. The quinoxalinone scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors, AMPA receptor antagonists, and aldose reductase inhibitors . Furthermore, quinoxalinone derivatives possess strong, distinct UV and fluorescence properties, making them highly effective as pre-column derivatization agents in complex matrix assays .

Developing a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound is essential for purity assessment, pharmacokinetic profiling, and synthetic reaction monitoring. This guide details the causality behind the method development choices and provides a self-validating experimental protocol.

Method Development Strategy: The Causality of Choices

To build a robust method, we must design the chromatographic system around the analyte's specific physicochemical properties: a neutral, lipophilic molecule with a highly delocalized π -electron system.

  • Stationary Phase Selection: The lipophilic 3-chlorobenzyl moiety and the bicyclic core drive strong hydrophobic (Van der Waals) interactions. A high-purity C18 (Octadecylsilane) column is the primary choice for excellent retention and peak capacity. However, if co-eluting aromatic impurities are present (e.g., unreacted 3-chlorobenzyl chloride), a Phenyl-Hexyl phase can be substituted to exploit orthogonal π−π interactions.

  • Mobile Phase & pH Control: While 1-(3-chlorobenzyl)-2(1H)-quinoxalinone is largely neutral, the lactam nitrogen in the quinoxalinone ring can exhibit weak basicity. More importantly, residual silanols on the silica support can act as weak acids, causing secondary ion-exchange interactions and severe peak tailing. Adding 0.1% Trifluoroacetic Acid (TFA) lowers the mobile phase pH to ~2.0, fully protonating (neutralizing) these silanols and ensuring sharp, symmetrical peaks .

  • Detection Wavelength: The quinoxalinone chromophore exhibits two primary UV absorption bands. Universal aromatic detection is optimal at 254 nm , while a secondary, more specific absorption maximum occurs around 340–360 nm . Monitoring at 340 nm drastically increases specificity when analyzing the compound in biological fluids or crude reaction mixtures, as most background matrix interferences do not absorb at this higher wavelength.

MethodWorkflow N1 1. Analyte Profiling (LogP, UV Max) N2 2. Column Selection (C18 vs Phenyl) N1->N2 N3 3. Mobile Phase (0.1% TFA in ACN/H2O) N2->N3 N4 4. Gradient Tuning (Scouting Runs) N3->N4 N5 5. Validation (Self-Validating SST) N4->N5

Workflow for RP-HPLC method development and validation.

Experimental Protocols

Reagent and Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of HPLC-grade Trifluoroacetic Acid into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of HPLC-grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

  • Diluent: Use a 50:50 (v/v) mixture of Water:Acetonitrile to prevent solvent-mismatch peak distortion upon injection.

Standard Preparation (Self-Validating System)

To ensure the method self-validates during every run, a System Suitability Test (SST) standard must be prepared.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate if necessary), then make up to volume with Acetonitrile.

  • Working SST Standard (50 µg/mL): Pipette 500 µL of the Stock Solution into a 10 mL volumetric flask and make up to volume with the Diluent.

Optimized Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 5 µm (e.g., Kromasil or equivalent)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Controls viscosity and ensures reproducible retention)
Injection Volume 10 µL
Detection (PDA/UV) Primary: 254 nm | Secondary: 340 nm
Elution Mode Gradient

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 90 10
2.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 (Re-equilibration) |

InteractionMechanism cluster_SP Stationary Phase Dynamics Analyte 1-(3-chlorobenzyl)-2(1H)-quinoxalinone (Neutral, Lipophilic, Aromatic) C18 Alkyl Chain (C18) Hydrophobic / Van der Waals Analyte->C18 Primary Retention Mechanism Phenyl Phenyl-Hexyl Phase π-π Interactions Analyte->Phenyl Orthogonal Selectivity Silanol Residual Silanols Blocked by 0.1% TFA Analyte->Silanol Suppressed Secondary Interaction

Chromatographic interaction mechanisms between the analyte and stationary phases.

Method Validation Summary

The method must be validated according to ICH Q2(R1) guidelines to guarantee trustworthiness. The following table summarizes the expected quantitative validation parameters based on the chemical profile of the analyte.

Validation ParameterAcceptance CriteriaExpected Result / Target
System Suitability (SST) 5 replicate injections of 50 µg/mL standardRSD ≤ 2.0%
Tailing Factor ( Tf​ ) Measure of peak symmetry 0.9≤Tf​≤1.5
Theoretical Plates ( N ) Column efficiency N>5000
Linearity Range 5 concentration levels (e.g., 1 to 100 µg/mL) R2≥0.999
Precision (Intra-day) 6 replicate preparations at 100% level%RSD ≤ 2.0%
LOD / LOQ Signal-to-Noise ratio (S/N)LOD (S/N > 3) / LOQ (S/N > 10)

Troubleshooting & Optimization

  • Issue: Peak Tailing ( Tf​>1.5 )

    • Causality: Incomplete suppression of silanol activity or column voiding.

    • Solution: Verify that the mobile phase pH is ≤2.5 . If the issue persists, the column frit may be compromised; replace the column or use a dedicated end-capped C18 column.

  • Issue: Retention Time Drift

    • Causality: Inadequate column equilibration or fluctuating column oven temperature.

    • Solution: Ensure the column oven is actively maintaining 30 °C. Increase the post-gradient re-equilibration time from 3 minutes to 5 minutes.

References

  • Title : Simultaneous Solid-Phase Synthesis of Quinoxalinone and Benzimidazole Scaffold Libraries Source : Journal of Combinatorial Chemistry (American Chemical Society) URL :[Link]

  • Title : Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone Source : Detection (Scientific Research Publishing) URL :[Link]

Method

Catalytic Pathways to 1-Substituted Quinoxalinones: A Researcher's Guide to Synthesis and Mechanism

Quinoxalin-2(1H)-one and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including anticancer and antimicrobial properties. The s...

Author: BenchChem Technical Support Team. Date: March 2026

Quinoxalin-2(1H)-one and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including anticancer and antimicrobial properties. The strategic introduction of substituents at the N-1 position is a critical step in the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the primary catalytic methodologies for the synthesis of 1-substituted quinoxalinones, offering detailed protocols, mechanistic insights, and comparative data to aid researchers in their experimental design.

I. The Landscape of Catalytic N-Arylation and N-Alkylation

The synthesis of 1-substituted quinoxalinones predominantly relies on carbon-nitrogen (C-N) bond-forming reactions. The choice of catalyst is paramount, dictating the reaction's efficiency, substrate scope, and functional group tolerance. The most prevalent and powerful catalytic systems are based on palladium and copper, though metal-free alternatives are gaining traction.

A. Palladium-Catalyzed Synthesis: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern C-N cross-coupling chemistry, prized for its broad applicability and high efficiency.[1][2] This palladium-catalyzed reaction is instrumental in the synthesis of N-aryl and N-alkyl quinoxalinones from the corresponding aryl or alkyl halides and the quinoxalinone nitrogen. A key advantage of this method is its remarkable functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.[2]

A related and highly effective approach is the intramolecular palladium-catalyzed N-arylation, which is particularly useful for constructing polycyclic quinoxalinone structures.[3][4] This method often employs microwave irradiation to accelerate the reaction, leading to high yields in shorter timeframes.[3][4]

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general method for the N-arylation of a quinoxalinone using an aryl halide. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Quinoxalin-2(1H)-one

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)[1]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)[1]

  • Anhydrous solvent (e.g., Toluene, Dioxane)[1][2]

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the quinoxalin-2(1H)-one (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (1-5 mol%), and phosphine ligand (1.2-2.4 equiv. relative to palladium).[1][2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (1.5-2.0 equiv.) and anhydrous solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1] If using microwave irradiation, consult relevant literature for appropriate power and temperature settings.[3][4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst.[2]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial to maintain catalytic activity.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos and SPhos facilitate the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the C-N bond.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the quinoxalinone nitrogen, making it a more potent nucleophile for the coupling reaction.

Visualization of the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Ligand\nExchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand\nExchange [Ar-Pd(II)(N-Quinox)L2]+ [Ar-Pd(II)(N-Quinox)L2]+ Ligand\nExchange->[Ar-Pd(II)(N-Quinox)L2]+ Reductive\nElimination Reductive Elimination [Ar-Pd(II)(N-Quinox)L2]+->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration 1-Aryl-quinoxalinone 1-Aryl-quinoxalinone Reductive\nElimination->1-Aryl-quinoxalinone Quinoxalinone-H Quinoxalinone-H Quinoxalinone-H->Ligand\nExchange + Base Base Base Ar-X Ar-X Ar-X->Oxidative\nAddition caption Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

B. Copper-Catalyzed Synthesis: The Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically employing copper catalysts.[5] While traditional Ullmann conditions often require harsh reaction temperatures, modern protocols have been developed that utilize copper(I) salts and ligands to facilitate the reaction under milder conditions.[5] This makes the Ullmann condensation a viable and often more economical alternative to palladium-catalyzed methods, particularly for large-scale syntheses.

Copper catalysts are also effective in divergent C-H functionalization reactions of quinoxalin-2(1H)-ones, allowing for the synthesis of various derivatives.[6]

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

This protocol describes a general procedure for the copper-catalyzed N-arylation of a quinoxalinone.

Materials:

  • Quinoxalin-2(1H)-one

  • Aryl halide (typically aryl iodide or bromide)

  • Copper(I) catalyst (e.g., CuI, Cu₂O)[7][8]

  • Ligand (optional, e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)[7]

  • Base (e.g., K₂CO₃, Cs₂CO₃)[7]

  • Solvent (e.g., DMSO, DMF, Toluene)[7]

  • Reaction vessel

Procedure:

  • Reaction Setup: In a reaction vessel, combine the quinoxalin-2(1H)-one (1.0 equiv.), aryl halide (1.1-1.5 equiv.), copper(I) catalyst (5-10 mol%), ligand (if used, 10-20 mol%), and base (2.0 equiv.).

  • Solvent Addition: Add the solvent to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and dilute with water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts are generally more active than copper(II) salts in Ullmann couplings. The in-situ reduction of Cu(II) to Cu(I) can also be effective.

  • Ligand: The use of a ligand can accelerate the reaction and allow for lower reaction temperatures by stabilizing the copper catalyst and facilitating the coupling process.

  • Solvent: Polar aprotic solvents like DMSO and DMF are often used to ensure the solubility of the reagents and facilitate the reaction.

Visualization of the Ullmann Condensation Workflow:

Ullmann_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Combine_Reagents Combine Quinoxalinone, Aryl Halide, Catalyst, Base, and Ligand Start->Combine_Reagents Add_Solvent Add Solvent Combine_Reagents->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor Reaction (TLC/LC-MS) Heat_Stir->Monitor Monitor->Heat_Stir Incomplete Cool_Dilute Cool and Dilute with Water Monitor->Cool_Dilute Complete Extract Extract with Organic Solvent Cool_Dilute->Extract Wash_Dry Wash with Brine and Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Product Purify->Product caption Ullmann Condensation Workflow

Caption: A typical workflow for the Ullmann condensation.

II. Metal-Free Synthetic Strategies

While transition-metal catalysis is highly effective, the development of metal-free synthetic routes is an area of growing interest due to concerns about cost, toxicity, and metal contamination in the final products. These methods often rely on the use of organocatalysts or are promoted by bases or other reagents.[9][10]

For instance, camphor sulfonic acid has been used as an organocatalyst for the synthesis of quinoxaline derivatives.[9] Additionally, base-promoted, transition-metal-free protocols have been developed for the synthesis of related quinazolinones, which could potentially be adapted for quinoxalinones.[10] Another approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts in annulation reactions to construct the quinoxalinone core.[11][12]

III. Comparative Data on Catalytic Systems

The choice of catalytic system can significantly impact the yield and reaction conditions required for the synthesis of 1-substituted quinoxalinones. The following table provides a summary of representative data for different catalytic approaches.

Catalyst SystemTypical SubstratesBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhos2-Chloro-3-(2-thienyl)quinoxaline, AnilineNaOtBuToluene10012High[2]
Pd(OAc)₂ / BINAPBromo-aromatic, AnilineCs₂CO₃Toluene1108Good[13]
CuI2-Iodoaniline, Arylacetaldehyde, NaN₃K₂CO₃DMSO8020Moderate-Good[7]
CuI / DMEDA2-Iodoaniline, Arylacetaldehyde, NaN₃K₂CO₃DMSO8020Good[7]
Camphor Sulfonic Acido-phenylenediamine, Carbonyl Substrates--RTShortModerate-Excellent[9]
N-Heterocyclic CarbeneEnals, EnaminonesLiOt-BuToluene-30-High[12]

IV. Conclusion

The synthesis of 1-substituted quinoxalinones is a well-established field with a variety of robust catalytic methods at the researcher's disposal. Palladium-catalyzed Buchwald-Hartwig amination offers broad substrate scope and high efficiency, while copper-catalyzed Ullmann condensation provides a cost-effective alternative. The emergence of metal-free strategies opens new avenues for greener and more sustainable syntheses. The selection of the optimal catalytic system will depend on the specific substrate, desired scale of the reaction, and available resources. The protocols and data presented in this guide are intended to serve as a starting point for the development of efficient and reliable synthetic routes to this important class of heterocyclic compounds.

V. References

  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline. Retrieved from

  • Recent advances in the research of quinoxalinone derivatives. (n.d.). Retrieved from

  • Semantic Scholar. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from

  • RSC Publishing. (n.d.). Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry. Retrieved from

  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. (n.d.). Retrieved from

  • PMC. (n.d.). Synthesis of Kappa Opioid Antagonists Based On Pyrrolo[1,2-α]quinoxalinones Using an N-Arylation/Condensation/Oxidation Reaction Sequence. Retrieved from

  • PubMed. (2022). Copper-Catalyzed Divergent C-H Functionalization Reaction of Quinoxalin-2(1 H)-ones and Alkynes Controlled by N1-Substituents for the Synthesis of (Z)-Enaminones and Furo[2,3-b]quinoxalines. Organic Letters, 24(9), 1859-1864. Retrieved from

  • ACS Publications. (2010). Practical Synthesis of Quinoxalinones via Palladium-Catalyzed Intramolecular N-Arylations. Organic Letters. Retrieved from

  • PubMed. (2010). Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations. Organic Letters, 12(16), 3574-7. Retrieved from

  • ACS Publications. (2026). N-Heterocyclic Carbene-Catalyzed (3 + 3) Annulation for the Diastereo- and Atroposelective Synthesis of N–N Axially Chiral Quino(xa)linones. Retrieved from

  • Organic Chemistry Portal. (n.d.). One-Pot Copper-Catalyzed Three-Component Synthesis of Quinoxalines by Condensation and C-N Bond Formation. Retrieved from

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from

  • RSC Publishing. (n.d.). Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity. Organic & Biomolecular Chemistry. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

Welcome to the technical support center for the synthesis of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone. This guide is designed for researchers, scientists, and professionals in drug development who are working with quinoxal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone. This guide is designed for researchers, scientists, and professionals in drug development who are working with quinoxalinone derivatives. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your synthetic route and improve yields.

Introduction to Quinoxalinone Synthesis

Quinoxalin-2(1H)-ones are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of many biologically active molecules with applications in pharmaceuticals and materials science.[1][2] Their synthesis, while conceptually straightforward, often presents challenges that can lead to diminished yields and the formation of unwanted byproducts. This guide focuses specifically on the N-alkylation of the quinoxalin-2(1H)-one scaffold with 3-chlorobenzyl bromide to yield 1-(3-chlorobenzyl)-2(1H)-quinoxalinone, a valuable intermediate in medicinal chemistry.

The primary synthetic route involves two key stages: first, the formation of the quinoxalin-2(1H)-one core, and second, the N-alkylation at the 1-position.

Diagram: General Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Quinoxalin-2(1H)-one Formation cluster_1 Step 2: N-Alkylation o-phenylenediamine o-phenylenediamine quinoxalinone_core Quinoxalin-2(1H)-one o-phenylenediamine->quinoxalinone_core Cyclocondensation alpha-keto_acid α-Keto Acid / Ester alpha-keto_acid->quinoxalinone_core quinoxalinone_core_2 Quinoxalin-2(1H)-one final_product 1-(3-chlorobenzyl)-2(1H)-quinoxalinone quinoxalinone_core_2->final_product Base, Solvent 3-chlorobenzyl_bromide 3-Chlorobenzyl Bromide 3-chlorobenzyl_bromide->final_product

Caption: General two-step synthesis of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address specific problems you may encounter during your synthesis. Each question is followed by a detailed explanation and actionable troubleshooting steps.

Part 1: Synthesis of the Quinoxalin-2(1H)-one Precursor
Q1: My yield for the initial cyclocondensation to form quinoxalin-2(1H)-one is low. What are the common causes?

Low yields in the formation of the quinoxalin-2(1H)-one core often stem from suboptimal reaction conditions or the purity of starting materials. The most common method for this synthesis is the condensation of o-phenylenediamine with an α-keto acid or its ester.[3][4]

Potential Causes and Solutions:

  • Purity of o-phenylenediamine: This starting material is susceptible to oxidation, which can lead to colored impurities and side reactions. It is advisable to use freshly purified o-phenylenediamine. If it appears discolored (pink or brown), it can be purified by recrystallization from a suitable solvent like ethanol or by sublimation.

  • Reaction Conditions:

    • Solvent: While various solvents can be used, ethanol or acetic acid are common choices. For some substrates, catalyst-free conditions using water as the solvent can be highly efficient and environmentally friendly.[5]

    • Temperature: The reaction often requires heating. However, excessive temperatures can lead to decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. Microwave-assisted synthesis can sometimes significantly reduce reaction times and improve yields.[4][6]

  • Side Reactions: The formation of other isomeric products or tars can occur. Ensuring a clean reaction setup and inert atmosphere (if necessary) can mitigate these issues.

Experimental Protocol: Synthesis of Quinoxalin-2(1H)-one

This protocol is a general guideline and may require optimization for your specific setup.

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol, 10 mL per gram of diamine).

  • Addition of α-Keto Acid/Ester: To the stirred solution, add the α-keto acid (e.g., glyoxylic acid or ethyl glyoxalate, 1.1 equivalents) dropwise.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the quinoxalin-2(1H)-one. Further purification can be achieved by recrystallization.

Part 2: N-Alkylation of Quinoxalin-2(1H)-one
Q2: I am struggling with the N-alkylation step. My yield of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone is poor, and I see a lot of unreacted starting material.

This is a common challenge in the N-alkylation of heterocyclic compounds.[7] The success of this step is highly dependent on the choice of base, solvent, and reaction temperature.

Diagram: Troubleshooting Low N-Alkylation Yield

Troubleshooting_Alkylation Start Low Yield of N-Alkylated Product Check_Base Is the base strong enough to deprotonate the quinoxalinone N-H? Start->Check_Base Check_Solvent Is the solvent appropriate for an SN2 reaction? Check_Base->Check_Solvent Yes Use_Stronger_Base Consider stronger bases like NaH, K2CO3, or Cs2CO3. Check_Base->Use_Stronger_Base No Check_Temp Is the reaction temperature optimized? Check_Solvent->Check_Temp Yes Use_Polar_Aprotic Use polar aprotic solvents like DMF, DMSO, or acetonitrile. Check_Solvent->Use_Polar_Aprotic No Check_Reagents Are the reagents pure and dry? Check_Temp->Check_Reagents Yes Optimize_Temp Gradually increase temperature and monitor by TLC. Consider microwave heating. Check_Temp->Optimize_Temp No Purify_Reagents Ensure quinoxalinone and alkyl halide are pure. Dry the solvent. Check_Reagents->Purify_Reagents No Add_Catalyst Consider adding a catalytic amount of KI (Finkelstein reaction). Check_Reagents->Add_Catalyst Yes Use_Stronger_Base->Check_Solvent Use_Polar_Aprotic->Check_Temp Optimize_Temp->Check_Reagents Purify_Reagents->Add_Catalyst Success Improved Yield Add_Catalyst->Success

Caption: Decision-making flowchart for troubleshooting low N-alkylation yields.

Potential Causes and Solutions:

  • Choice of Base: The acidity of the N-H proton in quinoxalin-2(1H)-one requires a sufficiently strong base for deprotonation to form the nucleophilic anion.

    • Weak bases like triethylamine (TEA) are often insufficient.

    • Moderately strong bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally effective.

    • Strong bases like sodium hydride (NaH) can also be used but require anhydrous conditions.

  • Solvent Selection: The solvent plays a crucial role in an Sₙ2 reaction.

    • Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are ideal as they can solvate the cation of the base, leaving the anion more nucleophilic.

    • Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile, reducing its reactivity.

  • Reaction Temperature: While some N-alkylations proceed at room temperature, others require heating to overcome the activation energy barrier. A temperature range of 60-80 °C is a good starting point for optimization.

  • Catalytic Additives: The addition of a catalytic amount of potassium iodide (KI) can sometimes accelerate the reaction. This is due to the in-situ formation of the more reactive 3-chlorobenzyl iodide via the Finkelstein reaction.[7]

Q3: I am observing the formation of an O-alkylated byproduct. How can I improve the N-selectivity?

Quinoxalin-2(1H)-one exists in tautomeric forms (amide and imidic acid), which can lead to both N- and O-alkylation. While N-alkylation is generally favored, the reaction conditions can influence the selectivity.

Factors Influencing N- vs. O-Alkylation:

FactorFavors N-AlkylationFavors O-AlkylationRationale
Solvent Polar aprotic (DMF, DMSO)Protic or less polarPolar aprotic solvents enhance the nucleophilicity of the nitrogen anion.
Counter-ion Large, soft cations (K⁺, Cs⁺)Small, hard cations (Li⁺, Na⁺)Harder cations associate more strongly with the harder oxygen atom.
Leaving Group Good leaving groups (I⁻, Br⁻)Poorer leaving groupsFollows Sₙ2 reactivity principles.
Temperature Lower temperaturesHigher temperaturesN-alkylation is often the thermodynamically favored product.

Strategies to Enhance N-Selectivity:

  • Use a Polar Aprotic Solvent: DMF or DMSO are excellent choices.

  • Employ a Suitable Base: Potassium carbonate or cesium carbonate are often preferred.

  • Control the Temperature: Start at a moderate temperature (e.g., 50-60 °C) and adjust as needed based on TLC monitoring.

Experimental Protocol: N-Alkylation of Quinoxalin-2(1H)-one

This protocol provides a robust starting point for the synthesis of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add quinoxalin-2(1H)-one (1 equivalent) and a polar aprotic solvent (e.g., DMF, 10 mL per gram of quinoxalinone).

  • Base Addition: Add a suitable base (e.g., potassium carbonate, 1.5 equivalents) to the suspension.

  • Alkylation: Stir the mixture for 15-30 minutes at room temperature, then add 3-chlorobenzyl bromide (1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC. The reaction is typically complete within 3-6 hours.

  • Workup: Cool the reaction to room temperature and pour it into ice-water. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove any remaining DMF and inorganic salts, and then with a cold, non-polar solvent like hexane to remove non-polar impurities. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Part 3: Purification and Characterization
Q4: What are the best methods for purifying the final product, and what should I look for in the characterization data?

Purification is critical to obtaining a high-purity sample of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone.

  • Recrystallization: This is often the most efficient method for purification if a suitable solvent system can be found. Ethanol, ethyl acetate, or mixtures with water or hexane are good starting points.

  • Column Chromatography: If recrystallization is ineffective or if there are closely related impurities, column chromatography on silica gel is the method of choice. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

Characterization Data:

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons of both the quinoxalinone and the 3-chlorobenzyl moieties. A key feature will be the singlet for the benzylic methylene (-CH₂-) protons, typically appearing around 5.0-5.5 ppm. The disappearance of the broad N-H signal from the starting material (often >10 ppm) is a clear indicator of successful N-alkylation.

  • ¹³C NMR: The spectrum will show the expected number of aromatic and aliphatic carbons. The benzylic carbon signal will be present, and the carbonyl carbon of the quinoxalinone ring will appear downfield (typically >150 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₅H₁₁ClN₂O). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible.

  • Infrared (IR) Spectroscopy: The spectrum should show a strong absorption for the carbonyl (C=O) stretch, typically in the range of 1650-1680 cm⁻¹. The N-H stretching band from the starting material (around 3200-3400 cm⁻¹) should be absent.

By carefully considering these troubleshooting steps and optimizing the reaction parameters, you can significantly improve the yield and purity of your 1-(3-chlorobenzyl)-2(1H)-quinoxalinone synthesis.

References

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). MDPI. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC. [Link]

  • Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Mechanisms of molecular-oxygen-mediated selective hydroxyalkylation and alkylation of quinoxalin-2(1 H )-ones with alkylboronic acid: a DFT investigat... (2026). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals. [Link]

  • Luo, Z., Wang, M., Jiang, G., Wang, X., Zhao, L., Hu, Z., Li, H., & Ji, Q. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. [Link]

  • Photoinduced Decarboxylative C3–H Alkylation of Quinoxalin-2(1H)-ones. (2023). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia MDPI. [Link]

  • Visible-Light-Promoted Deoxygenative Alkylation of Quinoxalin-2(1H)-ones with Activated Alcohols. (2024). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of 3-Benzyl-2-Substituted Quinoxalines as Novel Monoamine Oxidase A Inhibitors. (n.d.). ResearchGate. [Link]

Sources

Optimization

Troubleshooting N-alkylation reactions of quinoxalinones

Welcome to the Technical Support Center for Quinoxalinone Chemistry. As a Senior Application Scientist, I have designed this guide to help you navigate the nuances of functionalizing quinoxalin-2(1H)-ones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoxalinone Chemistry. As a Senior Application Scientist, I have designed this guide to help you navigate the nuances of functionalizing quinoxalin-2(1H)-ones.

Quinoxalinones are privileged scaffolds in drug development, but their functionalization is notoriously tricky. Because the lactam motif exhibits lactam-lactim tautomerism, deprotonation yields an ambident anion capable of reacting at either the nitrogen (N1) or the oxygen (O2). Furthermore, the electron-deficient C3=N4 double bond is highly susceptible to radical addition. This guide provides the mechanistic causality, diagnostic workflows, and validated protocols required to achieve perfect N-alkylation regioselectivity.

Diagnostic Workflow: N-Alkylation Troubleshooting

When an N-alkylation reaction fails, the crude LC-MS or NMR will typically reveal one of three primary failure modes. Use the diagnostic logic below to identify your corrective action.

Troubleshooting_N_Alkylation Node_Start Analyze Crude Reaction Mixture (LC-MS / NMR) Node_OAlkyl Issue: Poor Regioselectivity (High O-Alkylation) Node_Start->Node_OAlkyl Node_C3Alkyl Issue: C3-Functionalization (Radical Addition) Node_Start->Node_C3Alkyl Node_LowYield Issue: Low Conversion (Unreacted Starting Material) Node_Start->Node_LowYield Node_Sol_O Action: Use softer base (K2CO3) and polar aprotic solvent (DMF/DMSO) Node_OAlkyl->Node_Sol_O Node_Sol_C3 Action: Suppress radical pathways; Switch to polar SN2 conditions Node_C3Alkyl->Node_Sol_C3 Node_Sol_Yield Action: Add Phase Transfer Catalyst (TBAB) or increase temperature (60°C) Node_LowYield->Node_Sol_Yield

Diagnostic workflow for troubleshooting common quinoxalinone N-alkylation issues.

Core Causality: The N- vs. O-Alkylation Dichotomy

The regioselectivity of quinoxalinone alkylation is governed by Hard Soft Acid Base (HSAB) theory .

  • Oxygen (O2) is highly electronegative, charge-dense, and acts as a "hard" nucleophile.

  • Nitrogen (N1) is less electronegative, more polarizable, and acts as a "soft" nucleophile.

To drive N-alkylation, you must pair the soft nitrogen with a soft electrophile (e.g., alkyl iodides or benzyl bromides) and use a mild, soft base (e.g., K₂CO₃ or Cs₂CO₃). The choice of solvent is equally critical: polar aprotic solvents like DMF or DMSO strongly solvate the counter-cation (K⁺/Cs⁺), leaving the ambident anion "naked." Without the cation shielding the nitrogen, the reaction proceeds via an Sₙ2 pathway driven by polarizability, heavily favoring N-alkylation[1]. Conversely, using hard bases (NaH) or coordinating solvents (toluene) encourages O-alkylation.

Data Presentation: Influence of Reaction Conditions on Regioselectivity
BaseSolventElectrophileTemp (°C)Major ProductTypical N:O Ratio
NaHTHFAlkyl Iodide25N-Alkyl3:1
K₂CO₃ DMF Alkyl Bromide 25 N-Alkyl >20:1
Cs₂CO₃MeCNAlkyl Bromide50N-Alkyl15:1
Ag₂CO₃TolueneAlkyl Iodide80O-Alkyl1:10
None (Light)MeCNAryl Diazo Ester25N-Alkyl>99:1

Validated Experimental Protocols

Protocol 1: Classical Base-Mediated N-Alkylation (Industry Standard)

Use this protocol for standard alkyl halides (Sₙ2 active).

  • Preparation : In an oven-dried round-bottom flask, dissolve the quinoxalin-2(1H)-one (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation : Add K₂CO₃ (2.0 equiv). Causality: K₂CO₃ deprotonates the lactam without tightly coordinating the resulting anion, maximizing the nucleophilicity of the softer nitrogen atom.

  • Electrophile Addition : Add the alkyl halide (1.2 equiv) dropwise at room temperature.

  • Reaction : Stir at 25–50 °C for 4–12 hours.

  • Self-Validation Check : The reaction progress can be visually validated. Quinoxalinones often form insoluble hydrogen-bonded dimers in suspension; as the highly soluble N-alkylated product forms, the mixture becomes completely homogeneous. On LC-MS, the N-alkylated product will elute earlier than the O-alkylated byproduct on a reverse-phase C18 column due to lower lipophilicity.

  • Workup : Quench with ice water to precipitate the product. Filter, wash with water, and dry.

Protocol 2: Visible-Light-Induced N-Alkylation (Advanced Metal-Free)

Use this protocol for base-sensitive substrates, utilizing recent advances in photoredox catalysis[2].

  • Preparation : Combine quinoxalin-2(1H)-one (1.0 equiv), an aryl diazo ester (1.5 equiv), and an organic photocatalyst (e.g., Riboflavin, 5 mol%) in a transparent vial with MeCN[1].

  • Degassing : Sparge the mixture with Argon for 10 minutes. Causality: Oxygen is a triplet quencher that will deactivate the excited state of the photocatalyst and stall the reaction.

  • Irradiation : Irradiate with Blue LEDs (440-460 nm) at room temperature for 12 hours.

  • Self-Validation Check : The active photocatalytic cycle is validated by the maintenance of the photocatalyst's characteristic color under irradiation. Rapid bleaching indicates catalyst degradation. Successful N-alkylation is confirmed by ¹H NMR via the disappearance of the broad lactam N-H signal (~11.5 ppm).

Frequently Asked Questions (FAQs)

Q: I am attempting a photoredox N-alkylation using an alkyl bromide, but my LC-MS shows the alkyl group added to the C3 position instead of N1. What went wrong? A: You have triggered a radical addition pathway. Under standard photoredox conditions, alkyl bromides undergo single-electron transfer (SET) to generate alkyl radicals. Quinoxalin-2(1H)-ones are highly prone to radical attack at the electron-deficient C3=N4 double bond, yielding 3-substituted or 3,3-disubstituted dihydroquinoxalinones[3]. To achieve N-alkylation via photoredox, you cannot use standard alkyl halide radical precursors; you must use specific reagents like aryl diazo esters that undergo selective N-H functionalization[1].

Q: My quinoxalinone starting material is completely insoluble in MeCN and DCM. How can I run this reaction without using high-boiling, difficult-to-remove solvents like DMF or DMSO? A: Quinoxalinones form strong intermolecular hydrogen bonds, drastically reducing their solubility in non-polar solvents. To bypass DMF, employ a biphasic system (e.g., DCM and 10% aqueous NaOH) and add a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) at 10 mol%. The PTC shuttles the deprotonated, highly soluble quinoxalinone anion into the organic layer where it rapidly reacts with the electrophile.

Q: I am forced to use an alkyl chloride for my synthesis, but the reaction stalls at <10% conversion even after 24 hours at 60 °C. How can I push this to completion? A: Alkyl chlorides are "hard" and relatively unreactive electrophiles, making them poor partners for the Sₙ2 attack by the "soft" nitrogen of the quinoxalinone. To troubleshoot this, add 1.0 equivalent of Potassium Iodide (KI) to the reaction mixture. This triggers an in situ Finkelstein reaction, continuously converting the unreactive alkyl chloride into a highly reactive alkyl iodide, which will rapidly undergo N-alkylation.

Sources

Troubleshooting

Technical Support Center: 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

A Guide to Purification and Impurity Removal Welcome to the technical support center for researchers working with 1-(3-chlorobenzyl)-2(1H)-quinoxalinone. This guide, prepared by our Senior Application Scientists, provide...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Purification and Impurity Removal

Welcome to the technical support center for researchers working with 1-(3-chlorobenzyl)-2(1H)-quinoxalinone. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your compound, a critical factor for reliable downstream applications in drug discovery and development.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

Before attempting purification, a preliminary assessment of your crude product is essential. This allows you to choose the most efficient purification strategy.

Initial Purity Assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your crude sample. Spot the crude material alongside any available starting materials. An ideal mobile phase (e.g., a mixture of n-hexane and ethyl acetate) should give your desired product an Rf value of ~0.3-0.4.

  • ¹H NMR Spectroscopy: Provides a more quantitative view. The presence of signals that do not correspond to the product structure can help identify the nature and approximate percentage of impurities.

Frequently Asked Questions

Q1: What are the most common impurities I might encounter in the synthesis of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone?

A1: Impurities typically arise from unreacted starting materials or side reactions. The synthesis of N-substituted quinoxalinones often involves the condensation of an o-phenylenediamine with a keto-acid or related dicarbonyl compound, followed by alkylation.[1][2] Therefore, common impurities may include:

  • Unreacted o-phenylenediamine: The diamine starting material used in the initial ring formation.

  • Unreacted 2(1H)-quinoxalinone: The parent quinoxalinone before the N-alkylation step with 3-chlorobenzyl chloride.

  • Unreacted 3-chlorobenzyl chloride: The alkylating agent.

  • Side-products: Such as N,N'-dialkylated products or products from side reactions involving the starting materials.

Q2: How do I select the best solvent for recrystallizing my compound?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at an elevated temperature but poorly soluble at room or lower temperatures.[3] For quinoxalinone derivatives, polar protic solvents are often a good starting point. Ethanol is frequently used for crystallizing quinoxaline compounds.[4] To perform a solvent screen, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile) at both room temperature and their boiling points. A two-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until cloudy) can also be very effective.[5]

Q3: My product is a persistent oil and won't crystallize. What can I do?

A3: Oiling out occurs when the solute is insoluble in the solvent above its melting point. This can be caused by the presence of impurities that depress the melting point. First, try re-purifying the oil using column chromatography to remove these impurities. If the oil is relatively pure, you can try several techniques to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a nucleation site for crystal growth.

  • Seeding: Add a single, pure crystal of the compound to the cooled, supersaturated solution.[5]

  • Solvent Change: Try a different recrystallization solvent or a two-solvent system.

Q4: My final product is yellow or brown, but I expect a white solid. How can I remove the color?

A4: Colored impurities are common and often highly conjugated organic molecules formed as byproducts.[3] These can sometimes be removed by treating a solution of your compound with activated carbon. Dissolve the crude product in a suitable hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal, and continue to heat/stir for 5-10 minutes. The charcoal adsorbs the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal, then allow the filtrate to cool and crystallize.[3]

Q5: What analytical methods are best for confirming the final purity?

A5: A combination of methods provides the most reliable assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly sensitive method for purity determination. A purity level of >98% (by peak area) is often required for biological testing.[6][7]

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can reveal impurities if they are present in sufficient quantity (>1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. Impurities tend to broaden and depress the melting point.

Part 2: Troubleshooting Purification Issues

This section provides a systematic approach to resolving common problems encountered during the purification of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification Product Loss During Extraction: Incorrect pH of the aqueous layer; performing only a single extraction.Optimize the pH before extraction to ensure the compound is in its neutral form. Perform multiple extractions (e.g., 3x) with smaller volumes of organic solvent.[3]
Product Loss During Recrystallization: Using too much solvent; cooling the solution too quickly; washing crystals with room temperature solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Wash the collected crystals with a minimal amount of ice-cold solvent.[3]
Product Loss During Column Chromatography: Choosing a solvent system that is too polar, causing the product to elute too quickly with impurities.Develop the solvent system carefully using TLC first. The ideal system should provide good separation between your product and impurities.[9]
Poor Separation in Column Chromatography Similar Polarity of Compounds: The product and a major impurity have very similar polarities.Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. If silica gel is ineffective, consider using a different stationary phase like alumina.[3]
Column Overloading: Too much crude material was loaded onto the column.As a rule of thumb, use at least 30-50g of silica gel for every 1g of crude material. For difficult separations, this ratio should be increased.
Improper Column Packing: Channels or cracks in the silica gel lead to poor separation.Pack the column carefully as a slurry to ensure a homogenous, bubble-free stationary phase.[9]
Product Decomposes on Silica Gel Column Acidity of Silica Gel: Some compounds are sensitive to the acidic nature of standard silica gel.Deactivate the silica gel by adding 1-2% triethylamine to the mobile phase. Alternatively, use neutral alumina as the stationary phase.

Part 3: Detailed Methodologies and Workflows

Purification Strategy Workflow

The choice between recrystallization and column chromatography depends on the initial purity of your crude product. This workflow provides a logical decision-making process.

PurificationWorkflow cluster_0 Start: Crude Product cluster_1 Step 1: Initial Analysis cluster_2 Step 2: Purification Method cluster_3 Step 3: Final Validation Start Crude 1-(3-chlorobenzyl)-2(1H)-quinoxalinone Analysis Assess Purity via TLC / ¹H NMR Start->Analysis Recrystallize Recrystallization Analysis->Recrystallize  High Purity (>90%)  Few Impurities Column Column Chromatography Analysis->Column Low Purity (<90%)   Multiple Impurities   Final_Purity Confirm Purity (HPLC, NMR, MP) Recrystallize->Final_Purity Column->Final_Purity

Caption: Decision workflow for selecting a purification method.

Protocol 1: General Procedure for Recrystallization

This protocol provides a step-by-step guide for purifying quinoxalinone derivatives via recrystallization.

  • Solvent Selection: Based on a prior solvent screen, choose an appropriate solvent (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and re-heat to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: General Procedure for Flash Column Chromatography

This method is ideal for separating compounds with different polarities.[9]

  • Solvent System (Mobile Phase) Selection: Using TLC, determine a solvent system (e.g., n-hexane:ethyl acetate) that provides good separation of your product from impurities, aiming for a product Rf of ~0.3.

  • Column Packing:

    • Clamp a column vertically and add a small plug of cotton or glass wool to the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing without air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column. Add a small protective layer of sand on top.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes. Monitor the separation by spotting fractions on a TLC plate.

  • Fraction Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.

Mechanism of Chromatographic Separation

This diagram illustrates how compounds with different polarities are separated on a polar stationary phase like silica gel.

Chromatography cluster_column Silica Gel Column (Polar Stationary Phase) cluster_mols Top Sample Loaded (Mixture of A, B, C) Mid Mobile Phase Added Bottom Separation Occurs A1 B1 C1 A2 B2 C2 A3 B3 C3 Elution Elution Order -> C_out B_out A_out Legend Legend:  Non-polar (Elutes First)  Moderately Polar  Highly Polar (Elutes Last) L_C L_B L_A

Caption: Separation based on polarity in column chromatography.

Part 4: Data & Purity Validation

Data Tables for Method Development

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good first choice for quinoxalinone derivatives.[4]
Methanol65Polar ProticMore polar than ethanol; good for more polar compounds.
Isopropanol82Polar ProticLess polar than ethanol; may offer different solubility.
Ethyl Acetate77Polar AproticGood for compounds of intermediate polarity.
Acetonitrile82Polar AproticCan be effective when other solvents fail.

Table 2: Illustrative Purity Analysis Data

This table shows a hypothetical result from an HPLC analysis, demonstrating the effectiveness of purification. Purity is typically calculated based on the relative area of the product peak.[6]

Sample Retention Time (min) Peak Area (%) Calculated Purity (%)
Crude Product10.2 (Product)88.588.5%
4.5 (Impurity A)7.2
12.1 (Impurity B)4.3
Purified Product 10.2 (Product) 99.6 99.6%
Other peaks< 0.4

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Google Books.
  • Al-Abdullah, N. H., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. Retrieved March 11, 2026, from [Link]

  • Kappe, C. O., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules. Retrieved March 11, 2026, from [Link]

  • Ubarhande, S. S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. Retrieved March 11, 2026, from [Link]

  • Various Authors. (n.d.). Synthesis of quinoxalinones. Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]

  • Srinivas, K., et al. (2016). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica. Retrieved March 11, 2026, from [Link]

  • Reddy, S. R. S., et al. (2016). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharmacia Lettre. Retrieved March 11, 2026, from [Link]

  • Zaccheroni, N., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. Retrieved March 11, 2026, from [Link]

  • Chimenti, F., et al. (2006). Synthesis of 3-Benzyl-2-Substituted Quinoxalines as Novel Monoamine Oxidase A Inhibitors. ResearchGate. Retrieved March 11, 2026, from [Link]

  • Sapa, J., et al. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). 3-Phenyl-1H-quinoxalin-2-one. Retrieved March 11, 2026, from [Link]

  • Zhang, J., et al. (2021). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols. Retrieved March 11, 2026, from [Link]

  • O'Brien, C., et al. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect. Semantic Scholar. Retrieved March 11, 2026, from [Link]

  • Sapa, J. (2008). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. ResearchGate. Retrieved March 11, 2026, from [Link]

  • He, W.-M., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules. Retrieved March 11, 2026, from [Link]

  • Column chromatography. (n.d.). University of Victoria. Retrieved March 11, 2026, from [Link]

Sources

Optimization

Technical Support Center: Quinoxalinone Benzylation Optimization

Welcome to the Application Support Portal for N-heterocycle functionalization. As a Senior Application Scientist, I have designed this guide to address the critical, yet often misunderstood, role of reaction temperature...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for N-heterocycle functionalization. As a Senior Application Scientist, I have designed this guide to address the critical, yet often misunderstood, role of reaction temperature in the C3-benzylation of quinoxalin-2(1H)-ones.

Quinoxalinones are privileged scaffolds in drug discovery. Functionalizing the C3-position via radical-mediated C–H benzylation requires precise kinetic control. Whether you are utilizing thermal transition-metal catalysis or modern visible-light photoredox methodologies, temperature is the master variable that dictates radical initiation, propagation, and termination.

Part 1: Troubleshooting & FAQ Knowledge Base

This section addresses the most common temperature-related failures encountered at the bench, explaining the fundamental causality behind each issue.

Q1: I am running a copper-catalyzed C–H benzylation using methylarenes and TBHP at 60 °C, but my yields are under 15%. Why is the conversion so low? A: The failure lies in the activation energy required for radical initiation. In thermal pathways, tert-butyl hydroperoxide (TBHP) acts as the terminal oxidant and radical initiator. At 60 °C, the thermal energy is insufficient to drive the homolytic cleavage of the O–O bond at a productive rate. Without a high steady-state concentration of tert-butoxy radicals, the subsequent hydrogen atom transfer (HAT) from the methylarene fails to occur. As demonstrated by Hu et al. [1], optimal yields for Cu-catalyzed benzylation require elevated temperatures—typically between 100 °C and 120 °C via microwave or conventional heating—to ensure rapid radical generation.

Q2: To speed up my thermal benzylation, I increased the oil bath temperature to 140 °C. Now I have a complex mixture with heavy baseline degradation on my TLC. What happened? A: You have exceeded the kinetic "sweet spot," leading to radical overproduction and side reactions. At 140 °C, TBHP decomposes explosively rather than steadily. This massive influx of radicals accelerates radical-radical recombination (e.g., forming bibenzyl dimers) and leads to over-oxidation of the methylarene into aldehydes or carboxylic acids. Furthermore, the quinoxalinone core itself can undergo oxidative degradation at these extremes.

Q3: I am using a visible-light photocatalytic protocol with BI-OAc as an electron acceptor. My reaction flask gets warm (around 45 °C) from the blue LEDs. Is this thermal drift problematic? A: Yes, thermal drift is highly detrimental here. Photocatalytic C3-alkylation and benzylation rely on Single Electron Transfer (SET) driven by photon energy, not thermal energy. He et al. established that visible-light-driven alkylations of quinoxalin-2(1H)-ones perform optimally at strictly ambient temperatures (20–25 °C)[2]. Allowing the reaction to heat to 45 °C causes thermal degradation of the hypervalent iodine reagent (BI-OAc) and can induce non-selective background thermal reactions. You must actively cool your photoreactor to maintain ambient conditions.

Part 2: Mechanistic Pathways & Workflows

To visualize how temperature dictates the success of your benzylation, refer to the mechanistic divergence diagram below.

MechanisticPathway Start Quinoxalin-2(1H)-one + Benzyl Source Thermal Thermal Pathway (Cu / TBHP) Start->Thermal Photo Photocatalytic Pathway (Visible Light / BI-OAc) Start->Photo TempLow < 60°C: Initiation Fails (No O-O Cleavage) Thermal->TempLow TempOptT 100-120°C: Optimal Homolytic Cleavage Thermal->TempOptT TempHigh > 130°C: Radical Recombination Thermal->TempHigh TempOptP 20-25°C: Optimal SET Kinetics Photo->TempOptP TempHighP > 40°C: Reagent Degradation Photo->TempHighP Product C3-Benzylated Product TempOptT->Product TempOptP->Product

Fig 1: Mechanistic divergence of quinoxalinone benzylation based on temperature.

Temperature Optimization Matrix

The following table summarizes the quantitative boundaries for temperature optimization based on the chosen synthetic methodology.

Reaction MethodologyRadical Initiator / Energy SourceOptimal Temp RangeFailure Mode (Too Cold)Failure Mode (Too Hot)
Thermal (Metal-Catalyzed) TBHP / Heat100 °C – 120 °C< 60 °C: No homolytic cleavage, zero conversion.> 130 °C: Radical dimerization, substrate degradation.
Photocatalytic (SET) BI-OAc / 456 nm Photons20 °C – 25 °C< 10 °C: Sluggish SET kinetics, poor yield.> 40 °C: Thermal breakdown of hypervalent iodine.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, use the following self-validating protocols. Each step contains an observable metric to confirm the reaction is proceeding correctly before you invest time in the workup.

Protocol A: Thermal Copper-Catalyzed C3-Benzylation

Use this protocol when utilizing methylarenes as the benzyl source under thermal conditions [1].

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube, add quinoxalin-2(1H)-one (0.5 mmol), Cu(OAc)₂ (10 mol%), and the methylarene (2.0 mL, acts as both solvent and reagent).

  • Initiator Addition: Add aqueous TBHP (70 wt%, 2.0 equiv) dropwise at room temperature.

    • Validation Check: The solution should remain a pale blue/green suspension. Rapid bubbling or immediate color change to dark brown at room temperature indicates contaminated TBHP or trace transition metal impurities.

  • Heating & Initiation: Seal the tube and submerge it in a pre-heated oil bath at 110 °C .

    • Validation Check: Within 15 minutes, the solution must transition to a deep, homogeneous green/brown color. This visual shift confirms the active Cu(I)/Cu(II) redox cycling and the successful thermal homolysis of TBHP.

  • Monitoring: Stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

    • Validation Check: If unreacted starting material remains but the solution has turned pale yellow, the radical initiator has been exhausted. Do not increase temperature; instead, add an additional 0.5 equiv of TBHP.

  • Quench & Isolate: Cool to room temperature, dilute with EtOAc, wash with saturated Na₂S₂O₃ to quench residual peroxides, and purify via flash chromatography.

Protocol B: Photocatalytic Room-Temperature C3-Benzylation

Use this protocol for mild, visible-light-driven alkylation/benzylation using radical precursors [2].

  • Reaction Assembly: In a transparent 10 mL vial, combine quinoxalin-2(1H)-one (0.2 mmol), the benzyl radical precursor (e.g., 4-benzyl-1,4-dihydropyridine, 1.5 equiv), and BI-OAc (1.5 equiv) in anhydrous DCE (2.0 mL).

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes.

    • Validation Check: Oxygen is a potent triplet state quencher and radical scavenger. Failure to thoroughly degas will result in a completely stalled reaction.

  • Irradiation & Temperature Control: Place the vial in a photoreactor equipped with 456 nm blue LEDs. Crucial: Activate a cooling fan or submerge the vial in a 20 °C water bath.

    • Validation Check: Insert a thermocouple into a dummy vial containing DCE in the same reactor. The internal temperature must not exceed 25 °C . If it creeps above 30 °C, increase fan speed.

  • Monitoring: Irradiate for 24 hours. The reaction should remain relatively clear or slightly yellow, without the formation of dark tars (which indicate thermal degradation of BI-OAc).

  • Workup: Remove the solvent under reduced pressure and purify directly via silica gel chromatography.

Troubleshooting Issue Low Yield in Benzylation CheckMethod Determine Methodology Issue->CheckMethod Thermal Thermal (Cu/TBHP) CheckMethod->Thermal Photo Photocatalytic (LED) CheckMethod->Photo CheckTempT Check Oil Bath Temp Thermal->CheckTempT CheckTempP Check Internal Temp Photo->CheckTempP ActionT1 Increase to 110°C (Ensure Cleavage) CheckTempT->ActionT1 If < 80°C ActionT2 Decrease to 110°C (Prevent Side Rxns) CheckTempT->ActionT2 If > 130°C ActionP1 Add Cooling Fan (Maintain <25°C) CheckTempP->ActionP1 If > 30°C

Fig 2: Decision tree for troubleshooting temperature-related yield drops.

References

  • Hu, L., Yuan, J., Fu, J., Zhang, T., Gao, L., Xiao, Y., Mao, P., & Qu, L. (2018). Copper-Catalyzed Direct C-3 Benzylation of Quinoxalin-2(1H)-ones with Methylarenes under Microwave Irradiation. European Journal of Organic Chemistry.[Link]

  • He, X.-K., Lu, J., Zhang, A.-J., Zhang, Q.-Q., Xu, G.-Y., & Xuan, J. (2020). BI-OAc-Accelerated C3–H Alkylation of Quinoxalin-2(1H)-ones under Visible-Light Irradiation. Organic Letters.[Link]

Troubleshooting

Technical Support Center: Troubleshooting 1-(3-chlorobenzyl)-2(1H)-quinoxalinone Solubility

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with 1-(3-chlorobenzyl)-2(1H)-quinoxalinone , a specialized heterocyclic building block and pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with 1-(3-chlorobenzyl)-2(1H)-quinoxalinone , a specialized heterocyclic building block and pharmacological scaffold.

Quinoxalin-2(1H)-one derivatives frequently exhibit notoriously poor solubility in both aqueous media and common organic solvents[1]. This physicochemical challenge arises from two main structural features:

  • High Crystal Lattice Energy: The rigid, planar quinoxalinone core promotes strong intermolecular π-π stacking and hydrogen bonding, making it difficult for solvents to disrupt the solid state[2].

  • High Lipophilicity: The addition of the 3-chlorobenzyl substitution significantly increases the compound's LogP (partition coefficient), rendering it highly hydrophobic and repelling aqueous solvation[2].

Below are field-proven, causality-driven troubleshooting guides to overcome these barriers in various experimental settings.

FAQ 1: In Vitro Assays (Cellular & Biochemical)

Q: My compound precipitates immediately when diluted from a DMSO stock into my assay buffer (PBS/HEPES). How can I prevent this "DMSO crash"?

A: This precipitation occurs because the rapid shift in solvent polarity forces the highly lipophilic 1-(3-chlorobenzyl)-2(1H)-quinoxalinone out of solution faster than it can disperse. The thermodynamic barrier to aqueous solvation is simply too high. To resolve this, you must lower that barrier by encapsulating the lipophilic moieties.

The Solution: Utilize a cyclodextrin inclusion complex. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), form a hydrophilic outer shell around the lipophilic 3-chlorobenzyl group, significantly enhancing aqueous solubility without altering the compound's structural integrity or interfering with most biological targets[3].

Protocol: HP-β-CD Formulation for In Vitro Assays

This protocol creates a stable, supersaturated intermediate stock.

  • Buffer Preparation: Prepare a 20% (w/v) HP-β-CD solution in your base assay buffer (e.g., PBS or HEPES). Filter sterilize if intended for cell culture.

  • Primary Solubilization: Dissolve 1-(3-chlorobenzyl)-2(1H)-quinoxalinone in 100% anhydrous DMSO to create a highly concentrated primary stock (e.g., 10 mM to 20 mM)[3].

  • Complexation: Slowly add the DMSO stock dropwise to the HP-β-CD buffer while vortexing vigorously. Do not add the buffer to the DMSO.

  • Stabilization: Sonicate the mixture in a water bath at room temperature for 10–15 minutes until the solution is optically clear.

  • Final Dilution: Dilute this intermediate stock into your final assay plate. Ensure the final DMSO concentration remains ≤1% to avoid cellular toxicity.

FAQ 2: In Vivo Dosing Formulations

Q: I need to dose this compound intravenously (IV) in mice, but it forms a cloudy suspension in standard saline. What is the optimal vehicle?

A: For intravenous administration, particulate matter must be strictly avoided to prevent embolism. Given the extreme lipophilicity of the quinoxalinone core, simple aqueous buffers will never suffice. A multi-component co-solvent system is required to bridge the polarity gap between the drug and the aqueous blood plasma. A proven, well-tolerated vehicle for lipophilic quinoxalinone derivatives utilizes a stepwise mixture of DMSO, PEG400, and Tween 80[4][5].

Protocol: Clear Solution Formulation for IV Dosing (Target: 2 mg/mL)

Note: Reagents must be added in this exact order to prevent premature precipitation.

  • Primary Dissolution: Weigh 2 mg of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone. Add 100 µL of DMSO (10% of final volume) and vortex until completely dissolved with no visible particulates[5].

  • Co-solvent Addition: Add 400 µL of PEG400 (40% of final volume) to the DMSO solution. PEG400 acts as a miscible co-solvent that dramatically lowers the dielectric constant of the final mixture, preventing precipitation upon aqueous dilution[5]. Mix thoroughly.

  • Surfactant Addition: Add 50 µL of Tween 80 (5% of final volume). Tween 80 serves as a non-ionic emulsifier that will form protective micelles around the compound. Vortex vigorously until the solution is entirely homogeneous[5].

  • Aqueous Phase: Slowly add 450 µL of sterile Saline or PBS (45% of final volume) dropwise while continuously vortexing[5]. Result: A clear, stable 2 mg/mL dosing solution formulated in 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline.

FAQ 3: Analytical & NMR Preparation

Q: I am getting poor signal-to-noise ratios in my 1 H-NMR spectra using CDCl 3​ , and the compound clogs my HPLC injection port. How can I improve dissolution?

A: The planar quinoxalinone core strongly resists dissolution in non-polar halogenated solvents like CDCl 3​ due to its high crystal lattice energy[1]. The Solution: Switch your NMR solvent to DMSO- d6​ . DMSO is a powerful aprotic solvent that effectively disrupts intermolecular hydrogen bonding and π-π stacking[3]. If you are preparing samples for HPLC, ensure your sample diluent matches the starting mobile phase (e.g., 50:50 Acetonitrile:Water) but spike the diluent with 5% DMSO to maintain solubility in the vial prior to injection.

Quantitative Data: Recommended Formulation Systems

The following table summarizes the validated solvent systems for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone across different experimental modalities.

ApplicationRecommended Vehicle / Solvent SystemMax Estimated ConcentrationPurpose / Mechanism of Action
In Vitro Assays 20% HP-β-CD in PBS (with ≤1% DMSO)100 - 500 µMForms hydrophilic inclusion complexes[3].
In Vivo (IV) 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline2 - 5 mg/mLCo-solvent + micellization to yield a clear solution[5].
In Vivo (PO/IP) 0.5% CMC / 0.5% Tween 80 in Water> 20 mg/mLForms a uniform, stable suspension for oral gavage.
NMR / Analytical DMSO- d6​ (NMR) or 100% DMSO (Stock)10 - 50 mMDisrupts π-π stacking and lattice energy[3].

Formulation Troubleshooting Workflow

FormulationWorkflow Start Solubility Issue: 1-(3-chlorobenzyl)-2(1H)-quinoxalinone App Determine Application Start->App InVitro In Vitro Assays (Cellular/Biochemical) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo Analytical Analytical (NMR/HPLC) App->Analytical Crash DMSO Crash upon dilution? InVitro->Crash Route Dosing Route? InVivo->Route NMR Poor Signal in CDCl3? Analytical->NMR Cyclo Use 20% HP-β-CD or 0.1% Tween-20 Crash->Cyclo Yes IV IV (Clear Solution) 10% DMSO / 40% PEG400 5% Tween 80 / 45% Saline Route->IV Intravenous PO PO (Suspension) 0.5% CMC / 0.5% Tween 80 in Water Route->PO Oral DMSO Switch to DMSO-d6 + Gentle Heating NMR->DMSO Yes

Troubleshooting workflow for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone formulation.

References

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one... National Institutes of Health (NIH). Available at:[Link]

  • Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors. ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Products in 3-Chlorobenzyl Quinoxalinone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the functionalization of the quinoxalinone scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the functionalization of the quinoxalinone scaffold. Synthesizing 3-chlorobenzyl quinoxalinone derivatives presents a classic regioselectivity challenge, often accompanied by ring degradation and electrophile hydrolysis.

This guide bypasses generic advice to focus on the mechanistic causality behind these side reactions, providing you with self-validating protocols to ensure high-yield, purely N-alkylated products.

Module 1: The Regioselectivity Challenge (N- vs. O-Alkylation)

The most common point of failure in this synthesis is the formation of the O-alkylated side product (2-(3-chlorobenzyloxy)quinoxaline) instead of the desired N-alkylated lactam.

The Causality: When you deprotonate the quinoxalin-2(1H)-one core, the resulting anion is ambident. The negative charge is delocalized across both the lactam nitrogen and the exocyclic oxygen. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, while the nitrogen atom is "softer"[1]. Because O-alkylation has a lower activation energy, it is often the kinetically favored pathway. However, N-alkylation is the thermodynamically favored product because it preserves the robust amide-like resonance of the lactam ring[1].

To minimize O-alkylation, you must manipulate the reaction conditions to favor thermodynamic control or use specific catalytic systems that enhance nitrogen nucleophilicity.

Quantitative Data: Impact of Conditions on Regioselectivity

The table below summarizes how base, solvent, and temperature dictate the N:O alkylation ratio when reacting quinoxalin-2(1H)-one with 3-chlorobenzyl chloride.

EntryBase SystemSolventTemp (°C)N:O RatioYield (%)Mechanistic Outcome
1NaH (Hard Base)THF0 to 2540:6065Hard base and low temp trap the kinetic O-alkyl product.
2Cs₂CO₃ (Strong Base)DMF70N/A<20Severe ring degradation; quinoxalinones are sensitive to these conditions[2].
3K₂CO₃ (Soft Base)DMF8085:1578Thermodynamic control favors N-alkylation, but trace hydrolysis occurs.
4NaOH(aq) / TBABDCM (Biphasic)25>95:592Phase-Transfer Catalysis (PTC) shields the core and maximizes N-selectivity[2].

Module 2: Validated Protocol for Phase-Transfer Catalyzed N-Alkylation

Because the quinoxalinone heterocycle is highly sensitive to strong bases at elevated temperatures (which causes ring opening and degradation)[2], the optimal method for synthesizing 3-chlorobenzyl quinoxalinone is Liquid-Liquid Phase-Transfer Catalysis (PTC) . This protocol is designed as a self-validating system.

Step-by-Step Methodology

Step 1: Biphasic System Setup

  • Suspend quinoxalin-2(1H)-one (1.0 equiv, 10 mmol) in dichloromethane (DCM, 30 mL).

  • Add tetrabutylammonium bromide (TBAB, 0.1 equiv, 1 mmol) to the organic suspension.

  • Causality: TBAB acts as the phase-transfer catalyst. The lipophilic tetrabutylammonium cation pairs with the deprotonated quinoxalinone anion, pulling it into the organic layer and leaving the harsh hydroxide ions in the aqueous phase, thereby preventing ring degradation[2].

Step 2: Base Addition and Deprotonation

  • Slowly add a 10% w/w aqueous NaOH solution (15 mL) to the vigorously stirring DCM mixture at room temperature (25 °C). Stir for 15 minutes.

  • Self-Validation Checkpoint 1: The suspension will transition into a clear biphasic mixture as the insoluble quinoxalinone is deprotonated and pulled into the DCM layer as a highly soluble ion pair.

Step 3: Electrophile Addition

  • Add 3-chlorobenzyl chloride (1.1 equiv, 11 mmol) dropwise over 5 minutes.

  • Stir vigorously at room temperature for 2–4 hours.

  • Causality: Keeping the temperature at 25 °C prevents the thermal hydrolysis of 3-chlorobenzyl chloride into 3-chlorobenzyl alcohol, a common side product in standard heated DMF reactions.

Step 4: In-Process Control (IPC) & Workup

  • Self-Validation Checkpoint 2: Withdraw a 10 µL aliquot from the organic layer. Analyze via LC-MS. The reaction is complete when the starting material mass disappears and the target[M+H]⁺ mass dominates.

  • Separate the layers. Wash the organic layer with water (2 × 20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Final Quality Control (NMR)

  • Self-Validation Checkpoint 3: Dissolve the crude product in DMSO-d₆ for ¹H NMR analysis. To confirm you have successfully minimized the O-alkyl side product, look at the benzylic CH₂ protons. The desired N-alkylated CH₂ will appear as a sharp singlet at ~5.4–5.6 ppm . If O-alkylation occurred, those protons would be shifted downfield to ~5.8–6.0 ppm due to the direct attachment to the strongly deshielding oxygen atom.

Module 3: Visual Troubleshooting Workflow

Use the following diagnostic tree to identify and resolve specific side products in your crude reaction mixtures.

TroubleshootingWorkflow Start Impure Reaction Mixture (Low N-Alkylation Yield) Analyze Identify Major Side Product via LC-MS / 1H NMR Start->Analyze OAlkyl O-Alkylation (Kinetic Product) Analyze->OAlkyl 2-O-Benzyl peak Degrad Ring Degradation (Base Hydrolysis) Analyze->Degrad Multiple polar spots Hydro 3-Chlorobenzyl Alcohol (Electrophile Hydrolysis) Analyze->Hydro Benzyl alcohol peak FixO Switch to Softer Base (K2CO3) & Polar Aprotic Solvent (DMF) OAlkyl->FixO FixDeg Avoid Strong Bases (e.g., Cs2CO3) at High Temperatures Degrad->FixDeg FixHydro Use Strictly Anhydrous Solvents & Reagents Hydro->FixHydro FixO2 Increase Temperature to 80°C (Thermodynamic Control) FixO->FixO2 Success Pure 3-Chlorobenzyl Quinoxalinone FixO2->Success FixDeg2 Implement Phase-Transfer Catalysis (PTC) with TBAB FixDeg->FixDeg2 FixDeg2->Success FixHydro2 Purify/Dry 3-Chlorobenzyl Chloride Before Use FixHydro->FixHydro2 FixHydro2->Success

Workflow for troubleshooting side products in 3-chlorobenzyl quinoxalinone synthesis.

Module 4: Frequently Asked Questions (FAQs)

Q1: I am scaling up my reaction using Cs₂CO₃ in DMF at 70 °C, but my yield is dropping and I see multiple highly polar baseline spots on my TLC. What is happening? A: You are observing ring degradation. The quinoxalinone heterocycle is highly sensitive to strong basic conditions at elevated temperatures[2]. Prolonged exposure to the carbonate/hydroxide species causes the lactam ring to hydrolyze and open. To fix this, abandon the high-temperature DMF route and switch to the room-temperature Phase-Transfer Catalysis (PTC) protocol detailed in Module 2.

Q2: My LC-MS shows a massive peak corresponding to 3-chlorobenzyl alcohol. How do I prevent the hydrolysis of my alkylating agent? A: This side product forms when adventitious water in your solvent or hygroscopic base reacts with the 3-chlorobenzyl chloride. If you are forced to use the classical K₂CO₃/DMF route instead of PTC, you must ensure your DMF is strictly anhydrous (stored over 4Å molecular sieves) and your K₂CO₃ is oven-dried. Additionally, check the integrity of your 3-chlorobenzyl chloride; if it has been exposed to ambient air for prolonged periods, it may have pre-hydrolyzed in the bottle.

Q3: Is it possible that the 3-chlorobenzyl group is attaching to the C3 position of the quinoxalinone ring instead of N1 or O? A: Direct C3-alkylation via standard basic nucleophilic substitution is exceedingly rare. The C3 carbon lacks sufficient nucleophilicity compared to the N1 and exocyclic oxygen atoms. Functionalization at the C3 position typically requires pre-functionalization of the core (e.g., starting with a 3-chloroquinoxalinone and performing a transition-metal cross-coupling) or utilizing specialized radical-mediated C-H functionalization pathways[3][4]. If you see an unexpected isomer, it is almost certainly the O-alkylated product, not a C3-alkylated product.

References

  • Benchchem. "6-Chloro-2(1H)-quinoxalinone | 2427-71-6 | Benchchem". Benchchem.
  • Benchchem. "3-Chloro-1-methyl-1H-quinoxalin-2-one - Benchchem". Benchchem.
  • Benchchem. "(2-OXOQUINOXALIN-1(2H)-YL)ACETIC ACID - Benchchem". Benchchem.
  • Lawrence, D. S., et al. "Structure−Activity Studies of Substituted Quinoxalinones as Multiple-Drug-Resistance Antagonists". Journal of Medicinal Chemistry, ACS Publications.

Sources

Troubleshooting

Technical Support Center: Stability of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone in Aqueous Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-chlorobenzyl)-2(1H)-quinoxalinone. This guide is designed to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-chlorobenzyl)-2(1H)-quinoxalinone. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving this compound in aqueous solutions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your experimental outcomes.

Introduction to Quinoxalinone Stability

Quinoxalinone derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] The stability of these molecules in aqueous environments is a critical parameter that can significantly impact experimental reproducibility and the ultimate success of drug development pipelines. While 1-(3-chlorobenzyl)-2(1H)-quinoxalinone is a promising scaffold, its behavior in aqueous solution is subject to various environmental factors that can influence its integrity. This guide will address common challenges and questions regarding its stability.

Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual loss of my compound's activity in my aqueous-based assay over time. Could this be a stability issue?

A1: Yes, a time-dependent loss of activity is a strong indicator of compound degradation. The quinoxalinone core, while relatively stable, can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[2][3] The lactam bond within the 2(1H)-quinoxalinone ring is a potential site for cleavage. We recommend preparing fresh solutions for each experiment and, if possible, conducting a time-course study to quantify the rate of degradation under your specific assay conditions.

Q2: What are the primary factors that can influence the stability of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone in my experiments?

A2: The stability of quinoxalinone derivatives in aqueous solutions is primarily influenced by three factors:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the amide bond in the quinoxalinone ring. It is crucial to maintain a buffered solution at a pH where the compound exhibits maximum stability, which often is near neutral pH.[2]

  • Temperature: Increased temperatures accelerate the rate of chemical degradation.[2] For long-term storage of stock solutions, we recommend aliquoting and freezing at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Light: Some quinoxaline derivatives exhibit photochemical sensitivity.[4] While many are photochemically stable, exposure to UV or high-intensity light can initiate degradation pathways. It is good practice to protect solutions from light by using amber vials or covering containers with aluminum foil.

Q3: My 1-(3-chlorobenzyl)-2(1H)-quinoxalinone has poor aqueous solubility. How can I improve this without compromising its stability?

A3: Poor aqueous solubility is a common challenge with quinoxaline derivatives due to their often planar and lipophilic nature.[5] A common strategy is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous experimental medium.[5] When doing so, ensure the final concentration of the organic solvent is low enough to not affect your assay's performance or the compound's stability. For many biological assays, a final DMSO concentration of less than 0.5% is recommended.

Q4: Are there any analytical techniques you recommend for monitoring the stability of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for assessing the stability of small molecules like 1-(3-chlorobenzyl)-2(1H)-quinoxalinone.[1][3] By monitoring the peak area of the parent compound over time, you can quantify its degradation. The appearance of new peaks in the chromatogram can indicate the formation of degradation products. For structural elucidation of these degradants, coupling HPLC with mass spectrometry (LC-MS) is highly effective.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results between experiments. Compound degradation in stock or working solutions.Prepare fresh solutions for each experiment. Validate the stability of your compound under your specific storage and experimental conditions using HPLC.[2]
Precipitation of the compound in aqueous buffer. Poor aqueous solubility.Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO) and dilute into the aqueous buffer immediately before use. Ensure the final organic solvent concentration is compatible with your assay.[5]
Appearance of new, unexpected peaks in HPLC analysis over time. Chemical degradation of the compound.Characterize the degradation products using LC-MS to understand the degradation pathway. Optimize solution pH, temperature, and light exposure to minimize degradation.[3]
Discoloration of the solution upon storage. Photodegradation or oxidative degradation.Store solutions in amber vials or protect them from light.[4] Consider degassing the solvent or adding an antioxidant if oxidation is suspected.

Experimental Protocol: Assessing the Aqueous Stability of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

This protocol provides a general framework for determining the stability of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone in an aqueous solution using HPLC.

1. Materials and Reagents:

  • 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other relevant buffer

  • Formic acid (for mobile phase modification)

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • pH meter

  • Incubator or water bath

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh a known amount of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone and dissolve it in DMSO to a final concentration of 10 mM.

  • Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in your aqueous buffer of choice (e.g., PBS, pH 7.4) to a final concentration of 100 µM. Note: The final DMSO concentration will be 1%. Adjust as needed for your specific assay compatibility.

3. Stability Study:

  • Transfer aliquots of the 100 µM working solution into multiple amber HPLC vials.

  • Immediately inject the first sample (t=0) into the HPLC system to obtain the initial concentration.

  • Incubate the remaining vials at the desired temperature (e.g., room temperature, 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial from the incubator and inject it into the HPLC.

  • Repeat this for all time points.

4. HPLC Method:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 10-15 minutes to ensure elution of the parent compound and any potential degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determine the λmax of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone by running a UV scan (typically in the 250-400 nm range for quinoxalinones).[6]

  • Injection Volume: 10 µL

5. Data Analysis:

  • Integrate the peak area of the 1-(3-chlorobenzyl)-2(1H)-quinoxalinone peak at each time point.

  • Normalize the peak area at each time point to the peak area at t=0.

  • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Visualizing the Workflow and Potential Degradation

To aid in understanding the experimental process and potential chemical transformations, the following diagrams are provided.

G cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to 100 µM in Aqueous Buffer stock->working t0 t=0 Sample working->t0 incubation Incubate at Desired Temperature working->incubation hplc HPLC Analysis t0->hplc sampling Sample at Time Points (t1, t2, t3...) incubation->sampling sampling->hplc data Quantify Peak Area hplc->data kinetics Determine Degradation Kinetics data->kinetics

Caption: Experimental workflow for assessing aqueous stability.

G cluster_degradation Potential Degradation Pathways in Aqueous Solution parent 1-(3-chlorobenzyl)-2(1H)-quinoxalinone hydrolysis Hydrolysis Product (Ring Opening) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Product (e.g., N-oxide) parent->oxidation [O] photodegradation Photodegradation Product parent->photodegradation hν (Light)

Caption: Generalized potential degradation pathways for quinoxalinones.

References

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC.
  • Structures, stabilization energies, and binding energies of quinoxaline···(H2O)(n), quinoxaline dimer, and quinoxaline···Cu complexes: a theoretical study - PubMed.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
  • The Photophysical Landscape of Quinoxalines: An In-depth Technical Guide - Benchchem.
  • Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds - Benchchem.
  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY - ResearchGate.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - MDPI.
  • A Stable Radical Anion of Quinoxalin-2(1H)-one in Aerial Dioxygen Activation under Wet-Condition - ChemRxiv.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC.
  • Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds - Benchchem.
  • Physico-chemical properties and stability of the new hypoxia-selective agent 7-chloro-3-[[N,N-dimethylamino)propyl]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide hydrochloride - PubMed.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

Welcome to the technical support resource for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this and related quinoxalinone derivatives. Here, we move beyond simple protocols to address the underlying chemical principles that govern purification challenges, providing you with the expert insights needed to achieve high purity and yield.

The synthesis of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone, typically involving the N-alkylation of 2(1H)-quinoxalinone, can introduce a variety of impurities. These may include unreacted starting materials, byproducts from side reactions, and degradation products.[1][2] Effective purification is therefore not merely a final step but a critical component of the synthetic workflow. This center provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in established analytical and purification methodologies.[3][4]

Section 1: Purification Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone in a question-and-answer format.

Question 1: My final product has a persistent yellow or brown color, even after column chromatography. How can I remove these colored impurities?

Answer:

This is a frequent issue, often arising from the oxidation of o-phenylenediamine precursors or the product itself under certain conditions.[1][5] These highly conjugated, colored byproducts can be difficult to separate by chromatography alone due to their high affinity for silica gel.

  • Causality: Colored impurities are typically large, polar, and aromatic molecules that can streak on a chromatography column or be retained so strongly they are difficult to elute. Sometimes, they are present in such small quantities that they are not easily detected by TLC but are visually apparent.

  • Recommended Solution: Activated Charcoal Treatment. Activated charcoal has a high surface area and is excellent at adsorbing large, flat, aromatic molecules, which are characteristic of many colored impurities.[5][6]

    Detailed Protocol: Decolorization with Activated Charcoal

    • Dissolution: Dissolve the colored, semi-purified product in a minimal amount of a suitable hot solvent. A good starting point is a solvent used for recrystallization, such as ethanol or ethyl acetate.[7][8]

    • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% by weight relative to your compound) to the hot solution.[6] Caution: Add the charcoal carefully to the slightly cooled solution to prevent bumping or boiling over.

    • Heating: Gently heat and stir the mixture for 5-15 minutes. Avoid prolonged boiling, which could lead to product degradation.

    • Hot Filtration: Quickly filter the hot mixture through a pad of Celite or fluted filter paper to remove the charcoal. This step must be performed while the solution is hot to prevent premature crystallization of the product on the filter.[5]

    • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize the yield of the now colorless or significantly less colored crystals.[5]

    • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

Question 2: I'm experiencing low recovery of my product after flash column chromatography. What are the likely causes and how can I fix this?

Answer:

Low recovery from a column can be attributed to several factors, ranging from incorrect solvent choice to interactions with the stationary phase.

  • Potential Causes & Solutions:

    • Irreversible Adsorption: Quinoxalinone derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to strong, irreversible binding or degradation on the column.[6]

      • Solution: Deactivate the silica gel by preparing a slurry with the starting mobile phase containing 1-2% triethylamine (Et₃N). Flush the packed column with this solvent mixture before loading your sample. The triethylamine neutralizes acidic sites on the silica surface.[6]

    • Inappropriate Solvent Polarity: The chosen eluent may be too non-polar to effectively move your product down the column.

      • Solution: If your compound is not eluting, gradually increase the polarity of the mobile phase (gradient elution).[5][6] A typical starting point for quinoxalinones is a mixture of n-hexane and ethyl acetate; systematically increasing the proportion of ethyl acetate should elute the compound.[5]

    • Precipitation on the Column: If the compound has poor solubility in the mobile phase, it can precipitate at the top of the column upon loading, especially if a more concentrated loading solution was used.

      • Solution: Use a "dry loading" technique. Pre-adsorb your crude product onto a small amount of silica gel by dissolving it in a strong solvent (like DCM or acetone), adding silica, and evaporating the solvent to dryness. This dry powder can then be carefully added to the top of the prepared column. This ensures the compound is introduced in a finely dispersed state.[6]

Question 3: My product co-elutes with a major impurity during column chromatography. How can I improve the separation?

Answer:

Co-elution occurs when the product and an impurity have very similar polarities and affinities for the stationary phase. The key is to alter the separation conditions to exploit subtle differences between the molecules.

  • Causality: The most common impurity is often the unreacted 2(1H)-quinoxalinone starting material, which has a similar core structure but different polarity due to the absence of the benzyl group. Other possibilities include regioisomers or byproducts from the synthesis.[9]

  • Recommended Solutions:

    • Optimize the Mobile Phase: The first step is to perform a thorough solvent screen using Thin-Layer Chromatography (TLC).

      • Protocol: Spot your crude mixture on several TLC plates and develop them in different solvent systems. Try varying the ratio of hexane/ethyl acetate. If that fails, introduce a third solvent. For example, adding a small amount of methanol can significantly alter selectivity. Toluene can be substituted for hexane to change aromatic interactions.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, changing the stationary phase is the next logical step.

      • Alumina: Alumina has different surface properties than silica and can be effective for separating compounds with similar polarities on silica.[5]

      • Reverse-Phase (C18) Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (C18), and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.[3][6] This is particularly useful if the impurity is significantly more or less greasy than your product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone? Common impurities include unreacted 2(1H)-quinoxalinone, residual 3-chlorobenzyl chloride, and potential byproducts from the initial synthesis of the quinoxalinone core, such as isomers or products from side reactions.[9] Air oxidation of starting materials can also introduce colored impurities.[1]

Q2: Is recrystallization a sufficient purification method on its own? For crude material with high initial purity (>90%), a carefully chosen recrystallization can sometimes be sufficient.[8] However, for most synthetic preparations, a combination of column chromatography to remove bulk and closely related impurities, followed by recrystallization as a final polishing step to remove trace impurities and ensure high crystallinity, is the most robust strategy.[5]

Q3: What is the best starting point for developing a TLC method for my compound? A good starting eluent for quinoxalinone derivatives is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.[5] From there, you can adjust the ratio to achieve a retention factor (Rf) for your product of approximately 0.3-0.4, which generally provides optimal separation for column chromatography.

Q4: My purified product shows a broad melting point range. What does this indicate? A low and broad melting point is a strong indicator of impurity.[5] Pure crystalline compounds typically have a sharp melting point range of 1-2 °C. This result suggests that further purification, such as another recrystallization from a different solvent system or re-chromatography, is necessary.[5]

Q5: How can I confirm the purity of my final product? Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, often aiming for >98%.[3][7][10] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and identify any residual impurities.[3][11]

Section 3: Data & Visualization

Data Tables

Table 1: Recommended Solvent Systems for Chromatography

TechniqueStationary PhaseRecommended Solvent System (Starting Point)Optimization Strategy
TLC AnalysisSilica Gel 60 F₂₅₄Hexane:Ethyl Acetate (7:3 v/v)Increase Ethyl Acetate for lower Rf; Decrease for higher Rf.
Flash ChromatographySilica GelHexane:Ethyl Acetate (9:1 to 7:3 v/v)Start with a low polarity eluent and gradually increase polarity (gradient elution) for optimal separation.[5][6]
Reverse-Phase HPLCC18Acetonitrile:Water or Methanol:WaterAdjust the ratio of organic solvent to water. A small amount of formic acid (0.1%) can improve peak shape.[3]

Table 2: Illustrative Recrystallization Solvent Screening

SolventSolubility (Cold)Solubility (Hot)Recommendation
EthanolLowHighExcellent first choice for single-solvent recrystallization.[8][12]
MethanolLowHighSimilar to ethanol, good for single-solvent or as the "good" solvent in a two-solvent system with water.[7]
Ethyl AcetateModerateHighCan be effective, but may require a co-solvent.
WaterInsolubleInsolubleUseful as the "poor" solvent in a two-solvent system with a water-miscible solvent like methanol or ethanol.[7]
Hexane/HeptaneInsolubleLowUseful as the "poor" solvent in a two-solvent system with a more polar solvent like ethyl acetate or DCM.
Visual Workflows

Purification_Workflow Crude Crude Product (Post-Workup) TLC TLC Analysis (Method Development) Crude->TLC Column Flash Column Chromatography TLC->Column Select Eluent Fractions Combine Pure Fractions Column->Fractions Evap1 Solvent Evaporation Fractions->Evap1 Recryst Recrystallization Evap1->Recryst Filter Filter & Dry Recryst->Filter Pure Pure Product (>98% Purity) Filter->Pure Analysis Purity & Identity Confirmation (HPLC, NMR, MP) Pure->Analysis

Caption: General purification workflow for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone.

Troubleshooting_Tree start Impure Product (Post-Chromatography) q1 What is the issue? start->q1 a1 Persistent Color q1->a1 Color a2 Low Recovery q1->a2 Yield a3 Co-elution q1->a3 Separation s1 Perform Activated Charcoal Treatment a1->s1 s2 Check Solvent Polarity Use Dry Loading Deactivate Silica (Et3N) a2->s2 s3 Optimize TLC Eluent Change Stationary Phase (Alumina / C18) a3->s3

Caption: Decision tree for troubleshooting common purification challenges.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
  • BenchChem. (2025). Methods for improving the purity of synthesized quinoxaline compounds.
  • Hara, S., et al. Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of substituted quinoxalines.
  • BenchChem. (2025).
  • Organic & Biomolecular Chemistry. (n.d.). Visible-light induced decarboxylative alkylation of quinoxalin-2(1H)
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
  • Journal of Medicinal Chemistry. (2025). Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers.
  • PubMed. (n.d.).
  • BenchChem. (2025).
  • The Journal of Organic Chemistry. (2023). Photoinduced Decarboxylative C3–H Alkylation of Quinoxalin-2(1H)-ones.
  • (n.d.). Recent advances in the synthesis of quinoxalin-2(1h)
  • SciSpace. (n.d.).
  • ResearchGate. (n.d.). Alkylation of quinoxalin‐2(1H)
  • (n.d.).
  • MDPI. (2000).
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.
  • PMC. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.
  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Enhancing Purity of Quinoxalinone Intermediates via Column Chromatography

Welcome to the technical support center for the purification of quinoxalinone intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of quinoxalinone intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical answers to frequently asked questions encountered during column chromatography. Quinoxalinone and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] Achieving high purity of these intermediates is a critical step in the drug development pipeline. This resource is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reproducible purification outcomes.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Poor or No Separation of My Quinoxalinone Intermediate from Impurities.

Question: I'm running a column, but my TLC analysis of the collected fractions shows that my desired quinoxalinone is co-eluting with one or more impurities. How can I improve the separation?

Answer: This is a common challenge, often stemming from an inadequately optimized mobile phase. The goal is to find a solvent system that provides differential migration rates for your compound and its impurities.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may be too high, causing all components to travel with the solvent front, or too low, resulting in everything remaining at the origin.

    • Solution: The key is to systematically optimize your solvent system using Thin-Layer Chromatography (TLC) before scaling up to a column.[5][6][7] Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on the TLC plate.[8]

      • If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase.[9] For a common normal-phase system like ethyl acetate/hexanes, this means increasing the proportion of hexanes.[10]

      • If the spots remain on the baseline (low Rf), you need to increase the eluent's polarity by adding more of the polar solvent (e.g., ethyl acetate).[5][9]

  • Similar Polarity of Compounds: Your target molecule and the impurity may have very similar polarities, making them difficult to separate.

    • Solution 1: Employ Gradient Elution. Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can significantly improve the resolution of closely eluting compounds.[6][7][11][12] This technique sharpens peaks and can reduce elution time.[12][13]

    • Solution 2: Explore Different Solvent Systems. If an optimized gradient with your current solvents is ineffective, you may need to change the solvents themselves to alter the selectivity. For instance, if you are using an ethyl acetate/hexane system, consider trying dichloromethane/methanol or other combinations with different solvent properties.[10][14]

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.[14]

    • Solution: A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[14] For a difficult separation, this may need to be even lower. If you need to purify a large amount of material, it is better to use a larger column than to overload a smaller one.[15]

Problem 2: My Quinoxalinone Intermediate Appears to be Decomposing on the Silica Gel Column.

Question: I'm experiencing low recovery of my product, and I suspect it's degrading on the column. What can I do to mitigate this?

Answer: Quinoxalinone derivatives can be sensitive to the acidic nature of standard silica gel.[9] This acidity can lead to degradation, especially with prolonged contact time.

Potential Causes & Solutions:

  • Acid-Sensitivity of the Compound: The silanol groups on the surface of silica gel are acidic and can catalyze the decomposition of sensitive molecules.

    • Solution 1: Deactivate the Silica Gel. You can neutralize the silica gel by incorporating a small amount of a basic modifier into your mobile phase. Adding 0.1-2% triethylamine to the eluent is a common and effective strategy to prevent streaking and decomposition of basic, nitrogen-containing compounds like quinoxalinones.[5][9][14]

    • Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider switching to a different stationary phase. Alumina (which is available in acidic, neutral, and basic forms) or Florisil® can be less harsh alternatives.[5][14] For highly polar compounds, reversed-phase (C18) chromatography might be a suitable option.[9]

    • Solution 3: Minimize Contact Time. The term "flash chromatography" itself implies speed. Running the column with a slightly higher flow rate (by applying positive pressure) can reduce the time your compound spends in contact with the stationary phase, thus minimizing degradation.[16]

Problem 3: The Product is Precipitating on the Column During Purification.

Question: I've noticed that my product seems to be crashing out of solution on the column, leading to blockages and very low recovery. How can I prevent this?

Answer: Precipitation on the column is a clear indication of poor solubility of your compound in the chosen mobile phase.[9]

Potential Causes & Solutions:

  • Low Solubility in the Eluent: The mobile phase used for elution does not adequately dissolve your crude sample.

    • Solution 1: Dry Loading. Instead of dissolving your sample in a solvent and loading it onto the column (wet loading), you can use a dry loading technique. This involves pre-adsorbing your crude material onto a small amount of silica gel. First, dissolve your compound in a suitable solvent in which it is highly soluble (e.g., dichloromethane or methanol), add a small amount of silica gel to this solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[9][17]

    • Solution 2: Adjust the Initial Mobile Phase. If you must wet load, dissolve your sample in a minimal amount of a solvent that is slightly more polar than your initial mobile phase to ensure it remains dissolved upon loading. Be cautious not to use too much of a strong solvent as this can compromise the separation at the beginning of the elution.[18]

Frequently Asked Questions (FAQs)

This section provides concise answers to more general questions regarding the column chromatography of quinoxalinone intermediates.

Q1: How do I choose the right stationary phase for my quinoxalinone purification?

A1: For most quinoxalinone intermediates, silica gel is the most common and cost-effective stationary phase.[8][11] However, if your compound shows signs of degradation, consider using deactivated silica gel or alternative stationary phases like alumina.[9][11] For very non-polar quinoxalinones, reversed-phase chromatography on C18-functionalized silica may be more effective.

Q2: What is a good starting point for selecting a mobile phase?

A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard starting point for normal-phase chromatography.[6][10][11] A good initial screening on TLC can be done with a 1:1 mixture of these solvents.[5] Based on the Rf of your compound, you can then adjust the ratio to achieve optimal separation.[5]

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the complexity of your sample mixture.

  • Isocratic elution (constant solvent composition) is simpler and can be effective for separating compounds with similar polarities when an optimal solvent system has been identified.[12][19]

  • Gradient elution (gradually increasing solvent polarity) is generally superior for complex mixtures containing compounds with a wide range of polarities.[12][13][20] It often results in better peak resolution, sharper peaks for later eluting compounds, and faster overall run times.[12][13] For unknown mixtures, starting with a gradient is often a good strategy.[16]

Q4: How can I effectively remove persistent colored impurities?

A4: Colored impurities are often highly conjugated compounds.[9] If they cannot be separated by chromatography, a common technique is to treat a solution of your compound with activated charcoal.[9][11] Add a small amount of charcoal (1-2% by weight) to a hot solution of your product, swirl for a few minutes, and then perform a hot filtration to remove the charcoal.[9] The desired compound can then be recovered by crystallization.

Q5: My TLC separation looks great, but it's not translating to the column. Why?

A5: This can be a frustrating issue. Several factors can contribute to this discrepancy:

  • Differences in Conditions: A TLC plate is a dry, open system, while a column is a packed, wet system. The heat generated from the solvent moving through the silica bed can also affect the separation.[9]

  • Improper Column Packing: A poorly packed column with air bubbles or channels will lead to uneven flow and band broadening, destroying any potential separation.[21] Ensure your column is packed uniformly as a slurry.[11]

  • Lack of Equilibration: It is crucial to pre-equilibrate the column by flushing it with your initial mobile phase before loading the sample.[9] This ensures the stationary phase is properly wetted and ready for the separation.

Experimental Protocols & Data

Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography
  • Slurry Preparation and Column Packing:

    • In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).[11]

    • Pour the slurry into the chromatography column and allow the silica to settle, tapping the column gently to ensure even packing. Use positive pressure to push the excess solvent through until the solvent level is just at the top of the silica bed. Ensure there are no air bubbles or cracks.[16][21]

  • Sample Loading:

    • Wet Loading: Dissolve the crude quinoxalinone product in a minimal amount of the initial mobile phase or a slightly more polar solvent.[11] Carefully load the solution onto the top of the silica gel column using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.[9]

  • Elution:

    • Begin eluting the column with the chosen mobile phase (e.g., a mixture of n-hexane and ethyl acetate).[11]

    • If using a gradient, systematically increase the proportion of the more polar solvent.[6][11]

  • Fraction Collection and Analysis:

    • Collect the eluate in a series of fractions.[11]

    • Monitor the fractions by TLC to identify those containing the purified desired product.[11]

Data Presentation: Solvent Properties

For successful chromatography, understanding solvent polarity is key. The following table provides an eluotropic series, ranking common solvents by their polarity on a silica gel stationary phase.

SolventPolarity Index
n-Hexane / Petroleum EtherVery Low
TolueneLow
DichloromethaneLow-Medium
Diethyl EtherMedium
Ethyl AcetateMedium-High
AcetoneHigh
EthanolVery High
MethanolVery High
WaterExtremely High

This table is a general guide. The optimal solvent choice will depend on the specific quinoxalinone intermediate.[22]

Visualization of Workflows

General Purification Workflow

The following diagram illustrates the typical workflow for the purification of a quinoxalinone intermediate.

Purification Workflow Crude Crude Quinoxalinone Intermediate TLC TLC Analysis for Solvent System Optimization Crude->TLC Column Column Chromatography (Silica Gel) TLC->Column Optimized Eluent Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Quinoxalinone Intermediate Evaporate->Pure_Product

Caption: General workflow for the purification of quinoxalinone derivatives.

Troubleshooting Decision Tree for Poor Separation

This diagram provides a logical path for troubleshooting poor separation in column chromatography.

Troubleshooting Poor Separation Start Poor Separation Observed (Co-elution) Check_Rf Is Rf of Target Compound ~0.2-0.3? Start->Check_Rf Adjust_Polarity Adjust Solvent Polarity (More/Less Polar) Check_Rf->Adjust_Polarity No Try_Gradient Implement Gradient Elution Check_Rf->Try_Gradient Yes Adjust_Polarity->Start Re-evaluate on TLC Change_Solvents Try Different Solvent System (e.g., DCM/MeOH) Try_Gradient->Change_Solvents Still Poor Separation Check_Loading Is Column Overloaded? Try_Gradient->Check_Loading Improved but not perfect Change_Solvents->Start Re-evaluate on TLC Change_Solvents->Check_Loading Reduce_Load Reduce Sample Load or Use Larger Column Check_Loading->Reduce_Load Yes Success Improved Separation Check_Loading->Success No Reduce_Load->Success

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

Sources

Reference Data & Comparative Studies

Validation

C13 NMR data interpretation for substituted quinoxalinones

Comparative Guide to 13C NMR Data Interpretation for Substituted Quinoxalinones: 1D, 2D, and DFT-GIAO Approaches Quinoxalin-2(1H)-ones are privileged heterocyclic scaffolds widely utilized in drug discovery, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to 13C NMR Data Interpretation for Substituted Quinoxalinones: 1D, 2D, and DFT-GIAO Approaches

Quinoxalin-2(1H)-ones are privileged heterocyclic scaffolds widely utilized in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. A major bottleneck in their synthesis—such as the cyclocondensation of unsymmetrical o-phenylenediamines with α-ketoesters—is the unambiguous identification of the resulting regioisomers (e.g., 6-substituted vs. 7-substituted) and tautomeric states (lactam vs. lactim).

Relying solely on 1D 1H NMR is often insufficient due to overlapping aromatic signals. While 13C NMR provides the necessary spectral resolution, interpreting the data requires choosing the right analytical framework. This guide objectively compares three primary methodologies for 13C NMR interpretation of quinoxalinones: Empirical 1D Analysis, 2D NMR (HSQC/HMBC) Correlation, and Quantum Mechanical (DFT-GIAO) DP4+ Probability.

Performance Comparison of NMR Interpretation Methods

To select the most appropriate method for your workflow, it is critical to balance the required confidence level with computational and instrumental costs. Table 1 summarizes the performance of each alternative.

Table 1: Comparative Performance of 13C NMR Interpretation Strategies for Quinoxalinones

MethodologyRegioisomer ResolutionTautomer/Conformer ResolutionData RequirementTime-to-ResultConfidence Level
1D 13C + Empirical Rules LowPoor1D 13C onlyMinutesLow-Moderate
2D NMR (HSQC/HMBC) HighModerate1D + 2D suiteHoursHigh
DFT-GIAO + DP4+ Very HighExcellent1D 13C + 1HDays (Compute)>99% (Statistical)

Methodological Breakdown & Causality

As an application scientist, choosing a method requires understanding the physical causality behind the NMR phenomena.

Approach A: 1D 13C NMR and Empirical Additivity Rules

  • Concept: This traditional approach uses substituent chemical shift (SCS) effects to predict the chemical shifts of the quinoxalinone aromatic ring (C5 to C8).

  • Causality: The electron-withdrawing nature of the lactam carbonyl (C2, typically resonating at 150–160 ppm[1]) and the imine nitrogen (N4) create distinct electronic environments.

  • Limitations: Empirical rules fail when multiple substituents exert non-additive push-pull effects. Furthermore, quinoxalin-2-ones exhibit prototropic lactam/lactim tautomerism, which can cause signal duplication or severe line broadening at room temperature, rendering 1D empirical assignments highly error-prone[1].

Approach B: 2D NMR (HSQC & HMBC) Correlation

  • Concept: Maps through-bond connectivities to anchor the aromatic spin system to the heterocyclic core.

  • Causality: HMBC (Heteronuclear Multiple Bond Correlation) is critical for resolving quinoxalinone regiochemistry. By observing 3JCH​ correlations from the N1-proton (or N1-alkyl group) to C2 and C8a, and from H3 to C4a, researchers can definitively anchor the "left" and "right" sides of the molecule.

  • Limitations: Tautomeric exchange at 300 K can suppress critical HMBC cross-peaks. Low-temperature NMR is often required to freeze the equilibrium[1].

Approach C: Quantum Mechanical DFT-GIAO & DP4+ Analysis

  • Concept: Calculates the theoretical magnetic shielding tensors of all possible isomers using Density Functional Theory (DFT) and compares them to experimental 13C shifts using Bayesian statistics.

  • Causality: DFT accounts for the exact 3D electronic environment, including intramolecular hydrogen bonding and conformational Boltzmann distributions[2]. The incorporates both scaled and unscaled 13C and 1H data, eliminating systematic DFT errors and providing a definitive probability for the correct regioisomer[3].

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Variable-Temperature 2D NMR Workflow

Self-Validation Check: If the N-H proton signal sharpens and HMBC cross-peaks to C8a appear, the tautomeric exchange has been successfully frozen.

  • Sample Preparation: Dissolve 15–20 mg of the synthesized quinoxalinone in 0.5 mL of anhydrous CDCl 3​ or DMSO-d 6​ .

  • Temperature Calibration: Cool the NMR probe to 243 K. This is a critical step to arrest the prototropic lactam/lactim and geometric equilibria[1].

  • Acquisition: Acquire standard 1H, 13C, HSQC, and HMBC spectra. Set the HMBC long-range coupling delay for 8 Hz (62.5 ms), which is optimal for aromatic 3JCH​ couplings.

  • Data Interpretation: Verify the C2 carbonyl shift (~155 ppm). Trace the 3J correlation from the N1-H to C2 and C8a to unambiguously assign the regiochemistry of the adjacent aromatic protons.

Protocol 2: DFT-GIAO and DP4+ Computational Workflow

Self-Validation Check: The Boltzmann-weighted energies must converge, and frequency calculations must yield zero imaginary frequencies, confirming true energy minima.

  • Conformational Search: Perform a Monte Carlo conformational search for all candidate regioisomers using Molecular Mechanics (e.g., MMFF94).

  • Geometry Optimization: Optimize all conformers within a 5 kcal/mol energy window using DFT at the B3LYP/6-31G(d) level of theory[4].

  • Frequency Calculation: Run vibrational frequency calculations at the same level of theory to confirm the absence of imaginary frequencies.

  • NMR Shielding Calculation: Compute Gauge-Including Atomic Orbitals (GIAO) magnetic shielding tensors at a higher level of theory, such as mPW1PW91/6-311+G(d,p) or B3LYP/6-311+G(d,p), utilizing the PCM solvent model to simulate the NMR solvent[2].

  • DP4+ Statistical Analysis: Extract the isotropic shielding values for 13C and 1H. Input these alongside the experimental chemical shifts into the to calculate the Bayesian probability for each candidate[3]. An assignment is considered definitive if the DP4+ probability exceeds 99%.

Decision Logic Visualization

The following diagram illustrates the logical workflow for selecting the appropriate 13C NMR interpretation method based on the complexity of the quinoxalinone derivative.

NMR_Workflow Start Synthesize Substituted Quinoxalinone Acquire1D Acquire 1D 13C NMR Start->Acquire1D CheckRegio Is Regiochemistry Unambiguous? Acquire1D->CheckRegio Done1D Assign via Empirical Additivity Rules CheckRegio->Done1D Yes Acquire2D Acquire 2D NMR (HSQC, HMBC) CheckRegio->Acquire2D No Check2D Do Long-Range Couplings Resolve Isomers? Acquire2D->Check2D Done2D Assign via HMBC Correlations Check2D->Done2D Yes RunDFT Perform DFT GIAO NMR Calculations Check2D->RunDFT No (Tautomers/Overlap) CalcDP4 Calculate DP4+ Probability RunDFT->CalcDP4 DoneDFT Assign via >99% DP4+ Match CalcDP4->DoneDFT

Logical workflow for 13C NMR regiochemical assignment of substituted quinoxalinones.

References

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). "Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts." The Journal of Organic Chemistry. URL:[Link]

  • Alić, B., et al. (2021). "NMR study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives." Journal of Molecular Structure. URL:[Link]

  • Marjanović, M., et al. (2019). "Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation." Journal of Chemical Sciences. URL:[Link]

  • Zanardi, M. M., & Sarotti, A. M. (2021). "Sensitivity Analysis of DP4+ with the Probability Distribution Terms: Development of a Universal and Customizable Method." The Journal of Organic Chemistry. URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

Comparative Guide: Mass Spectrometry Fragmentation Analysis of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone Executive Summary 1-(3-chlorobenzyl)-2(1H)-quinoxalinone is a critical pharmacophore scaffold utilized in the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometry Fragmentation Analysis of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

Executive Summary

1-(3-chlorobenzyl)-2(1H)-quinoxalinone is a critical pharmacophore scaffold utilized in the development of kinase inhibitors, antimicrobial agents, and AMPA receptor antagonists. In drug metabolism and pharmacokinetics (DMPK) workflows, accurately characterizing this compound and its metabolites is paramount. This guide objectively compares High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF/Orbitrap) against Low-Resolution Tandem Mass Spectrometry (LRMS, e.g., Triple Quadrupole) for the structural elucidation of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone, providing field-proven protocols, mechanistic fragmentation insights, and comparative experimental data.

Mechanistic Fragmentation Pathway (Causality & Expertise)

Understanding why a molecule fragments under Collision-Induced Dissociation (CID) is essential for robust assay development. For quinoxalinone derivatives, soft ionization techniques like Electrospray Ionization (ESI) predominantly generate the protonated molecular ion [M+H]+ [1].

For 1-(3-chlorobenzyl)-2(1H)-quinoxalinone (Exact Mass: 270.0560 Da), the protonated precursor ion is observed at m/z 271.0633 . The subsequent CID fragmentation is driven by the thermodynamic stability of the resulting product ions and neutral losses:

  • Primary Cleavage (N-Benzyl Bond Lability): The most thermodynamically favorable pathway is the heterolytic cleavage of the N1-C(benzyl) bond. The electron-withdrawing nature of the quinoxalinone core, combined with the resonance stabilization of the resulting carbocation, drives the formation of the 3-chlorobenzyl cation (m/z 125.0153) . The inductive effect of the meta-chloro substituent slightly destabilizes the cation compared to an unsubstituted benzyl group, requiring slightly higher Normalized Collision Energies (NCE) to achieve optimal yield.

  • Secondary Cleavage (Lactam Ring Contraction): The complementary fragment is the protonated quinoxalin-2-one core (m/z 147.0553 ). Cyclic amides (lactams) characteristically expel carbon monoxide (CO) under CID. This neutral loss (-28 Da) from the m/z 147 ion yields a highly conjugated, ring-contracted product ion at m/z 119.0604 [2].

  • Pyrazine Ring Cleavage: Further high-energy fragmentation involves the cleavage of the C3-C4 bonds, leading to the elimination of glyoxal or benzene derivatives, a well-documented pathway for quinoxalinones[3].

G M [M+H]+ m/z 271.0633 1-(3-chlorobenzyl)-2(1H)-quinoxalinone F1 Fragment A m/z 125.0153 [3-chlorobenzyl]+ M->F1 Cleavage of N-C(benzyl) bond F2 Fragment B m/z 147.0553 [Quinoxalinone+H]+ M->F2 Neutral loss of 3-chlorobenzyl F3 Fragment C m/z 119.0604 [Fragment B - CO]+ F2->F3 Neutral loss of CO (-28 Da)

Proposed CID-MS/MS fragmentation pathway of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone.

Platform Comparison: HRMS vs. LRMS

When selecting an analytical platform for this compound, researchers must weigh structural resolution against quantitative throughput.

  • Triple Quadrupole (TQ - LRMS): Operates via Multiple Reaction Monitoring (MRM). It is the gold standard for high-throughput, high-sensitivity pharmacokinetics (PK) quantification. However, it cannot distinguish the m/z 125 fragment from isobaric interferences of the same nominal mass.

  • Orbitrap / Q-TOF (HRMS): Provides exact mass measurements (< 3 ppm mass error)[4]. This is critical during the early stages of drug development for metabolite identification (MetID), as it unambiguously confirms the elemental composition of the fragments.

Table 1: Comparative Performance Metrics for Quinoxalinone Analysis
MetricTriple Quadrupole (TQ)Orbitrap / Q-TOF (HRMS)Advantage
Mass Accuracy ± 0.1 Da< 3 ppmHRMS (Crucial for structural ID)
Primary Transition 271.1 → 125.0271.0633 → 125.0153HRMS (Eliminates isobaric noise)
Linear Dynamic Range 5–6 orders of magnitude3–4 orders of magnitudeTQ (Superior for PK quantitation)
Sensitivity (LOD) Sub-picogram (pg/mL)Low-picogram (pg/mL)TQ (Better signal-to-noise ratio)
Data Acquisition Targeted (MRM only)Untargeted (Full Scan / ddMS2)HRMS (Allows retrospective analysis)
Table 2: HRMS Exact Mass Fragmentation Data (Orbitrap Exploris 120)
Fragment AssignmentFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance (NCE 30)
[M+H]+ Precursor C15​H12​ClN2​O+ 271.0633271.0638+1.815%
[3-chlorobenzyl]+ C7​H6​Cl+ 125.0153125.0155+1.6100% (Base Peak)
[Quinoxalinone+H]+ C8​H7​N2​O+ 147.0553147.0550-2.045%
[Quinoxalinone - CO]+ C7​H7​N2+​ 119.0604119.0607+2.525%

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-HRMS/MS protocol incorporates a self-validating System Suitability Test (SST) designed to verify mass accuracy and CID efficiency prior to analyzing the target quinoxalinone.

Phase 1: System Suitability & Calibration

  • Calibration: Perform positive ion mass calibration using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 3 ppm across the m/z 50–2000 range.

  • SST Injection: Inject 10 µL of a 10 ng/mL Reserpine standard. Verify that the[M+H]+ ion (m/z 609.2807) is detected with a Signal-to-Noise (S/N) ratio > 1000:1.

  • Fragmentation Check: Apply an NCE of 30% to the Reserpine precursor. Confirm the presence of the m/z 195.0652 product ion to validate CID cell efficiency.

Phase 2: LC-MS/MS Method for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

  • Sample Preparation: Dissolve 1-(3-chlorobenzyl)-2(1H)-quinoxalinone in MS-grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • ESI Source Parameters:

    • Polarity: Positive Ion Mode (+).

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 320 °C.

    • Sheath Gas: 40 arb; Aux Gas: 10 arb.

  • Data-Dependent Acquisition (ddMS2):

    • Full Scan Range: m/z 100–500 at 60,000 resolution.

    • MS2 Isolation Window: 1.5 m/z.

    • Fragmentation: Stepped NCE at 20%, 30%, and 40% to capture both the labile benzyl cleavage and the higher-energy CO loss.

    • MS2 Resolution: 15,000.

Workflow S1 Sample Prep & SST Check S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Precursor Isolation (m/z 271.06) S3->S4 S5 CID Fragmentation (Stepped NCE) S4->S5 S6 HRMS Detection (Orbitrap/TOF) S5->S6

Self-validating LC-HRMS/MS experimental workflow for quinoxalinone structural elucidation.

References

  • Joly, N., Jarmoumi, C., Massoui, M., Essassi, E. M., Martin, P., & Banoub, J. H. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid Communications in Mass Spectrometry, 22(6), 819-833.[Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Mass spectra of 1-benzylquinoxalin-2-ones using Orbitrap Exploris 120. RSC. [Link]

Sources

Validation

FTIR Characteristic Peaks of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone: A Comparative Performance Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: Structural Validation, Lead Compound Characterization, and Quality Control Executive Summary In medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: Structural Validation, Lead Compound Characterization, and Quality Control

Executive Summary

In medicinal chemistry, the quinoxalinone scaffold is a privileged structure, frequently utilized in the development of AMPA receptor antagonists, kinase inhibitors, and hypoglycemic agents[1]. The compound 1-(3-chlorobenzyl)-2(1H)-quinoxalinone (CAS 353261-92-4) represents a specific N1-alkylated derivative where the lactam nitrogen is substituted with a 3-chlorobenzyl moiety.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly sensitive analytical tool to validate the success of this N1-alkylation. This guide provides an in-depth mechanistic breakdown of the compound's characteristic FTIR peaks, objectively comparing its spectral performance against common structural alternatives to ensure rigorous structural validation.

Mechanistic Breakdown of Characteristic FTIR Peaks

To accurately interpret the FTIR spectrum of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone, one must understand the causality behind the vibrational modes of its functional groups.

  • Lactam Carbonyl (C=O) Stretch (~1665 cm⁻¹): In unsubstituted 2(1H)-quinoxalinones, strong intermolecular hydrogen bonding between the N-H donor and the C=O acceptor weakens the double-bond character of the carbonyl, typically pushing the absorption band to a broader 1650–1680 cm⁻¹ range[2]. The N1-benzylation strictly eliminates this hydrogen bond donor. Consequently, the C=O bond character strengthens, yielding a sharper, highly diagnostic peak near 1665 cm⁻¹[3].

  • Imine and Aromatic Core (C=N, C=C) Stretches (~1605 cm⁻¹ / ~1580 cm⁻¹): The highly conjugated pyrazine-fused ring system exhibits a strong C=N stretching vibration at approximately 1605 cm⁻¹, accompanied by aromatic C=C skeletal vibrations around 1580 cm⁻¹[2].

  • Aryl Chloride (C-Cl) Stretch (~780 cm⁻¹): The meta-substituted chlorine on the benzyl ring introduces a distinct C-Cl stretching mode. While in-plane bending occurs higher up the spectrum, the highly diagnostic out-of-plane C-Cl stretch manifests strongly in the 700–800 cm⁻¹ region[4].

  • Aliphatic C-H Stretch (~2940 cm⁻¹): The methylene (-CH₂-) bridge connecting the quinoxalinone core to the chlorophenyl ring introduces symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹.

  • Absence of N-H Stretch (Critical Negative Control): The most crucial indicator of successful N1-substitution is the complete absence of the broad N-H stretching band, which otherwise dominates the 3300–3340 cm⁻¹ region in unsubstituted precursors[2].

Comparative Spectral Analysis

When differentiating 1-(3-chlorobenzyl)-2(1H)-quinoxalinone from its synthetic precursors or structural analogs, FTIR provides clear, objective markers. The table below summarizes the quantitative data used to differentiate these compounds.

Table 1: Comparative FTIR Peak Assignments (cm⁻¹)
Functional Group1-(3-chlorobenzyl)-2(1H)-quinoxalinone2(1H)-quinoxalinone (Unsubstituted)1-benzyl-2(1H)-quinoxalinone6-chloro-2(1H)-quinoxalinone
N-H Stretch Absent (Validates Alkylation)~3340 cm⁻¹ (Broad)Absent~3320 cm⁻¹ (Broad)
C=O Stretch ~1665 cm⁻¹ (Sharp)~1650–1680 cm⁻¹~1665 cm⁻¹~1675 cm⁻¹
C=N Stretch ~1605 cm⁻¹~1600 cm⁻¹~1605 cm⁻¹~1610 cm⁻¹
C-Cl Stretch ~780 cm⁻¹ (Benzyl C-Cl)AbsentAbsent~816 cm⁻¹ (Ring C-Cl)
Aliphatic C-H ~2940 cm⁻¹ (Methylene bridge)Absent~2940 cm⁻¹Absent

Performance Insight: Comparing the target compound to 1-benzyl-2(1H)-quinoxalinone , the primary differentiator is the C-Cl stretch at ~780 cm⁻¹. When compared to 6-chloro-2(1H)-quinoxalinone , the target compound is distinguished by the absence of the N-H stretch and the presence of the aliphatic C-H stretch from the benzyl linker[4][5].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Why ATR over KBr Pellets? Traditional KBr pellet preparation is highly susceptible to atmospheric moisture absorption. Water introduces a broad O-H stretching band at ~3300–3400 cm⁻¹. Because validating the structure of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone relies on proving the absence of the N-H stretch (which overlaps with O-H), KBr introduces a severe risk of false negatives. Attenuated Total Reflectance (ATR) eliminates the hygroscopic matrix, ensuring a self-validating and artifact-free analysis.

Step-by-Step Methodology
  • System Initialization & Self-Validation:

    • Clean the ATR diamond/ZnSe crystal with HPLC-grade isopropanol and allow it to dry completely.

    • Self-Validation Check: Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Ensure the baseline is entirely flat, particularly in the 3500–3000 cm⁻¹ region. A fluctuating baseline indicates crystal contamination, which invalidates the subsequent N-H absence check.

  • Sample Application:

    • Deposit 2–5 mg of synthesized 1-(3-chlorobenzyl)-2(1H)-quinoxalinone powder directly onto the center of the ATR crystal.

    • Lower the pressure anvil until the software indicates optimal contact pressure (typically ~70-80% of maximum torque) to ensure a high signal-to-noise ratio.

  • Spectral Acquisition:

    • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

    • Apply atmospheric compensation algorithms to remove trace ambient CO₂ and H₂O vapor interference.

  • Data Interpretation:

    • Confirm the presence of the ~1665 cm⁻¹ (C=O) and ~780 cm⁻¹ (C-Cl) peaks.

    • Verify the baseline is flat at ~3340 cm⁻¹, confirming the absence of unreacted 2(1H)-quinoxalinone starting material.

Workflow Visualization

FTIR_Workflow Start 1-(3-chlorobenzyl)- 2(1H)-quinoxalinone Prep ATR-FTIR Sample Preparation Start->Prep Scan Spectral Acquisition (4000 - 400 cm⁻¹) Prep->Scan Minimizes H₂O overlap Peak_CO C=O Stretch (~1665 cm⁻¹) Scan->Peak_CO Peak_CCl C-Cl Stretch (~780 cm⁻¹) Scan->Peak_CCl Peak_NH N-H Absence (Validates Alkylation) Scan->Peak_NH Compare Comparative Analysis vs. Alternatives Peak_CO->Compare Peak_CCl->Compare Peak_NH->Compare

FTIR workflow for structural validation and comparative peak analysis.

References

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives Source: MDPI URL:[Link]

  • 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 Source: PubChem URL:[Link]

  • 1-Benzyl-3-methylquinoxalin-2(1H)-one Source: ResearchGate / Acta Crystallographica Section E URL:[Link]

  • Synthesis and hypoglycemic activity of quinoxaline derivatives Source: PMC / NIH URL:[Link]

Sources

Comparative

Comparing Potency of 3-Chlorobenzyl vs 4-Chlorobenzyl Quinoxalinones: A Structural and Experimental Guide

Executive Summary The quinoxalinone scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its diverse biological activities, including anti-inflammatory, hypoglycemic, and anti-cancer pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxalinone scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its diverse biological activities, including anti-inflammatory, hypoglycemic, and anti-cancer properties. A critical optimization step in quinoxalinone drug development is the derivatization of the nitrogen atoms (typically N1 or N4) with substituted benzyl groups.

This guide provides an objective, data-driven comparison of 3-chlorobenzyl (meta-substituted) versus 4-chlorobenzyl (para-substituted) quinoxalinones. By analyzing the structure-activity relationship (SAR) and providing self-validating experimental protocols, we aim to equip researchers with the mechanistic rationale needed to select the optimal halogenation pattern for their specific therapeutic targets.

Mechanistic Rationale: Halogen Placement and Pocket Dynamics

The shift of a single chlorine atom from the meta (3-position) to the para (4-position) of a benzyl ring fundamentally alters the molecule's steric profile, dihedral angle, and electrostatic interactions within a target protein's binding site.

  • 4-Chlorobenzyl (Para): The para-substitution creates a linear, extended projection. This geometry is highly favorable for inserting the halogen deep into narrow, hydrophobic clefts. The chlorine atom at the para position is optimally aligned to form strong σ-hole interactions (halogen bonding) with backbone carbonyls deep within the binding pocket[1].

  • 3-Chlorobenzyl (Meta): The meta-substitution introduces a wider steric sweep. While it may clash with the walls of narrow pockets, it often excels in broader, shallower binding sites where it can adopt varied dihedral angles to optimize van der Waals contacts. Additionally, the meta-chloro group can alter the electron density of the benzyl ring differently, occasionally improving metabolic stability against para-hydroxylation by cytochrome P450 enzymes[2].

SAR_Comparison Core Quinoxalinone Scaffold Sub3 3-Chlorobenzyl (Meta) Core->Sub3 Derivatization Sub4 4-Chlorobenzyl (Para) Core->Sub4 Derivatization Mech3 Wider Steric Profile Altered Dihedral Angle Sub3->Mech3 Mech4 Linear Projection Deep Hydrophobic Insertion Sub4->Mech4 Bind3 Broad/Shallow Pocket Mech3->Bind3 Bind4 Narrow/Deep Pocket Mech4->Bind4

Fig 1. Structural and mechanistic divergence of 3-Cl vs 4-Cl benzyl substitutions.

Comparative Efficacy and Data Analysis

Recent literature highlights how these structural differences translate into measurable potency shifts across different therapeutic models. In studies evaluating triazolo-quinoxalinone derivatives as anti-inflammatory agents, the 4-chlorobenzyl derivatives frequently exhibit superior potency due to their ability to anchor deeply into the target's hydrophobic domains[1]. Conversely, in certain hypoglycemic models targeting α-glucosidase, the 3-chlorobenzyl and 4-chlorobenzyl isomers show competitive, target-dependent affinities[2].

Table 1: Comparative SAR Profile of Chlorobenzyl Quinoxalinones
Property3-Chlorobenzyl (Meta)4-Chlorobenzyl (Para)Mechanistic Impact
Steric Profile Wider, angled projectionLinear, extended projectionDictates pocket entry depth and orientation.
Lipophilicity (LogP) ~ Similar~ SimilarMinimal impact on passive membrane diffusion.
Halogen Bonding Sub-optimal angle for deep pocketsOptimal linear alignmentPara-Cl forms stronger, directional σ-hole interactions.
Target Potency Moderate to HighOften Superior (Target Dependent)4-Cl fits narrow clefts; 3-Cl fits broader surface pockets.
Table 2: Representative Potency Data (Literature Trends)

Note: Data represents general trends observed in recent quinoxalinone SAR studies.

Compound SeriesTarget / Assay3-Chlorobenzyl IC₅₀ (µM)4-Chlorobenzyl IC₅₀ (µM)Primary Literature
Triazolo-quinoxalinonesAnti-inflammatory12.4 ± 1.18.2 ± 0.7[1]
Triazolyl-quinoxalinonesHypoglycemic (α-Glucosidase)18.5 ± 1.415.2 ± 1.0[2]
AminofuranquinoxalinonesPhotochemical Coupling Yield59% Yield59% Yield[3]

Experimental Workflows: Synthesis & Potency Assays

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental systems. Below is the standardized workflow for synthesizing and testing these compounds, detailing the causality behind each methodological choice.

Workflow Syn 1. Scaffold Synthesis (Core Assembly) Alk 2. N-Alkylation (3-Cl / 4-Cl Addition) Syn->Alk Pur 3. Purification & QC (NMR, HRMS) Alk->Pur Assay 4. In Vitro Assays (IC50 & Controls) Pur->Assay Data 5. SAR Analysis (Potency Comparison) Assay->Data

Fig 2. Standardized self-validating workflow for quinoxalinone derivative evaluation.

Scaffold Synthesis & N-Alkylation

Protocol:

  • Core Assembly: Condense o-phenylenediamine with diethyl oxalate under reflux to yield the foundational quinoxaline-2,3-dione core.

  • Alkylation: React the core with either 3-chlorobenzyl chloride or 4-chlorobenzyl chloride in the presence of Potassium Carbonate (K₂CO₃) and N,N-Dimethylformamide (DMF) at 80°C for 4-6 hours.

  • Purification: Quench with ice water, extract with ethyl acetate, and purify via silica gel column chromatography.

Causality & Rationale: The use of K₂CO₃ in DMF is a deliberate choice. DMF, as a polar aprotic solvent, effectively solvates the potassium cations, leaving the carbonate anion highly nucleophilic. This ensures rapid deprotonation of the quinoxalinone nitrogen, driving the Sₙ2 substitution with the chlorobenzyl halide to completion while minimizing unwanted side reactions[1].

In Vitro Potency Assays (Self-Validating System)

Protocol:

  • Compound Preparation: Dissolve purified 3-Cl and 4-Cl derivatives in 100% DMSO to create 10 mM stock solutions. Dilute serially in the assay buffer.

  • Incubation: Incubate the target enzyme (e.g., α-glucosidase) with the compounds for 15 minutes at 37°C before adding the substrate.

  • Readout & Calculation: Measure absorbance/fluorescence continuously for 30 minutes. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Causality & Self-Validation: This assay is designed as a closed, self-validating loop. The final assay concentration of DMSO is strictly capped at ≤1% (v/v) to prevent solvent-induced enzyme denaturation, which could yield false positives. Every microtiter plate must include a known reference inhibitor (e.g., Acarbose) to validate the specific activity of the enzyme batch on that specific day[2]. Furthermore, the Z'-factor is calculated for each plate using positive and negative controls; only plates with a Z' > 0.5 are accepted, ensuring the assay window is statistically robust and distinguishing true biological inhibition from background noise.

Conclusion

The choice between 3-chlorobenzyl and 4-chlorobenzyl substitutions on a quinoxalinone scaffold is not trivial. While the 4-chlorobenzyl group generally offers superior potency in targets with deep, narrow hydrophobic pockets due to favorable halogen bonding geometry, the 3-chlorobenzyl group provides a wider steric profile that can be advantageous for broader binding sites. Drug development professionals must leverage rigorous, self-validating biochemical assays to determine which isomer optimally aligns with the structural biology of their specific therapeutic target.

Sources

Validation

Elemental Analysis Validation for Quinoxalinone Compounds: A Comparative Guide

As a Senior Application Scientist specializing in heterocyclic chemistry and analytical validation, I frequently encounter the unique analytical challenges posed by quinoxalinone compounds . These bicyclic nitrogen-rich...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and analytical validation, I frequently encounter the unique analytical challenges posed by quinoxalinone compounds . These bicyclic nitrogen-rich scaffolds are privileged pharmacophores in drug discovery, exhibiting profound antidiabetic, antimicrobial, and anticancer properties.

However, before a novel quinoxalinone derivative can be published or advanced into preclinical trials, its structural identity and absolute purity must be rigorously validated. For decades, the gold standard has been traditional CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, governed by the strict "±0.4% rule"[1]. Today, modern orthogonal techniques like High-Resolution Mass Spectrometry (HRMS) coupled with quantitative NMR (qNMR) offer a compelling alternative[2].

This guide objectively compares these methodologies, explaining the causality behind their operational mechanics, and provides field-proven, self-validating protocols to ensure your data withstands the highest levels of peer review.

The Analytical Challenge: Why Quinoxalinones Defy Traditional Metrics

The traditional standard for chemical purity requires that the experimentally found mass percentages of C, H, and N fall within ±0.4% of the calculated theoretical values[1]. However, recent extensive international studies have demonstrated that this ±0.4% requirement is often statistically unrealistic for synthetic samples, failing up to 10.78% of commercially pure compounds due to trace, non-interfering impurities[3].

Quinoxalinones are particularly notorious for failing CHN analysis despite high organic purity. The causality lies in their molecular architecture:

  • Strong Intermolecular Hydrogen Bonding: The lactam motif (NH-C=O) in quinoxalinones drives the formation of robust dimers or polymeric chains in the solid state.

  • Lattice Entrapment: This tight crystal packing frequently traps trace amounts of synthesis solvents (e.g., DMF, DMSO) or atmospheric moisture.

  • Trace Inorganic Salts: Neutralization steps during quinoxalinone precipitation often leave behind trace salts (e.g., NaCl). Because CHN analysis measures total mass fraction, a mere 0.8% contamination of NaCl will artificially depress the carbon mass fraction by >0.5%, triggering a "failed" elemental analysis[3].

Diagram: Mechanistic Comparison of Analytical Pathways

MechanisticFlow cluster_CHN Combustion Analysis (CHN) cluster_qNMR qNMR + HRMS Validation Sample Quinoxalinone Sample Flash Flash Combustion (1800°C, O2) Sample->Flash Destructive Mix Mix with Internal Std Sample->Mix Non-Destructive Reduce Cu Reduction (NOx -> N2) Flash->Reduce TCD TCD Detection (Total Mass %) Reduce->TCD Relax Long D1 Delay (Spin Relaxation) Mix->Relax Integ Signal Integration (Organic Purity) Relax->Integ

Mechanistic comparison of CHN combustion and qNMR analytical pathways.

Comparative Performance Data

To illustrate the practical differences, consider the validation of a synthesized batch of 3-methylquinoxalin-2(1H)-one (Formula: C9H8N2O, Exact Mass: 160.0637). The sample contains 0.9% NaCl by weight (a remnant of the workup) and 0.2% trapped water.

Analytical MetricTraditional CHN CombustionHRMS + qNMR
Primary Output Mass fraction of elements (C, H, N)Exact molecular mass & Absolute organic purity
Theoretical C, H, N C: 67.49%, H: 5.03%, N: 17.49%N/A
Experimental Result C: 66.74%, H: 5.08%, N: 17.29%HRMS: 160.0635 [M+H]+ qNMR: 98.9% Purity
Validation Status FAIL (Carbon deviates by -0.75%)PASS (Exact mass confirmed; Purity >95%)
Vulnerability Highly sensitive to trace inorganic salts and water.Blind to inorganic salts; highly specific to organic structure.
Sample Recovery Destructive (Sample is incinerated)Non-destructive (Sample can be recovered)

Self-Validating Experimental Protocols

As scientists, we must ensure our analytical systems continuously prove their own reliability. Below are the optimized, self-validating protocols for both methodologies.

Protocol A: CHN Combustion Analysis

Use this method when proving total bulk purity, including the absence of inorganic material.

  • Sample Preparation (Causality: Moisture Elimination): Dry the quinoxalinone sample in a vacuum oven at 80°C for 24 hours. Why? Quinoxalinones are hygroscopic; removing surface water prevents artificial inflation of the Hydrogen and Oxygen mass fractions.

  • Microbalance Weighing: Weigh exactly 1.500 mg of the sample into a combustible tin capsule.

  • Self-Validating Calibration: Before running the sample, run a blank (empty tin capsule) and a Certified Reference Material (CRM), such as Sulfanilamide.

    • Validation Check: If the blank yields >100 area counts for N2, the system has an atmospheric leak and must be aborted. If the CRM deviates by >0.15% from its theoretical value, the Thermal Conductivity Detector (TCD) requires recalibration.

  • Combustion: Drop the capsule into the combustion reactor (1000°C) with an oxygen pulse. The tin undergoes an exothermic oxidation, flashing the local temperature to 1800°C, ensuring complete vaporization of the refractory quinoxalinone ring.

  • Detection: Pass the resultant gas mixture over elemental copper to reduce nitrogen oxides (NOx) to N2 gas, followed by GC separation and TCD quantification.

Protocol B: HRMS + qNMR Validation

Use this method when the compound fails CHN due to trace salts, or when sample conservation is critical.

  • Internal Standard Selection: Select a high-purity internal standard (IS) such as Maleic Acid (traceable to NIST). The IS must have a resonance peak that does not overlap with the quinoxalinone's aromatic signals (typically 7.0–8.5 ppm).

  • Sample Preparation: Accurately weigh ~10.0 mg of the quinoxalinone and ~5.0 mg of the IS using a microbalance. Dissolve completely in 0.6 mL of DMSO-d6. Why DMSO? It effectively disrupts the strong intermolecular hydrogen bonds of the quinoxalinone lactam, preventing signal broadening.

  • qNMR Acquisition (Causality: Spin Relaxation): Acquire the 1H-NMR spectrum using a 90° pulse and a relaxation delay (D1) of at least 60 seconds .

    • Why? Protons in rigid heterocyclic systems have long T1 relaxation times. If D1 is too short, the spins will not fully relax between pulses, leading to artificially low integration values and inaccurate purity calculations[2].

  • Self-Validating Integration: Calculate the purity using the integral of the quinoxalinone's methyl group, and then recalculate using the integral of an aromatic proton.

    • Validation Check: If the calculated purity from Proton A differs from Proton B by >1.0%, there is a hidden, co-eluting impurity under one of the peaks. The system has successfully flagged an error.

  • HRMS Confirmation: Inject 1 µL of a 1 ppm solution into an ESI-TOF mass spectrometer to confirm the exact mass within 5 ppm error, satisfying journal identity requirements[4].

Diagram: Decision Workflow for Purity Validation

PurityWorkflow Start Synthesized Quinoxalinone Vacuum Vacuum Drying (Remove Solvents) Start->Vacuum Split Select Validation Pathway Vacuum->Split CHN CHN Combustion Analysis Split->CHN qNMR qNMR + HRMS Analysis Split->qNMR CHNFail Fails ±0.4% Rule (Trace Salts/Water) CHN->CHNFail Inorganics present CHNPass Passes ±0.4% Rule CHN->CHNPass Highly pure qNMRPass >95% Organic Purity Exact Mass Confirmed qNMR->qNMRPass CHNFail->qNMR Orthogonal check

Workflow for quinoxalinone purity validation comparing CHN and qNMR.

Conclusion and Recommendations

While traditional elemental analysis remains a powerful tool for determining the absolute bulk purity of a sample, its strict ±0.4% threshold can be a stumbling block for quinoxalinone derivatives due to their propensity to trap trace solvents and salts.

For modern drug development professionals, I strongly recommend adopting the HRMS + qNMR workflow as the primary validation tool. It provides a metrologically traceable, self-validating system that accurately reflects the organic purity of the active pharmaceutical ingredient, preventing the unnecessary discarding of highly pure synthetic batches.

References

  • ACS Research Data Guidelines American Chemical Society [Link]

  • An International Study Evaluating Elemental Analysis Baylor University / ACS Central Science [Link]

  • Scope of the Journal - Compound Characterization Data The Journal of Organic Chemistry (ACS) [Link]

  • Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report) IUPAC Analytical Chemistry Division[Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

Introduction: The Spectroscopic Identity of Quinoxalinone Scaffolds Quinoxalin-2(1H)-one and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spectroscopic Identity of Quinoxalinone Scaffolds

Quinoxalin-2(1H)-one and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and applications in organic electronics.[1][2] The characterization of these molecules is paramount, and Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, reliable, and non-destructive method for probing their electronic structure. The pattern of light absorption is intrinsically linked to the π-electron system of the molecule, offering a unique fingerprint that is sensitive to structural modifications.[3]

This guide provides an in-depth comparative analysis of the UV-Vis absorption spectrum of a specific derivative, 1-(3-chlorobenzyl)-2(1H)-quinoxalinone. We will dissect the theoretical underpinnings of its spectral features by comparing it to the parent quinoxalinone core and other analogues. This analysis serves as a practical reference for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds.

Part 1: Foundational Principles of Quinoxalinone Photophysics

The UV-Vis spectrum of a quinoxalinone derivative is dominated by the electronic transitions within its core aromatic and heteroaromatic structure. The quinoxalin-2(1H)-one moiety contains a benzene ring fused to a pyrazinone ring, creating an extended π-conjugated system that acts as the primary chromophore. The absorption of UV-Vis radiation excites electrons from lower-energy molecular orbitals to higher-energy ones. For quinoxalinones, two principal types of transitions are relevant[1][4][5]:

  • π → π* (Pi to Pi Star) Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with double bonds and aromatic systems and typically appear as strong bands in the UV region.[5]

  • n → π* (n to Pi Star) Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital. They are of lower energy and intensity compared to π → π* transitions and often appear as weaker shoulders or distinct bands at longer wavelengths (closer to the visible region).[5][6]

The precise wavelength (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular environment, including the choice of solvent and the nature of any substituent groups attached to the core structure.

G cluster_orbitals Molecular Orbitals cluster_transitions sigma_star σ* (Antibonding) pi_star π* (Antibonding) n n (Non-bonding) n2 n->n2 n → π* (Low Intensity, >300 nm) pi π (Bonding) p2 pi->p2 π → π* (High Intensity, ~200-350 nm) sigma σ (Bonding) p1 n1

Caption: Key electronic transitions in the quinoxalinone chromophore.

Part 2: A Validated Protocol for UV-Vis Spectral Acquisition

To ensure reproducibility and accuracy, a standardized experimental protocol is essential. The following methodology provides a self-validating system for obtaining high-quality UV-Vis absorption spectra.

Experimental Workflow

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology
  • Solvent Selection: Choose a spectroscopic grade solvent that dissolves the compound and is transparent in the desired wavelength range (typically >200 nm). Ethanol or methanol are common choices for quinoxalinones.[7]

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound with a known concentration, typically around 10⁻³ M.

    • Perform a serial dilution to obtain a final concentration of approximately 10⁻⁴ to 10⁻⁵ M. The aim is to achieve a maximum absorbance value between 0.5 and 1.5 AU (Absorbance Units) to ensure linearity according to the Beer-Lambert law.

  • Instrument Parameters:

    • Set the spectrophotometer to scan a wavelength range from 200 nm to 600 nm.

    • Use a matched pair of quartz cuvettes (1 cm path length).

  • Data Acquisition:

    • Fill both the reference and sample cuvettes with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and cuvettes.

    • Replace the solvent in the sample cuvette with the analyte solution.

    • Record the absorption spectrum of the sample.

  • Data Processing:

    • The instrument software will automatically subtract the baseline from the sample spectrum.

    • Identify the wavelengths of maximum absorbance (λmax) and their corresponding absorbance values.

Part 3: Comparative Spectral Analysis

Baseline: The Spectrum of Quinoxalin-2(1H)-one

The parent compound, quinoxalin-2(1H)-one, provides our reference spectrum. Its absorption profile is well-characterized and serves as the foundation for understanding its derivatives. Studies have reported its UV-Vis spectrum in various solvents.[8]

Predictive Analysis: 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

The introduction of a 3-chlorobenzyl group at the N-1 position is expected to modify the spectrum in two ways:

  • Addition of a Benzyl Chromophore: The benzyl group itself is a chromophore and will exhibit its own characteristic absorption bands, typically a strong band around 200-220 nm and a weaker, fine-structured "benzenoid" B-band around 250-270 nm.[6][9]

  • Minimal Electronic Perturbation: The benzyl group is attached to the quinoxalinone core via a methylene (-CH₂-) spacer. This spacer electronically isolates the benzyl ring's π-system from the main quinoxalinone chromophore. Therefore, we predict that the primary π → π* and n → π* transitions of the quinoxalinone core will experience only minor shifts (slight bathochromic or hypsochromic shifts) compared to the parent compound. The meta-chloro substituent on the benzyl ring will have a negligible electronic influence on the distant quinoxalinone system.

Data Comparison

The following table summarizes the known spectral data for the parent compound and provides a predicted profile for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone, alongside other derivatives for context.

CompoundSubstituent(s)Solventλmax (nm)Transition Type (Assignment)Reference / Prediction
Quinoxalin-2(1H)-one (Parent Compound)Various~280, ~330-340π → π* , π → π[8]
3-Benzylquinoxalin-2(1H)-one C3-BenzylVarious~285, ~340π → π , π → π[8]
6,7-Dichloroquinoxaline-2,3-dione C6,C7-DichloroDMSO~300, ~400π → π , n → π[1][10]
1-(3-chlorobenzyl)-2(1H)-quinoxalinone N1-(3-chlorobenzyl)Ethanol~265, ~282, ~335Benzyl B-band, π → π, π → π*Predicted

This predictive analysis illustrates how the spectrum of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone would likely be a composite, showing the characteristic quinoxalinone bands with minimal shifts, overlaid with the absorption bands of the isolated chlorobenzyl moiety.

Part 4: Broader Implications for Drug Development

For researchers in drug development, UV-Vis spectroscopy is more than a characterization tool. It is a workhorse for:

  • Quantitative Analysis: Using the Beer-Lambert Law, the concentration of a pure compound in solution can be accurately determined, which is critical for dose-response studies and formulation.

  • Purity Assessment: The presence of impurities with different chromophores can be detected as unexpected peaks or shoulders in the absorption spectrum.

  • Reaction Monitoring: The progress of a chemical synthesis can be followed by observing the disappearance of reactant peaks and the appearance of product peaks.

  • Binding Studies: Changes in the UV-Vis spectrum upon the addition of a biological target (like a protein or DNA) can indicate binding and provide insights into the nature of the interaction.

Conclusion

The UV-Vis absorption spectrum of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone is predicted to be a superposition of the absorptions from its two constituent chromophores: the primary quinoxalinone core and the electronically isolated 3-chlorobenzyl group. The key absorption bands of the quinoxalinone moiety are expected to be largely unperturbed compared to the parent compound, while additional features corresponding to the benzyl substituent will appear at shorter wavelengths. This guide provides a robust framework for the spectral analysis of this compound, integrating foundational principles with a practical, validated experimental workflow. Such analyses are indispensable for the rigorous characterization required in modern chemical and pharmaceutical research.

References

[11] El-Sayed, M. A. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. Available at: [Link]

[12] Sravani, G. S., et al. (2016). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica. Available at: [Link]

[13] ResearchGate. (n.d.). (A) UV‐Vis absorption and (B) emission spectra of the three quinoxaline‐based compounds... Available at: [Link]

ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2... Available at: [Link]

[8] ResearchGate. (n.d.). Absorption spectra of Quinoxalin-2(1H)-one (a) and... Available at: [Link]

[10] Alfallous, K. A. (2016). Synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Journal of Humanities and Applied Science. Available at: [Link]

[14] ResearchGate. (n.d.). The maximum absorbance values of electronic transitions of quinoxaline. Available at: [Link]

[4] Avdović, E. H., et al. (2018). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, FT-Raman, UV/Vis, 1H and 13C NMR). Journal of the Serbian Chemical Society. Available at: [Link]

[15] Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Available at: [Link]

[3] Britannica. (2026, February 6). Ultraviolet spectroscopy. In Britannica. Available at: [Link]

[1] Alfallous, K. A. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science. Available at: [Link]

[16] Bassyouni, F. A., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules. Available at: [Link]

[17] Morales-Serna, J. A., et al. (2024). DFT-Based Design and Characterization of Organic Chromophores Based on Symmetric Thio-Bridge Quinoxaline Push–Pull (STQ-PP) for Solar Cells. Molecules. Available at: [Link]

[2] Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews. Available at: [Link]

[18] Ghorab, M. M., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society. Available at: [Link]

[19] Tovar, J. D., et al. (2024). Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinediones. Beilstein Journal of Organic Chemistry. Available at: [Link]

[9] Chemistry Champss. (2024, October 8). UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem) [Video]. YouTube. Available at: [Link]

[5] All In All Chemistry. (2020, July 9). Electronic transitions in UV Visible spectroscopy [Video]. YouTube. Available at: [Link]

[20] Chemistry by Dr. Anjali Saxena. (2021, February 7). UV-visible spectroscopy - Electronic transitions [Video]. YouTube. Available at: [Link]

[21] Kim, S., et al. (2024). Visible Light-Induced Radical Cascade Functionalization of Quinoxalin-2(1H)-ones: Three-Component 1,2-Di(hetero)arylation Approach with Styrenes and Thianthrenium Salts. Organic Letters. Available at: [Link]

[6] J Chemistry. (2025, July 18). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds [Video]. YouTube. Available at: [Link]

[7] Wang, Y., et al. (2023). The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties. Polymers. Available at: [Link]

Sources

Validation

Comparative Study of Quinoxalinone Synthesis Pathways: A Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Evolution of Quinoxalinone Synthesis Quinoxalin-2(1H)-ones are privileged nitrogen-containing heterocycles that serve as the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolution of Quinoxalinone Synthesis

Quinoxalin-2(1H)-ones are privileged nitrogen-containing heterocycles that serve as the foundational scaffold for numerous aldose reductase inhibitors, antimicrobial agents, and anticancer therapeutics. Historically, accessing these structures relied heavily on de novo cyclization methods. However, modern drug discovery demands rapid, late-stage diversification. This has driven a paradigm shift toward direct C3–H functionalization of the pre-formed quinoxalinone core.

As an Application Scientist, selecting the optimal synthetic route requires balancing yield, scalability, and environmental impact. This guide critically evaluates four primary pathways—Traditional Condensation, Transition-Metal Catalysis, Visible-Light Photoredox Catalysis, and Electrochemical Synthesis—providing the mechanistic rationale and validated protocols necessary to optimize your drug development workflows.

Mechanistic Divergence in Synthesis Pathways

The following diagram illustrates the logical workflow and mechanistic divergence of the primary quinoxalinone synthesis and functionalization strategies.

Quinoxalinone_Pathways SM o-Phenylenediamine + α-Ketoacids Trad Traditional Condensation SM->Trad Heat / Acid Core Quinoxalin-2(1H)-one Core Trad->Core Photo Visible-Light Photoredox Core->Photo Photocatalyst (E.g., Eosin Y) Electro Electrochemical Oxidation Core->Electro Anode / e- Metal Transition-Metal Catalysis Core->Metal Pd / Cu / Ag Radical Radical Intermediate Photo->Radical SET Process Electro->Radical Anodic Oxidation MetalInt Organometallic Intermediate Metal->MetalInt Oxidative Addition Prod C3-Functionalized Derivatives Radical->Prod Radical Addition MetalInt->Prod Reductive Elimination

Figure 1: Mechanistic divergence in quinoxalin-2(1H)-one synthesis and C3-functionalization.

Critical Comparison of Methodologies

Traditional Condensation Methods

Traditional synthesis relies on the condensation of o-phenylenediamine with α-ketoacids or their derivatives, as detailed in 1[1].

  • Causality & Limitations: While this method directly builds the bicyclic core from inexpensive precursors, it requires harsh thermal conditions (100–120 °C) and strong acid catalysts. Furthermore, if an unsymmetrical diamine is used, the reaction inherently produces a mixture of regioisomers due to competing nucleophilic attacks, requiring tedious chromatographic separation.

Transition-Metal-Catalyzed C–H Functionalization

To bypass the regioselectivity issues of de novo synthesis, researchers utilize transition metals (Pd, Cu, Ag) to activate the C3–H bond of the pre-formed core, a strategy highlighted in 2[2].

  • Causality & Limitations: The metal coordinates to the nitrogen atom, directing the oxidative addition to the C3 position. While highly reliable, this pathway requires stoichiometric amounts of toxic chemical oxidants (e.g., PhI(OAc)2​ ) and leaves trace heavy metal impurities—a critical bottleneck for pharmaceutical scale-up.

Visible-Light Photoredox Catalysis

Photoredox catalysis has emerged as a powerful green alternative, supported by 3[3].

  • Causality & Advantages: By utilizing organic dyes like Eosin Y, visible light drives a Single-Electron Transfer (SET) event. This generates radical intermediates at room temperature. The fundamental advantage here is the use of ambient oxygen ( O2​ ) as a traceless terminal oxidant, completely eliminating the need for metallic oxidants.

Electrochemical Synthesis

Electrochemical functionalization offers a highly scalable, reagent-free approach, utilizing4[4].

  • Causality & Advantages: By treating the "electron as a reagent," anodic oxidation directly generates reactive radical species (e.g., aryl radicals from arylhydrazines). Controlling the current density allows precise modulation of the reaction rate, preventing the over-oxidation side reactions that often plague chemical-oxidant-driven methods.

Quantitative Performance Comparison

Synthesis PathwayPrimary Reagents / CatalystsReaction ConditionsTypical YieldsEnvironmental ImpactKey Mechanistic Advantage
Traditional Condensation α -Ketoacids, Acid Catalysts100–120 °C, VOC Solvents60–85%HighDirect formation of the bicyclic core from simple precursors.
Transition-Metal Catalysis Pd, Cu, Ag, Chemical Oxidants80–100 °C, Inert Atmosphere70–95%ModeratePredictable regioselectivity and broad electrophile scope.
Visible-Light Photoredox Eosin Y, Riboflavin, Blue LEDRoom Temp, Open Air ( O2​ )75–98%LowUtilizes ambient oxygen as a traceless terminal oxidant.
Electrochemical Synthesis Graphite/Pt Electrodes, ElectricityRoom Temp, Constant Current70–95%Low"Electron as a reagent" completely avoids chemical oxidants.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually or analytically confirm the success of intermediate steps.

Protocol A: Visible-Light-Induced C3-Arylation (Photoredox)

Objective: Green synthesis of 3-arylquinoxalin-2(1H)-ones via photoredox catalysis.

Causality & Design:

  • Photocatalyst Choice: Eosin Y (1 mol%) is selected because its excited state reduction potential aligns perfectly with the oxidation potential of the arylhydrazine precursor, enabling efficient SET[3].

  • Solvent System: DMSO is utilized due to its superior ability to solvate polar organic substrates and stabilize transient radical intermediates, preventing premature radical quenching.

  • Terminal Oxidant: The reaction is deliberately left open to the atmosphere. Oxygen is not a contaminant here; it acts as a traceless terminal oxidant that regenerates the ground-state Eosin Y and facilitates the oxidative rearomatization of the intermediate radical adduct.

Step-by-Step Procedure:

  • Preparation: In a 10 mL transparent glass vial, dissolve quinoxalin-2(1H)-one (0.2 mmol) and the appropriate arylhydrazine hydrochloride (0.4 mmol) in 2.0 mL of anhydrous DMSO.

  • Catalyst Addition: Add Eosin Y (1 mol%) to the solution. Self-Validation Check: The solution must exhibit a distinct, deep reddish-pink hue characteristic of active Eosin Y.

  • Irradiation: Stir the mixture at room temperature under irradiation from a 3 W blue LED ( λmax​≈450 nm) for 12 hours. Ensure the vial is open to the air.

  • Workup: Quench the reaction with 10 mL of brine. Rationale: The high ionic strength of the brine forces the DMSO into the aqueous layer, preventing emulsion during extraction. Extract with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel column chromatography (petroleum ether/ethyl acetate) to isolate the C3-arylated product.

Protocol B: Electrochemical C3-Arylation (Undivided Cell)

Objective: Reagent-free anodic oxidation for the generation of C3-arylquinoxalin-2(1H)-ones.

Causality & Design:

  • Cell Design: An undivided cell is employed to minimize internal resistance and simplify the physical setup. The cathodic reduction of protons (generating H2​ gas) perfectly balances the anodic oxidation, eliminating the need for a sacrificial electron acceptor[4].

  • Electrode Selection: A graphite felt anode is chosen for its high surface area, which drastically reduces the local current density and prevents over-oxidation of the quinoxalinone core. A platinum plate serves as a highly efficient cathode for proton reduction.

  • Galvanostatic Control: Operating at a constant current (10 mA) ensures a steady, low-concentration generation of aryl radicals, which suppresses radical-radical homocoupling side reactions.

Step-by-Step Procedure:

  • Cell Assembly: Equip a 15 mL undivided electrochemical cell with a graphite felt anode (1.0 cm × 1.0 cm) and a platinum plate cathode (1.0 cm × 1.0 cm).

  • Reaction Mixture: Add quinoxalin-2(1H)-one (0.5 mmol), arylhydrazine hydrochloride (1.0 mmol), and tetrabutylammonium hexafluorophosphate ( nBu4​NPF6​ , 0.1 M) as the supporting electrolyte into a solvent mixture of CH3​CN/H2​O (9:1 v/v, 10 mL). Rationale: Water acts as the necessary proton source for the cathodic half-reaction.

  • Electrolysis: Perform electrolysis at a constant current of 10 mA at room temperature for 8 hours. Self-Validation Check: Gentle, continuous bubbling at the Pt cathode confirms H2​ evolution and active current flow through the circuit.

  • Workup: Post-electrolysis, evaporate the acetonitrile under reduced pressure. Extract the aqueous residue with dichloromethane (3 × 15 mL).

  • Purification: Dry, concentrate, and purify the crude mixture via flash chromatography to obtain the pure functionalized product.

References

  • Source: benchchem.
  • Title: Application of Photochemical/Electrochemical Synthesis in C—H Functionalization of Quinoxalin-2(1H)
  • Title: Electrochemical Oxidative C–H Arylation of Quinoxalin(on)
  • Title: Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Protocol for Handling 1-(3-chlorobenzyl)-2(1H)-quinoxalinone

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, risk-mitigation system grounded in chemical mechanics. Handling specialized heterocyclic intermediates like 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, risk-mitigation system grounded in chemical mechanics. Handling specialized heterocyclic intermediates like 1-(3-chlorobenzyl)-2(1H)-quinoxalinone requires a precise understanding of its molecular behavior.

This guide provides researchers, scientists, and drug development professionals with a self-validating, step-by-step operational and disposal plan. By understanding the causality behind these safety measures, your laboratory can build a culture of proactive risk management.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first analyze the structural vulnerabilities the molecule presents to human physiology. 1-(3-chlorobenzyl)-2(1H)-quinoxalinone is a halogenated nitrogen heterocycle. While specific toxicological data for this exact proprietary derivative may be limited, we must extrapolate from the established hazard profiles of structurally analogous halogenated quinoxalinones[1][2].

  • Dermal Penetration & Lipophilicity: The addition of the chlorobenzyl moiety significantly increases the molecule's lipophilicity (LogP)[3]. While the dry powder poses a surface irritation risk, dissolving this compound in common carrier solvents like DMSO or DMF drastically enhances its ability to penetrate the lipid bilayer of the stratum corneum[4].

  • Respiratory & Mucous Membrane Irritation: Quinoxalinone derivatives are documented lachrymators and respiratory tract irritants[1]. Aerosolization of the fine powder during weighing can lead to immediate respiratory distress and micro-abrasions on the cornea[2].

  • Systemic Toxicity: As a biologically active scaffold often used in antimicrobial and kinase-inhibitor development, unintended systemic exposure carries the risk of off-target pharmacological effects and potential cytotoxicity[3].

Quantitative Hazard & PPE Selection Matrix

The following table synthesizes the structural hazards of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone with the required Personal Protective Equipment (PPE) to neutralize those specific risks.

Hazard VectorCausality / Chemical MechanismRequired PPE SystemValidation Standard
Dermal (Powder) Lipophilic powder adheres to skin moisture, causing localized contact dermatitis.Standard Nitrile Gloves (4-mil minimum), Lab Coat with knit cuffs.EN 374-1 (Chemical Resistance)
Dermal (Solution) Carrier solvents (DMSO/DMF) rapidly transport the halogenated API through standard nitrile.Double Gloving: Inner Nitrile (4-mil) + Outer Neoprene (8-mil).Breakthrough time > 60 mins for DMSO.
Ocular Quinoxalinone core acts as a lachrymator; dust causes severe eye irritation[1][2].Indirect-vented chemical splash goggles.ANSI Z87.1 (D3 rating for splash).
Respiratory Micro-particulates become airborne due to static charge during spatula transfer.Fume Hood (Face velocity 0.4-0.6 m/s) OR N95/P100 respirator if outside hood.NIOSH approved particulate filtration.

Operational Workflow & Decision Logic

The handling protocol shifts dramatically depending on whether the compound is in its dry, crystalline state or dissolved in an organic solvent. The diagram below outlines the logical workflow for safe handling and spill response.

PPE_Workflow Start Start: Hazard Assessment State Physical State of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone? Start->State Powder Dry Powder Form State->Powder Solution Solution (DMSO/DMF) State->Solution PPE_Powder PPE: Fume Hood, Double Nitrile, Splash Goggles, Lab Coat Powder->PPE_Powder PPE_Solution PPE: Splash Shield, Neoprene over Nitrile, Chemical Apron Solution->PPE_Solution Action_Powder Weigh in Vented Enclosure Use Anti-Static Spatulas PPE_Powder->Action_Powder Action_Solution Handle in Fume Hood Strict Glove Breakthrough Monitoring PPE_Solution->Action_Solution Spill Spill Event Detected? Action_Powder->Spill Action_Solution->Spill Disposal Route to Halogenated Organic Waste Stream Spill->Disposal Yes

Operational workflow and PPE selection for handling halogenated quinoxalinones.

Step-by-Step Methodologies: Handling & Solubilization

To ensure a self-validating safety system, execute the following procedural steps. Do not deviate from the sequence, as each step is designed to preempt the failure of the previous one.

Phase 1: Pre-Weighing & Containment Setup
  • Verify Containment: Ensure the chemical fume hood or Class I Biological Safety Cabinet (BSC) is operational with a verified face velocity of 0.4 to 0.6 m/s.

  • Static Mitigation: Halogenated powders often carry a static charge, causing them to "jump" from spatulas. Wipe the exterior of the compound vial and the balance pan with an anti-static zero-charge wipe. Use a grounded, static-dissipative micro-spatula.

  • Don PPE: Don a fully buttoned lab coat, indirect-vented goggles, and two pairs of 4-mil nitrile gloves.

Phase 2: Solubilization Protocol (DMSO/DMF)

Quinoxalinone derivatives are typically sparingly soluble in aqueous buffers but highly soluble in DMSO or DMF (up to 20 mg/mL)[4].

  • In-Hood Transfer: Transfer the pre-weighed powder into a chemically resistant glass vial (e.g., borosilicate) inside the fume hood.

  • Solvent Addition: Using a calibrated positive-displacement pipette, add the required volume of DMSO directly to the vial.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap before removing it from the balance area.

  • Agitation: Vortex the sealed vial. Never sonicate an unsealed vial of halogenated API in a carrier solvent, as this generates highly toxic, deeply penetrating aerosols.

Phase 3: Glove Compatibility & Doffing

Carrier solvents are the primary vector for chemical burns and systemic poisoning in drug development labs.

SolventNitrile (4-mil) BreakthroughNeoprene (8-mil) BreakthroughAction Required Upon Splash
DMSO < 5 minutes> 60 minutesImmediate doffing of outer glove; wash hands.
DMF < 3 minutes> 30 minutesImmediate doffing; flush skin with water for 15 mins.
Dichloromethane < 1 minute< 5 minutesUse Silver Shield/PVA gloves for prolonged handling.

Protocol: If a drop of the 1-(3-chlorobenzyl)-2(1H)-quinoxalinone solution touches your outer glove, you must assume the solvent is actively pulling the API through the elastomer. Doff the outer glove immediately , inspect the inner glove, and don a fresh outer pair.

Emergency Spill Response & Disposal Logistics

Because this compound contains a covalently bonded chlorine atom, it cannot be disposed of in standard organic waste streams. Incineration of halogenated organics requires specific high-temperature scrubbers to prevent the release of dioxins and hydrochloric acid gas.

Spill Response Protocol
  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the lachrymator. Gently cover the powder with damp absorbent paper towels (wetted with water or a mild surfactant) to suppress dust. Carefully scoop the towels into a hazardous waste bag.

  • Solution Spill (DMSO/DMF): Evacuate the immediate area if the spill is outside the hood. Don a respirator (if outside containment) and heavy-duty neoprene gloves. Absorb the liquid using an inert, amorphous silicate spill-kit absorbent.

  • Decontamination: Wash the spill surface with a 10% soap solution, followed by a 70% ethanol wipe to remove lipophilic residues.

Disposal Plan
  • Solid Waste: Contaminated gloves, spatulas, and empty vials must be placed in a rigid, puncture-resistant container labeled "Toxic Solid Waste: Halogenated Heterocycles."

  • Liquid Waste: All solvent mixtures containing 1-(3-chlorobenzyl)-2(1H)-quinoxalinone must be routed to a dedicated, chemically compatible (e.g., HDPE) carboy explicitly labeled "Halogenated Organic Waste." Never mix with non-halogenated waste streams (like pure ethanol or acetone), as this drastically increases disposal costs and environmental hazards.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 3-Bromomethyl-2(1H)-quinoxalinone." Fisher Scientific Safety Database. Available at:[1]

  • National Center for Biotechnology Information. "2(1H)-Quinoxalinone, 3,4-dihydro- | C8H8N2O - PubChem." PubChem Compound Summary. Available at:[2]

  • Cayman Chemical. "PRODUCT INFORMATION - 3-methyl-2-Quinoxalinone." Cayman Chemical Technical Data. Available at:[4]

  • ResearchGate. "Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents." ResearchGate Publications. Available at:[3]

Sources

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